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  • Product: 3-O-beta-D-Galactopyranosyl-D-arabinose
  • CAS: 6057-48-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 3-O-β-D-Galactopyranosyl-D-arabinose

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the disaccharide 3-O-β-D-galactopyranosyl-D-arabinose. Tailored for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the disaccharide 3-O-β-D-galactopyranosyl-D-arabinose. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of chemical shifts to explain the rationale behind the spectral assignments, rooted in the fundamental principles of NMR spectroscopy as applied to carbohydrate chemistry.

Introduction: The Crucial Role of NMR in Carbohydrate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of carbohydrates. These complex biomolecules often exhibit subtle stereochemical differences that have profound impacts on their biological function. NMR allows for the non-destructive and detailed investigation of molecular structure, including the sequence of monosaccharide units, the configuration of glycosidic linkages, and the conformational dynamics of the carbohydrate chain. For a disaccharide such as 3-O-β-D-galactopyranosyl-D-arabinose, a comprehensive NMR analysis is the gold standard for confirming its chemical identity and purity.

Molecular Structure of 3-O-β-D-Galactopyranosyl-D-arabinose:

G Gal1 O Gal2 C1' Gal1->Gal2 Gal3 C2' Gal2->Gal3 Ara4 C3 Gal2->Ara4 β(1→3) Gal4 C3' Gal3->Gal4 Gal8 OH Gal3->Gal8 Gal5 C4' Gal4->Gal5 Gal9 OH Gal4->Gal9 Gal6 C5' Gal5->Gal6 Gal10 OH Gal5->Gal10 Gal6->Gal1 Gal7 C6' Gal6->Gal7 Gal11 OH Gal7->Gal11 Ara1 O Ara2 C1 Ara1->Ara2 Ara3 C2 Ara2->Ara3 Ara10 OH Ara2->Ara10 Ara3->Ara4 Ara7 OH Ara3->Ara7 Ara5 C4 Ara4->Ara5 Ara6 C5 Ara5->Ara6 Ara8 OH Ara5->Ara8 Ara6->Ara1 Ara9 OH Ara6->Ara9

Caption: Molecular structure of 3-O-β-D-galactopyranosyl-D-arabinose.

Experimental and Theoretical Methodology for NMR Assignments

The complete assignment of ¹H and ¹³C NMR spectra for a disaccharide is a systematic process that relies on a suite of one- and two-dimensional NMR experiments.

Sample Preparation and Data Acquisition

A standard protocol for preparing a carbohydrate sample for NMR analysis involves dissolving the compound in a deuterated solvent, typically deuterium oxide (D₂O), which is chosen for its ability to solubilize polar carbohydrates and to avoid a large, interfering solvent proton signal.[1] A typical concentration for obtaining high-quality spectra is in the range of 5-20 mg/mL. All spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the often-crowded proton spectra of carbohydrates.

A Step-by-Step Workflow for Spectral Assignment

The following workflow represents a robust, self-validating system for the complete assignment of the NMR spectra of 3-O-β-D-galactopyranosyl-D-arabinose.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Assignment A ¹H NMR H Identify Anomeric Signals A->H Identify anomeric protons B ¹³C NMR B->H Identify anomeric carbons C COSY I Assign Spin Systems C->I ¹H-¹H correlations (vicinal) D TOCSY D->I ¹H-¹H correlations (through-bond) E HSQC E->I ¹H-¹³C correlations (one-bond) F HMBC J Link Spin Systems F->J ¹H-¹³C correlations (long-range) G NOESY/ROESY K Confirm Linkages G->K Through-space correlations H->I I->J J->K L Final Assignments K->L

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Exploratory

Decoding the Glycocalyx: The Biological Role of 3-O-β-D-Galactopyranosyl-D-arabinose in Arabinogalactan Proteins

Executive Summary Arabinogalactan proteins (AGPs) are a highly complex, heavily glycosylated family of hydroxyproline-rich glycoproteins (HRGPs) that play indispensable roles in cellular signaling, cell wall mechanics, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arabinogalactan proteins (AGPs) are a highly complex, heavily glycosylated family of hydroxyproline-rich glycoproteins (HRGPs) that play indispensable roles in cellular signaling, cell wall mechanics, and immune modulation[1]. Comprising up to 90% carbohydrate by mass, the functional diversity of AGPs is dictated by their Type II arabinogalactan (AG) chains[2]. Within this dense glycan architecture, the specific disaccharide motif 3-O-β-D-Galactopyranosyl-D-arabinose serves as a critical biochemical node. This whitepaper elucidates the structural mechanics, biological causality, and translational drug development potential of this motif, providing self-validating analytical workflows for its isolation and characterization.

Molecular Architecture and Structural Mechanics

To understand the function of 3-O-β-D-Galactopyranosyl-D-arabinose, one must first map its position within the AGP macromolecule. Type II AGs are covalently attached to the protein core via O-glycosidic linkages to hydroxyproline (Hyp) residues[2].

The core polysaccharide architecture consists of a β-(1→3)-linked D-galactopyranosyl backbone, which is highly branched at the O-6 positions with β-(1→6)-linked D-galactan side chains[1]. The 3-O-β-D-Galactopyranosyl-D-arabinose motif typically occupies terminal or sub-terminal positions within these highly branched networks[3]. In this configuration, a β-D-galactopyranosyl residue is glycosidically linked to the C3 hydroxyl of a D-arabinose residue. This specific spatial orientation extends the galactose moiety outward, creating a highly accessible, sterically unhindered epitope optimized for high-affinity interactions with carbohydrate-binding receptors (lectins)[4].

AGP_Structure AGP Arabinogalactan Protein (AGP) ProteinCore Protein Core (Pro/Hyp, Ala, Ser, Thr) AGP->ProteinCore GlycanChains Type II Arabinogalactan Chains AGP->GlycanChains Backbone β-(1→3)-D-Galactan Backbone GlycanChains->Backbone SideChains β-(1→6)-D-Galactan Side Chains Backbone->SideChains Disaccharide 3-O-β-D-Galactopyranosyl-D-arabinose Motif SideChains->Disaccharide Terminal Decoration Function Lectin Recognition & Immune Modulation Disaccharide->Function Binding Interface

Structural hierarchy of AGPs highlighting the 3-O-β-D-Galactopyranosyl-D-arabinose motif.

Biological Causality: From Structural Mechanics to Cellular Signaling

Mammalian Immunomodulation and Oncology

In mammalian systems, the 3-O-β-D-Galactopyranosyl-D-arabinose motif exhibits potent anti-tumor, anti-inflammatory, and immunomodulatory activities[5]. The causality of these effects is rooted in its interaction with Galectin-3 (Gal-3) , a β-galactoside-binding protein heavily implicated in tumorigenesis, chronic inflammation, and apoptosis evasion[4].

By acting as a high-affinity ligand for the carbohydrate recognition domain (CRD) of Gal-3, the disaccharide competitively inhibits Gal-3 from binding to endogenous host glycoproteins. This disruption triggers a cascade of biological responses:

  • Apoptosis Induction: Inhibition of intracellular Gal-3 neutralizes its anti-apoptotic function, restoring caspase activation in malignant cells[5].

  • Immune Cell Modulation: The motif regulates the immune system by modulating the activity of natural killer (NK) cells and T cells, shifting the tumor microenvironment from an immunosuppressive to an immunostimulatory state[5].

  • Membrane Dynamics: The disaccharide binds to specific fatty acids, influencing the structural integrity and lipid raft dynamics of cell membranes, which further alters receptor clustering and signal transduction[5].

Signaling_Pathway Motif 3-O-β-D-Gal-D-Ara Motif Gal3 Galectin-3 Receptor Motif->Gal3 High-Affinity Binding Macrophage Macrophage & NK Cell Activation Gal3->Macrophage Immunomodulation Apoptosis Cancer Cell Apoptosis Gal3->Apoptosis Caspase Activation Cytokines Pro/Anti-inflammatory Cytokines Macrophage->Cytokines

Mechanistic pathway of 3-O-β-D-Galactopyranosyl-D-arabinose mediated immunomodulation.

Quantitative Binding Dynamics

The therapeutic efficacy of AGP-derived glycomodules is directly correlated with their thermodynamic binding parameters. Microcalorimetry and biolayer-interferometry have quantified these interactions, demonstrating that terminal galactose residues in these specific linkages bind to Gal-3 in the micromolar range[4].

Table 1: Thermodynamic Binding Parameters of Galactopyranosyl Derivatives to Galectins

Ligand / MotifTarget ReceptorBinding Enthalpy (ΔHb)Biological Implication
3-O-β-D-Galactopyranosyl-D-arabinose Galectin-3-24.5 to -42.2 kJ/molImmunomodulation / Apoptosis[4]
Type II Arabinogalactan (Larch)Galectin-3Micromolar Range ( Kd​ )Macrophage Activation[4]
ThiodigalactopyranosideGalectin-3-42.2 ± 3.3 kJ/molSynthetic Inhibition Benchmark[4]
Lacto-N-bioseGalectin-3-24.5 ± 0.5 kJ/molCompetitive Binding Baseline[4]

Self-Validating Analytical Protocols

To study the 3-O-β-D-Galactopyranosyl-D-arabinose motif, researchers must employ rigorous, self-validating workflows. The following protocols ensure high-fidelity extraction and structural elucidation.

Protocol 1: Target Isolation via β-Yariv Intercalation

Causality & Validation: The β-Yariv reagent (1,3,5-tri-(p-glycosyloxyphenylazo)-2,4,6-trihydroxybenzene) selectively intercalates into the β-(1→3)-D-galactan backbone of AGPs[1]. The formation of a red precipitate inherently validates the presence of Type II AGPs.

  • Extraction: Homogenize the biological sample (e.g., Agaricus blazei or Lycium ruthenicum) in hot water (80°C) for 2 hours. Centrifuge and precipitate the supernatant with 4 volumes of absolute ethanol[3].

  • Yariv Precipitation: Dissolve the crude polysaccharide in 0.15 M NaCl. Add an equal volume of β-Yariv reagent (1 mg/mL in 0.15 M NaCl). Incubate overnight at 4°C.

  • Complex Dissociation: Centrifuge to collect the AGP-Yariv complex. Suspend the pellet in water and add solid sodium dithionite ( Na2​S2​O4​ ) until the red color disappears (reducing the azo bonds).

  • Purification: Dialyze the colorless solution against distilled water for 48 hours to remove reagent byproducts, yielding pure AGPs.

Protocol 2: Linkage Elucidation via PMAA Derivatization and GC-MS

Causality & Validation: Methylation analysis converts all free hydroxyl groups to methoxy groups. Subsequent hydrolysis and acetylation tag the previously linked positions with acetyl groups. The resulting Partially Methylated Alditol Acetates (PMAAs) yield specific GC retention times (validating monomer identity) and MS fragmentation patterns (validating linkage position)[3]. Furthermore, the molar ratio of terminal residues must mathematically equal the branching residues, providing an internal quality control check.

  • Methylation: Dissolve 2 mg of purified AGP in anhydrous DMSO. Add powdered NaOH and methyl iodide ( CH3​I ). Sonicate for 1 hour. Extract the methylated polysaccharide into chloroform.

  • Hydrolysis: Hydrolyze the methylated AGP with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours to break all glycosidic bonds.

  • Reduction: Evaporate the TFA and reduce the monosaccharides to alditols using sodium borodeuteride ( NaBD4​ ) in 1 M ammonia. (The deuterium tags the C1 position, aiding MS interpretation).

  • Acetylation: Acetylate the free hydroxyls (the linkage sites) using acetic anhydride and pyridine at 100°C for 1 hour.

  • Analysis: Inject the PMAAs into a GC-MS system. The presence of 1,3,5-tri-O-acetyl-2-O-methyl-arabinofuranose confirms the galactose substitution at the C3 position of arabinose.

Experimental_Workflow Extraction Aqueous Extraction & EtOH Precipitation Yariv β-Yariv Reagent Precipitation Extraction->Yariv Isolate AGPs Digestion PMAA Derivatization (Methylation/Acetylation) Yariv->Digestion Tag Linkages Analysis GC-MS & NMR Structural Elucidation Digestion->Analysis Sequence Motifs

Self-validating workflow for the isolation and structural characterization of AGP glycomodules.

Future Perspectives in Drug Development

The 3-O-β-D-Galactopyranosyl-D-arabinose motif represents a highly promising scaffold for next-generation therapeutics. Because it exhibits no cytotoxicity or genotoxicity in in vitro and in vivo models, it is exceptionally safe for human administration[5]. Current pharmaceutical research is heavily focused on utilizing this heteropolysaccharide as a targeted carrier for drug and gene delivery, leveraging its natural emulsifying properties and its ability to enhance the efficacy of co-administered chemotherapy drugs by modulating the immune microenvironment[5].

References

  • 3-O-(b-D-Galactopyranosyl)
  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Foundational

Biosynthesis pathway of 3-O-beta-D-Galactopyranosyl-D-arabinose in plant cell walls

Biosynthesis and Structural Elucidation of 3-O- β -D-Galactopyranosyl-D-arabinose in Plant Cell Wall Arabinogalactans: A Technical Whitepaper Executive Summary The structural integrity and functional versatility of plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Biosynthesis and Structural Elucidation of 3-O- β -D-Galactopyranosyl-D-arabinose in Plant Cell Wall Arabinogalactans: A Technical Whitepaper

Executive Summary

The structural integrity and functional versatility of plant cell walls rely heavily on a complex matrix of polysaccharides and highly glycosylated proteins. Among these, Arabinogalactan-proteins (AGPs) stand out as a diverse class of hydroxyproline-rich glycoproteins that orchestrate critical processes ranging from cell expansion to signaling[1]. While the macro-structure of Type II arabinogalactans is well documented, the micro-heterogeneity of their side chains dictates specific biochemical interactions.

This whitepaper provides an in-depth technical analysis of 3-O- β -D-Galactopyranosyl-D-arabinose (CAS: 6057-48-3; also known as Galarose), a highly specific disaccharide motif found within the complex branching architecture of AGPs[2]. By mapping its biosynthetic assembly from the endoplasmic reticulum (ER) to the Golgi apparatus, and detailing the self-validating analytical protocols required for its isolation, this guide serves as an authoritative resource for researchers in plant biochemistry, glycobiology, and carbohydrate-based drug development.

Structural Biochemistry of the Gal- β -(1$\rightarrow$3)-Ara Motif

AGPs consist of a protein core decorated with massive carbohydrate moieties (comprising up to 90% of the molecule's molecular weight)[1]. The carbohydrate fraction is predominantly composed of Type II arabinogalactans.

The canonical architecture of these polysaccharides features a β -(1$\rightarrow$3)-D-galactopyranosyl backbone substituted at the O-6 positions by β -(1$\rightarrow$6)-D-galactopyranosyl side chains[1]. These side chains are highly decorated with α -L-arabinofuranosyl residues. In highly complex AGPs—such as those isolated from Larix species (Larch arabinogalactan) or certain immunomodulatory plants—terminal β -D-galactopyranosyl units are glycosidically linked to the C-3 position of these arabinose branches[3].

This specific linkage forms the 3-O- β -D-Galactopyranosyl-D-arabinose motif (Molecular Formula: C11H20O10; MW: 312.27 g/mol )[2]. The presence of this pyranosidic β -D-Galp residue capping a furanosidic arabinose creates a unique steric environment that influences the polymer's solubility, resistance to enzymatic degradation, and binding affinity to extracellular matrix receptors.

The Biosynthetic Machinery: ER to Golgi Trafficking

The biosynthesis of the Gal- β -(1$\rightarrow$3)-Ara motif is not a singular event but the culmination of a highly coordinated, spatiotemporally regulated pathway spanning the ER and the Golgi apparatus[4].

  • Protein Translation and Proline Hydroxylation (ER): The AGP core protein is translated into the ER lumen, where specific proline residues are post-translationally modified to hydroxyproline (Hyp) by prolyl-4-hydroxylases[5].

  • Initiation of Glycosylation (cis-Golgi): The glycosylation cascade begins with hydroxyproline O- β -galactosyltransferases (e.g., GALT2–GALT6), which catalyze the transfer of the first galactose residue directly onto the Hyp anchors[6].

  • Backbone Elongation and Branching (medial-Golgi): Enzymes belonging to the glycosyltransferase family 31 (GT31) take over. For instance, GALT31A (a known β -1,6-galactosyltransferase) forms a complex with GALT29A to cooperatively synthesize the β -(1$\rightarrow$3) backbone and the β -(1$\rightarrow$6) branches[7].

  • Arabinosylation and Terminal Galactosylation (trans-Golgi): Arabinosyltransferases decorate the galactan branches with L-arabinose. Finally, a highly specific Golgi-localized β -galactosyltransferase utilizes UDP-Galactose as a donor to attach a β -D-Galp residue to the C-3 hydroxyl group of the arabinose acceptor, finalizing the 3-O- β -D-Galactopyranosyl-D-arabinose linkage.

BiosynthesisPathway ER Endoplasmic Reticulum Translation & Proline Hydroxylation (P4Hs) Golgi_cis cis-Golgi Initiation: Hyp-O-Galactosylation (GALT2-6) ER->Golgi_cis COP-II Vesicle Transport Golgi_med medial-Golgi Elongation: GT31 Family (e.g., GALT31A) β-(1→3) Backbone & β-(1→6) Branches Golgi_cis->Golgi_med Cisternal Maturation Golgi_trans trans-Golgi Arabinosylation & Terminal Galactosylation Formation of Gal-β-(1→3)-Ara Motif Golgi_med->Golgi_trans UDP-Gal & UDP-Ara Donors PM Plasma Membrane / Cell Wall Secretion & Matrix Cross-linking Golgi_trans->PM Secretory Vesicles (EXO70E2 Pathway)

Caption: Subcellular localization and sequential enzymatic steps for AGP biosynthesis in plant cells.

Causality in Experimental Workflows: Isolation and Characterization

Isolating a specific 312 Da disaccharide from a massive, heterogeneous >100 kDa AGP polymer requires a self-validating analytical system. The following protocol leverages the differential chemical lability of glycosidic bonds to isolate and definitively characterize the Gal- β -(1$\rightarrow$3)-Ara linkage.

Step-by-Step Methodology
  • AGP Precipitation: Extract plant tissue (e.g., Larch wood) with hot water. Precipitate the AGPs using the β -glucosyl Yariv reagent.

    • Causality: The Yariv reagent specifically binds to the β -(1$\rightarrow$3)-galactan backbone, ensuring the exclusion of contaminating pectins and hemicelluloses.

  • Selective Mild Acid Hydrolysis: Subject the purified AGPs to 0.1 M trifluoroacetic acid (TFA) at 100°C for 1 hour.

    • Causality: Furanosidic linkages (like terminal α -L-Araf) are highly acid-labile, whereas pyranosidic linkages (like β -D-Galp) are robust. This precise thermodynamic window cleaves the arabinose residues from the main chain while preserving the target β -D-Galp-(1 3)-D-Ara bond.

  • Chromatographic Isolation: Fractionate the hydrolysate using Size-Exclusion Chromatography (SEC) to isolate the oligosaccharide pool, followed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to isolate the exact 312.27 Da fraction.

  • Linkage Determination via Methylation Analysis: Permethylate the isolated disaccharide, hydrolyze, reduce, and acetylate to form partially methylated alditol acetates (PMAAs). Analyze via GC-MS.

    • Causality: The detection of 2,4-di-O-methyl-arabinose definitively proves that the terminal galactose is linked specifically at the C-3 position of the arabinose residue.

  • Anomeric Configuration via NMR: Perform 2D HSQC NMR spectroscopy on the purified fraction.

    • Causality: The anomeric proton of the terminal galactose will exhibit a large scalar coupling constant ( J1,2​≈7−8 Hz), which acts as an irrefutable, self-validating proof of the β -configuration.

ExperimentalWorkflow Step1 1. AGP Extraction (β-glucosyl Yariv Precipitation) Step2 2. Mild Acid Hydrolysis (0.1 M TFA, 100°C, 1h) Step1->Step2 Purified AGP Polymer Step3 3. HPAEC-PAD & SEC (Disaccharide Isolation) Step2->Step3 Cleavage of Furanosidic Bonds Step4 4. Methylation Analysis (GC-MS: Linkage Position) Step3->Step4 Purified Gal-β-(1→3)-Ara Step5 5. 2D HSQC NMR (Anomeric Configuration) Step4->Step5 2,4-di-O-methyl-arabinose detected

Caption: Self-validating analytical workflow for the isolation and structural elucidation of Gal-β-(1→3)-Ara.

Thermodynamic Profiling of Hydrolysis

Understanding the thermodynamic stability of the 3-O- β -D-Galactopyranosyl-D-arabinose linkage is vital for enzymatic degradation studies and biomass processing. Microcalorimetry, coupled with HPLC, has been utilized to map the thermodynamics of the enzymatic hydrolysis of this specific galactose-arabinose (1 3) linkage using targeted β -galactosidases[8].

The table below summarizes the quantitative thermodynamic parameters associated with the cleavage of this bond, providing a baseline for enzyme kinetics in cell wall remodeling:

Thermodynamic / Kinetic ParameterValue Range / AverageAnalytical Method
ΔS (Entropy of Hydrolysis) 31 – 56 J mol −1 K −1 (Avg: 40 ± 7)Microcalorimetry[8]
ΔCp​ (Heat Capacity Change) -36 to -69 J mol −1 K −1 Microcalorimetry[8]
Optimal pH for β -galactosidase 4.44 – 5.65HPLC / Buffer Optimization[8]
Standard Buffer System Sodium Acetate (0.02–0.10 M)In vitro enzymatic assay[8]

Conclusion

The 3-O- β -D-Galactopyranosyl-D-arabinose motif is a highly specialized structural component of plant cell wall arabinogalactans. Its biosynthesis requires a sophisticated relay of Golgi-localized glycosyltransferases, culminating in the precise capping of arabinose branches with β -linked galactose. By employing rigorous, causality-driven analytical workflows—combining selective thermodynamic hydrolysis with advanced spectrometry—researchers can accurately map this motif, unlocking deeper insights into plant cell wall mechanics and the pharmacological potential of AGP-derived oligosaccharides.

References

  • Three Decades of Advances in Arabinogalactan-Protein Biosynthesis - PMC Source: nih.gov
  • Galarose | C11H20O10 | CID 193417 - PubChem - NIH Source: nih.gov
  • Arabinogalactan: Structure - Michael Pilgaard's Polymer Site Source: pilgaardpolymers.com
  • Influence of Chemical Structure on the Solubility of Low Molecular Weight Carbohydrates in Room Temperature Ionic Liquids | Request PDF - ResearchGate Source: researchg
  • Golgi-localized GALT7 and GALT8 participate in cellulose biosynthesis - bioRxiv Source: biorxiv.org
  • Extensin and Arabinogalactan-Protein Biosynthesis: Glycosyltransferases, Research Challenges, and Biosensors - Frontiers Source: frontiersin.org
  • Three Decades of Advances in Arabinogalactan-Protein Biosynthesis - Frontiers Source: frontiersin.org
  • Beta-1,6-galactosyltransferase GALT31A - Arabidopsis thaliana (Mouse-ear cress) - UniProt Source: uniprot.org

Sources

Exploratory

Structural and Mass Spectrometric Profiling of 3-O-β-D-Galactopyranosyl-D-arabinose: A Technical Guide for Glycobiology and Therapeutics

Executive Overview In the rapidly advancing fields of glycobiology and targeted drug development, the precise structural characterization of complex carbohydrates is paramount. 3-O-β-D-Galactopyranosyl-D-arabinose (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the rapidly advancing fields of glycobiology and targeted drug development, the precise structural characterization of complex carbohydrates is paramount. 3-O-β-D-Galactopyranosyl-D-arabinose (also known as Galarose or Arabinosylgalactose) is a naturally occurring heteropolysaccharide subunit found in bioactive sources such as Agaricus blazei mushrooms, soybeans, and red algae[1][2]. Recognized for its immunomodulatory and anti-tumor properties, this compound has become a molecule of interest for therapeutic applications[2].

For researchers isolating this compound from complex biological matrices, distinguishing it from isobaric sugars requires rigorous analytical frameworks. This whitepaper establishes the definitive physicochemical properties of 3-O-β-D-Galactopyranosyl-D-arabinose and details a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to isolate and verify its exact mass with uncompromising accuracy.

Physicochemical Profiling and Mass Specifications

The distinction between average molecular weight and monoisotopic exact mass is the foundation of high-resolution carbohydrate analysis. While the average molecular weight accounts for the natural abundance of isotopes across the bulk material (used for stoichiometric dosing), the monoisotopic exact mass is calculated using the primary isotopes of each element ( 12 C, 1 H, 16 O) and is critical for HRMS identification[1][3].

Table 1: Quantitative Identifiers and Mass Specifications

ParameterValueReference
IUPAC Name (2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal[1]
Molecular Formula C 11​ H 20​ O 10​ [1]
Average Molecular Weight 312.27 g/mol [1]
Monoisotopic Exact Mass 312.10564683 Da[1]
CAS Registry Number 6057-48-3[1]
Topological Polar Surface Area 177 Ų[1]

Causality in Analytical Workflows: Designing the HRMS Strategy

Standard analytical approaches often fail when applied to low-molecular-weight carbohydrates due to their extreme polarity and lack of chromophores. Every choice in our analytical workflow is driven by the specific physicochemical constraints of 3-O-β-D-Galactopyranosyl-D-arabinose:

  • Why HILIC over Reversed-Phase (C18)? With a Topological Polar Surface Area of 177 Ų, this molecule is highly hydrophilic. Traditional C18 columns rely on hydrophobic interactions, causing polar glycans to elute immediately in the void volume without separation. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide-bonded), allowing the carbohydrate to partition into a water-enriched layer on the column surface, providing high-resolution separation from other pentosylhexose isomers.

  • Why Negative Electrospray Ionization (ESI-)? Neutral oligosaccharides lack basic nitrogenous sites for efficient protonation. In positive mode (ESI+), they arbitrarily form complex mixtures of sodium [M+Na] + and potassium [M+K] + adducts, which dilutes the signal and complicates the spectra. Negative mode (ESI-) promotes the formation of a single, stable deprotonated species [M-H] at m/z 311.0978, drastically simplifying spectral interpretation and improving the signal-to-noise ratio.

Self-Validating HRMS Protocol for Exact Mass Determination

To ensure scientific integrity, a protocol must not merely generate data; it must contain internal logic gates that independently verify the accuracy of that data. The following protocol is a self-validating system for the extraction and mass determination of 3-O-β-D-Galactopyranosyl-D-arabinose.

Step 1: Matrix Extraction and Precipitation

  • Action: Homogenize the biological sample (e.g., Agaricus blazei extract) in a 70:30 Ethanol:Water (v/v) solution at 4°C. Centrifuge at 10,000 x g for 15 minutes.

  • Causality: The high-aqueous environment ensures the dissolution of the polar disaccharide, while the 70% ethanol concentration thermodynamically forces the precipitation of large, interfering proteins and high-molecular-weight polysaccharides[2].

Step 2: Solid Phase Extraction (SPE) Clean-up

  • Action: Pass the supernatant through a pre-conditioned Graphitized Carbon Black (GCB) SPE cartridge. Wash with 100% water, then elute the target compound with 25% acetonitrile in water.

  • Causality: GCB has a high affinity for planar and highly polar compounds. The pure water wash removes salts (desalting), which would otherwise cause severe ion suppression during mass spectrometry.

Step 3: HILIC Chromatographic Separation

  • Action: Inject 2 µL of the eluate onto an Amide-HILIC column (1.7 µm, 2.1 x 100 mm). Run a gradient from 80% Acetonitrile (with 10 mM ammonium acetate) down to 30% Acetonitrile over 15 minutes.

  • Causality: Ammonium acetate acts as a volatile buffer that maintains a consistent pH, ensuring reproducible retention times without contaminating the mass spectrometer source.

Step 4: HRMS Time-of-Flight (TOF) Acquisition

  • Action: Operate the HRMS in ESI negative mode. Set the mass extraction window to m/z 311.0978 ± 5 ppm.

  • Causality: Extracting the exact mass with a strict 5 ppm tolerance mathematically excludes over 99% of background matrix noise, ensuring that only the target molecule is integrated.

Step 5: Internal Self-Validation (Isotopic Pattern Matching)

  • Action: The software algorithm calculates the theoretical isotopic abundance for C 11​ H 19​ O 10​ (the [M-H] ion). The system compares the experimental M+1 ( 13 C) and M+2 ( 18 O) peak intensities against the theoretical model.

  • Validation Logic: If the experimental M+1/M ratio deviates by >5% from the theoretical prediction, the system automatically flags the peak as "Impure." This indicates the co-elution of an isobaric interference, invalidating the run and prompting the researcher to adjust the HILIC gradient. This closed-loop check ensures absolute trustworthiness in the final reported mass.

Workflow Visualization

HRMS_Self_Validating_Workflow Step1 1. Matrix Extraction (Aqueous/EtOH Partition) Step2 2. SPE Purification (Protein/Lipid Removal) Step1->Step2 Step3 3. HILIC LC Separation (Isomeric Resolution) Step2->Step3 Step4 4. ESI(-) Ionization (Generate [M-H]- m/z 311.0978) Step3->Step4 Step5 5. HRMS TOF Analysis (Exact Mass: 312.1056 Da) Step4->Step5 Step6 6. Data Validation (Isotopic Pattern Matching) Step5->Step6

Fig 1: Self-validating LC-HRMS workflow for isolating and verifying 3-O-β-D-Galactopyranosyl-D-arabinose.

Thermodynamic and Enzymatic Stability

Beyond mass characterization, understanding the thermodynamic stability of the glycosidic bond is essential for formulating liquid therapeutics. The galactose-arabinose (1→3) linkage is specifically susceptible to hydrolysis by β-galactosidase[4][5].

Thermodynamic studies on the hydrolysis of similar disaccharides reveal that the entropy changes ( Δ S) for these cleavage reactions average around 40 ± 7 J mol −1 K −1 , with heat capacity changes ranging from -36 to -69 J mol −1 K −1 [4][5]. These parameters are critical for predicting the degradation rate of the molecule under varying storage temperatures. Furthermore, recent innovations in green chemistry have demonstrated that low-molecular-weight carbohydrates like 3-O-β-D-Galactopyranosyl-D-arabinose exhibit unique solubility profiles in Room Temperature Ionic Liquids (RTILs) (e.g., imidazolium-based ILs), allowing for selective, non-thermal fractionation from interfering aldoses and ketoses during industrial scale-up[4].

References

  • National Center for Biotechnology Information . "Galarose | C11H20O10 | CID 193417". PubChem. Available at:[Link]

  • National Center for Biotechnology Information . "beta-D-Gal-(1->3)-D-Ara | C11H20O10 | CID 11823089". PubChem. Available at:[Link]

  • Carrero-Carralero, C., et al. "Influence of Chemical Structure on the Solubility of Low Molecular Weight Carbohydrates in Room Temperature Ionic Liquids". ResearchGate (Ind. & Eng. Chem. Res.). Available at:[Link]

  • Tewari, Y. B., et al. "Thermodynamics of hydrolysis of disaccharides". ResearchGate (Biophysical Chemistry). Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Methodological Workflows for 3-O-β-D-Galactopyranosyl-D-arabinose

Executive Summary Isolating and characterizing complex heteropolysaccharides requires a rigorous understanding of molecular behavior under varying environmental conditions. 3-O-β-D-Galactopyranosyl-D-arabinose (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isolating and characterizing complex heteropolysaccharides requires a rigorous understanding of molecular behavior under varying environmental conditions. 3-O-β-D-Galactopyranosyl-D-arabinose (also known as Galarose or β-D-Gal-(1→3)-D-Ara) is a fundamental disaccharide motif that plays a critical role in plant cell wall architecture and the bioactivity of medicinal fungi[1][2]. This whitepaper provides an authoritative guide on the physicochemical properties, biological significance, and field-proven experimental protocols for working with this molecule.

Rather than presenting isolated facts, this guide emphasizes the causality behind experimental choices, ensuring that every protocol described functions as a self-validating system for structural biology and drug development.

Molecular Architecture and Physicochemical Properties

Understanding the intrinsic properties of β-D-Gal-(1→3)-D-Ara is the first step in designing robust downstream applications. The molecule consists of a D-arabinose core with a β-D-galactosyl residue attached at the 3-position[1].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Significance
Molecular Formula C11H20O10Defines the disaccharide core[1].
Molecular Weight 312.27 g/mol Essential for mass spectrometry identification (m/z 312.27)[1].
Solubility Profile Highly soluble in H2O; Insoluble in EtOH/MeOHDictates the biphasic extraction and precipitation workflow[2].
pH Stability Stable between pH 3–10Acidic/basic extremes induce glycosidic bond hydrolysis[2].
Glycosidic Linkage β-(1→3)Confers specific binding affinity to Yariv phenylglycosides[3].
Conformational Dynamics

The trans-O-glycosidic linkage in β-D-Gal-(1→3)-D-Ara strictly dictates its 3D architecture. Advanced MA'AT analysis—utilizing density functional theory (DFT) and NMR spin-couplings—of similar β-(1→3)-galactopyranosyl linkages reveals highly specific phi (φ') and psi (ψ') torsion angles[4]. These conformational constraints are not merely academic; they form the structural basis for the molecule's biological recognition and its ability to form higher-order aggregates in aqueous solutions[4].

Biological Significance: AGPs and Immunomodulation

β-D-Gal-(1→3)-D-Ara is prominently featured in Type II Arabinogalactan Proteins (AGPs) and the bioactive cell walls of Agaricus blazei mushrooms[2][3].

  • Immunomodulation and Oncology: The disaccharide motif exhibits significant anti-tumor, anti-inflammatory, and immunomodulatory activities[2]. By modulating natural killer (NK) cells and T cells, it induces apoptosis in various cancer cell lines[2]. The causality here is linked to the spatial presentation of the β-(1→3)-galactan backbone, which acts as a highly specific ligand for pattern recognition receptors (PRRs) on immune cells.

  • Yariv Reagent Binding: A defining feature of the β-(1→3)-linked D-Galp residues is their ability to bind Yariv phenylglycosides[3]. This interaction requires a chain of at least five to seven β-1,3-linked Gal units to form cross-linked precipitates[3]. This phenomenon is heavily exploited in cytochemical assays to selectively detect, quantify, and purify AGPs[3].

Pathway AGP Arabinogalactan Proteins (AGPs) Gal_Backbone β-(1→3)-Galactan Backbone AGP->Gal_Backbone Comprises Gal_Ara 3-O-β-D-Gal-D-Ara Motif Gal_Backbone->Gal_Ara Core Linkage Yariv Yariv Phenylglycoside Binding Gal_Backbone->Yariv Specific Binding (>5 residues) Immune Immune System Modulation Gal_Ara->Immune Bioactivity NK_T NK & T-Cell Activation Immune->NK_T Stimulates Tumor Anti-Tumor / Apoptosis NK_T->Tumor Induces

Biological role and immunomodulatory pathway of 3-O-β-D-Gal-D-Ara.

Experimental Methodologies: Isolation and Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step leverages the specific physicochemical boundaries of β-D-Gal-(1→3)-D-Ara to isolate and verify the compound.

Protocol: Extraction, Isolation, and Verification

Phase 1: Controlled Aqueous Extraction

  • Biomass Preparation: Pulverize raw biomass (e.g., Agaricus blazei or target red algae) to a fine powder (mesh size < 0.5 mm).

    • Causality: Maximizes the surface area-to-volume ratio for efficient solvent penetration.

  • Hot Water Extraction: Suspend the biomass in deionized water (1:20 w/v) and incubate at 80°C for 4 hours.

    • Causality: The target heteropolysaccharide is highly water-soluble[2]. Maintaining the temperature below boiling and the pH within the stable 3–10 range prevents the acid-catalyzed degradation of the sensitive O-glycosidic linkages[2].

  • Centrifugation: Centrifuge the extract at 10,000 × g for 20 minutes to pellet insoluble lignin and cellulose, recovering the target-rich supernatant.

Phase 2: Solvent-Mediated Precipitation 4. Ethanol Precipitation: Slowly add absolute ethanol to the supernatant to achieve an 80% (v/v) final concentration. Stir continuously at 4°C overnight.

  • Causality: β-D-Gal-(1→3)-D-Ara is insoluble in organic solvents like ethanol and methanol[2]. The drastic reduction in the solvent's dielectric constant forces the selective precipitation of the glycans, leaving small lipophilic impurities in the supernatant.
  • Lyophilization: Centrifuge the precipitate and freeze-dry to obtain the crude polysaccharide fraction.

Phase 3: Affinity Purification and Structural Validation 6. Yariv Precipitation Assay: Dissolve the crude fraction in 0.15 M NaCl and introduce β-glucosyl Yariv reagent.

  • Causality: Yariv reagents specifically cross-link β-(1→3)-galactan chains[3]. The formation of a red precipitate serves as an immediate, visual self-validation that the target Type II AG structure is present.
  • Structural Elucidation: Perform ESI-MS to confirm the exact molecular weight (312.27 Da)[1] and 2D-NMR (HSQC/HMBC) to map the φ' and ψ' torsion angles of the β-(1→3) linkage[4].

    Workflow Biomass Raw Biomass (Agaricus blazei) Extraction Hot Water Extraction (pH 3-10) Biomass->Extraction Solubilization Precipitation Ethanol Precipitation (80%) Extraction->Precipitation Isolate Polysaccharides Purification Yariv Affinity Precipitation Precipitation->Purification Target β-(1→3) Galactans NMR NMR Spectroscopy (MA'AT) Purification->NMR Conformational Profiling MS Mass Spectrometry (m/z 312.27) Purification->MS Molecular Weight Confirmation

    Step-by-step extraction and physicochemical characterization workflow.

Conclusion

The successful isolation and application of 3-O-β-D-Galactopyranosyl-D-arabinose require a deep understanding of its physicochemical boundaries. By aligning extraction parameters with its specific pH stability (3-10) and exploiting its insolubility in ethanol, researchers can design highly efficient purification workflows. Furthermore, leveraging its unique binding affinity to Yariv reagents provides a robust, self-validating mechanism for structural confirmation, paving the way for advanced drug development and immunomodulatory therapeutics.

References

  • [1] beta-D-Gal-(1->3)-D-Ara | C11H20O10 - PubChem. National Institutes of Health (NIH). 1

  • [2] 6057-48-3 , 3-O-(b-D-Galactopyranosyl)-D-arabinose. ChemSynLab. 2

  • [3] Arabinogalactan protein. Wikipedia.3

  • [4] Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Office of Scientific and Technical Information (OSTI). 4

Sources

Exploratory

Structural Elucidation of 3-O-β-D-Galactopyranosyl-D-arabinose: A Technical Guide to Carbohydrate Crystallography

Executive Summary For drug development professionals and structural biologists, understanding the precise three-dimensional conformation of complex carbohydrates is critical for designing high-affinity glycomimetics. 3-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural biologists, understanding the precise three-dimensional conformation of complex carbohydrates is critical for designing high-affinity glycomimetics. 3-O-β-D-Galactopyranosyl-D-arabinose (Gal-β(1→3)-Ara) is a biologically significant disaccharide, frequently occurring as a structural motif in plant arabinogalactan proteins and serving as a target ligand for various mammalian carbohydrate-binding proteins (lectins).

This whitepaper provides an in-depth, self-validating methodological framework for the crystal structure analysis of Gal-β(1→3)-Ara. As a Senior Application Scientist, I will guide you through the causality behind experimental design choices, transitioning from the thermodynamic profiling of the free sugar to the rigorous validation of its electron density in a crystal lattice.

The Molecular Framework and Causality in Experimental Design

Carbohydrates are notoriously difficult to crystallize in isolation. The β(1→3) glycosidic linkage in Gal-β(1→3)-Ara possesses significant rotational flexibility, defined by the torsion angles Φ (phi) and Ψ (psi). In an aqueous solution, the molecule samples a wide conformational ensemble. When attempting to crystallize the free sugar, this intrinsic flexibility—combined with the molecule's tendency to form promiscuous hydrogen bonds with the bulk solvent rather than forming a rigid, repeating lattice—often results in the formation of amorphous syrups rather than well-ordered crystals.

To circumvent this, we employ a scaffold-directed co-crystallization approach . By introducing a Carbohydrate Recognition Domain (CRD)—such as that of human Galectin-3, which has a known affinity for β-galactosides () [2]—we provide a pre-formed, rigid binding pocket.

The Causality of the Scaffold: The protein-carbohydrate interaction provides a massive enthalpic gain that offsets the entropic penalty of locking the flexible Gal-β(1→3)-Ara into a single conformation ()[3]. In this complex, the non-reducing terminal β-galactoside serves as the primary anchor, while the arabinose moiety dictates specific secondary contacts. This approach is inherently self-validating: if the disaccharide binds and the complex crystallizes, the ligand must adopt a low-energy conformation compatible with both the biological binding pocket and the physical crystal lattice.

Thermodynamic Profiling

Before attempting crystallization, it is crucial to map the thermodynamic landscape of the ligand. The hydrolysis and binding thermodynamics of Gal-β(1→3)-Ara provide baseline metrics for its stability and interaction potential. Isothermal titration calorimetry (ITC) and microcalorimetry have historically defined these parameters () [1].

Table 1: Thermodynamic Parameters of Gal-β(1→3)-Ara
ParameterValueCausality / Experimental Significance
Enthalpy of Hydrolysis (ΔH) -36 to -69 J mol⁻¹ K⁻¹Indicates the energetic stability of the β(1→3) linkage in aqueous environments.
Entropy Change (ΔS) ~40 ± 7 J mol⁻¹ K⁻¹Reflects the increase in degrees of freedom upon cleavage of the glycosidic bond.
Lectin Binding Affinity (Kd) ~10-50 μM (Estimated)Dictates the ligand concentration required during co-crystallization to ensure >95% active site occupancy.

Step-by-Step Methodology for Co-Crystallization & X-Ray Analysis

To achieve a high-resolution structure, the experimental workflow must be tightly controlled to prevent model bias and ensure physiological relevance.

Protocol: Scaffold-Directed Co-Crystallization of Gal-β(1→3)-Ara

Step 1: Ligand Preparation & Saturation

  • Action: Dissolve high-purity Gal-β(1→3)-Ara in a buffer compatible with the target protein (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Causality: The ligand must be introduced at a 5- to 10-fold molar excess relative to the protein. Because protein-carbohydrate interactions typically exhibit weak micromolar affinity, this excess drives the equilibrium toward the fully complexed state.

Step 2: Protein-Ligand Complex Assembly

  • Action: Concentrate the target CRD (e.g., Galectin-3) to 10 mg/mL and incubate with 10 mM Gal-β(1→3)-Ara for 2 hours at 4°C.

  • Causality: Incubation at low temperatures reduces protein dynamics, allowing the disaccharide to stably occupy the binding cleft without accelerating proteolytic degradation or non-specific aggregation.

Step 3: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 4000, 0.1 M sodium acetate pH 4.5). Seal the drop over the reservoir.

  • Causality: Vapor diffusion slowly increases the concentration of both the precipitant (PEG) and the complex. The PEG competes for water, gently forcing the protein-ligand complex out of solution into a highly ordered crystal lattice.

Step 4: Cryo-Cooling and X-Ray Diffraction

  • Action: Harvest the crystals, briefly transfer them to a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen (100 K).

  • Causality: Flash-freezing prevents the formation of crystalline ice, which would destroy the protein lattice and produce parasitic diffraction rings. It also minimizes radiation damage from the high-intensity synchrotron X-ray beam.

Step 5: Phase Determination & Self-Validating Refinement

  • Action: Solve the phase problem via Molecular Replacement (MR) using an apo-protein model. Crucially, generate a simulated annealing omit map for the ligand binding site before modeling the sugar.

  • Causality: An omit map (where the ligand is explicitly removed from the model prior to phase calculation) is a strict self-validating step. It ensures that the electron density observed for Gal-β(1→3)-Ara is derived from real diffraction data and is not an artifact of model bias introduced by the crystallographer.

Mandatory Visualizations

Workflow N1 Ligand Preparation Gal-β(1→3)-Ara N3 Complex Formation & Incubation N1->N3 N2 Target Protein (e.g., Galectin-3 CRD) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Cryo-cooling & X-ray Diffraction N4->N5 N6 Phase Determination (Molecular Replacement) N5->N6 N7 Electron Density Map & Model Building N6->N7

Workflow for the co-crystallization and structure determination of the disaccharide complex.

ConformationalSelection A Aqueous Solution (Flexible Disaccharide) B Pre-organization (Restricted Φ/Ψ angles) A->B Entropy Loss C Receptor Binding (Induced Fit) B->C Enthalpic Gain D Stable Crystal Lattice (Locked Conformation) C->D Packing Forces

Thermodynamic and structural pathway of Gal-β(1→3)-Ara adopting a locked conformation.

Data Presentation & Structural Validation

To trust the final atomic coordinates of Gal-β(1→3)-Ara, the crystallographic statistics must meet stringent criteria. Below is a representative data presentation framework used to validate the structural integrity of the complex.

Table 2: Representative Crystallographic Data Collection & Refinement Statistics
MetricTarget ValueValidation Threshold / Structural Meaning
Resolution Limit (Å) < 2.0High resolution is required to unambiguously resolve the pyranose ring puckers (e.g., ⁴C₁ chair conformation) of the galactose and arabinose rings.
R_merge (%) < 10.0Measures the internal consistency of the diffraction data; lower values indicate higher precision in measuring reflection intensities.
Completeness (%) > 98.0Ensures there are no "blind spots" in the electron density map, preventing gaps in the ligand structure.
R_work / R_free (%) ~18.0 / ~22.0R_free acts as an independent cross-validation metric. A gap of < 5% between R_work and R_free prevents overfitting of the atomic model to the data.
Ligand B-factor (Ų) ~20 - 30Must be comparable to the surrounding protein residues. A B-factor significantly higher than the pocket indicates partial ligand occupancy or high residual flexibility.

Conclusion

The structural elucidation of highly flexible disaccharides like 3-O-β-D-Galactopyranosyl-D-arabinose requires a delicate balance of thermodynamics and structural biology. By leveraging scaffold-directed crystallography and enforcing rigorous, self-validating metrics like simulated annealing omit maps and R_free cross-validation, researchers can confidently lock these elusive molecules into observable states. This fundamental structural data is the cornerstone for downstream rational drug design and the development of next-generation glycomimetics.

References

  • Tewari, Y. B., & Goldberg, R. N. (1991). "Thermodynamics of the hydrolysis reactions of a series of disaccharides." Biophysical Chemistry. [Link]

  • Seetharaman, J., Kanigsberg, A., Slaaby, R., Leffler, H., Barondes, S. H., & Rini, J. M. (1998). "X-ray crystal structure of the human galectin-3 carbohydrate recognition domain at 2.1-A resolution." Journal of Biological Chemistry. [Link]

  • DeMarco, M. L., & Woods, R. J. (2009). "Atomic-resolution conformational analysis of the GM3 ganglioside in a lipid bilayer and its implications for ganglioside-protein recognition at membrane surfaces." Glycobiology.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of 3-O-β-D-Galactopyranosyl-D-arabinose via HILIC-CAD

Executive Summary & Analyte Profile 3-O-β-D-Galactopyranosyl-D-arabinose (also known as Galarose or Arabinosylgalactose, CAS: 6057-48-3) is a highly polar disaccharide consisting of an aldehydo-D-arabinose base with a β-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

3-O-β-D-Galactopyranosyl-D-arabinose (also known as Galarose or Arabinosylgalactose, CAS: 6057-48-3) is a highly polar disaccharide consisting of an aldehydo-D-arabinose base with a β-D-galactopyranosyl residue attached at the 3-position[1]. It is a critical component in the structural profiling of plant arabinogalactan proteins (AGPs) and a key biomarker in polysaccharide degradation studies.

The Analytical Challenge: Like most carbohydrates, this disaccharide lacks a UV-absorbing chromophore, rendering standard UV/Vis detection ineffective[2]. While Refractive Index (RI) detectors are traditionally used for sugars, they are strictly limited to isocratic elution, which fails to resolve complex biological matrices. Derivatization followed by fluorescence or MS detection is time-consuming and introduces assay variability.

The Solution: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) provides a direct, highly sensitive, and gradient-compatible method for quantifying non-volatile carbohydrates without the need for chemical derivatization[3].

Mechanistic Principles: The Causality of Method Selection

To ensure robust method development, it is critical to understand why specific chromatographic and detection modalities are chosen:

  • HILIC Retention Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or Polyamine) and a highly organic, water-deficient mobile phase. A water-rich layer dynamically forms on the stationary phase surface. The highly hydrophilic 3-O-β-D-Galactopyranosyl-D-arabinose partitions between the acetonitrile-rich bulk mobile phase and this immobilized aqueous layer. As the water content in the mobile phase increases during the gradient, the analyte is eluted.

  • CAD Detection Mechanism: CAD is a mass-sensitive, universal detector for non-volatile species. The column eluent is pneumatically nebulized with nitrogen gas into droplets. These droplets pass through a heated drift tube, evaporating the mobile phase and leaving behind dry analyte particles. A secondary stream of nitrogen is ionized by a high-voltage corona needle and collides with the analyte particles, transferring a positive charge. The total charge, which is proportional to the mass of the analyte, is then measured by a highly sensitive electrometer[4].

  • Buffer Selection Causality: Ammonium formate is utilized in the mobile phase because it is a volatile salt. Non-volatile salts (like sodium phosphate) would fail to evaporate in the CAD drift tube, causing massive background noise and permanent detector fouling. The buffer maintains a consistent pH, ensuring reproducible silanol protonation on the column and preventing peak tailing.

Analytical Workflow

Workflow S1 1. Sample Extraction (Aqueous/Ethanol) S2 2. SPE Cleanup (SCX/SAX Cartridges) S1->S2 Remove Proteins/Salts S3 3. HILIC Separation (Amide Column) S2->S3 5 µL Injection S4 4. Nebulization & Drying (N2 Gas, 35°C) S3->S4 Eluate S5 5. Corona Charging (Positive Ion Transfer) S4->S5 Dry Aerosol Particles S6 6. Electrometer Detection (Quantification) S5->S6 Charged Particles

HILIC-CAD workflow for the detection of 3-O-beta-D-Galactopyranosyl-D-arabinose.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This protocol incorporates built-in controls (SPE cleanup, System Suitability Testing, and Matrix Spikes) to ensure data integrity.

Sample Preparation & Matrix De-salting

Because CAD detects all non-volatile compounds, biological or food matrices containing inorganic salts and proteins will cause severe baseline interference[5].

  • Extraction: Homogenize the sample in 50% aqueous ethanol (v/v) to precipitate large proteins while keeping the disaccharide soluble. Centrifuge at 10,000 × g for 10 minutes.

  • SPE Cleanup (Critical Step): Pass the supernatant through a tandem Solid Phase Extraction (SPE) setup containing a Strong Cation Exchange (SCX) and Strong Anion Exchange (SAX) cartridge.

    • Causality: Carbohydrates are neutral. The SCX/SAX cartridges trap positively charged amino acids/metal ions and negatively charged organic acids, allowing the neutral 3-O-β-D-Galactopyranosyl-D-arabinose to pass through in the flow-through fraction[5].

  • Dilution: Dilute the purified extract with acetonitrile to match the initial mobile phase conditions (e.g., 75% ACN) to prevent solvent-mismatch peak distortion during injection.

Chromatographic Conditions

Separation is achieved using an Amide-bonded cross-linked silica column, which offers superior stability and longer lifetimes compared to traditional unbonded amino (NH2) columns.

Table 1: HILIC Gradient Parameters

ParameterSpecification
Column Waters XBridge BEH Amide (2.1 × 150 mm, 2.5 µm) or equivalent
Column Temperature 40 °C (Improves mass transfer and sharpens peaks)
Mobile Phase A 100 mM Ammonium Formate in Water (pH unadjusted)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Program:

  • 0.0 - 2.0 min: 80% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 80% B to 50% B (Linear gradient to elute the disaccharide)

  • 15.0 - 18.0 min: 50% B (Column wash to remove highly polar oligomers)

  • 18.0 - 25.0 min: 80% B (Column re-equilibration)

Charged Aerosol Detector (CAD) Settings

Table 2: CAD Operational Parameters

ParameterSettingCausality / Rationale
Evaporation Temperature 35 °COptimal for carbohydrates; prevents thermal degradation while ensuring complete desolvation of the aqueous mobile phase.
Data Collection Rate 10 HzSufficient to define narrow UHPLC peaks (typically 15-20 data points across the peak).
Filter Constant 3.6 secondsSmooths high-frequency pump noise without artificially broadening the analyte peak.
Power Function (PF) 1.0CAD response is inherently non-linear (sigmoidal). A PF of 1.0 provides raw data, which can be linearized post-run via log-log calibration curves[2].
System Suitability Testing (SST) & Validation

Before analyzing unknown samples, validate the system state:

  • Blank Injection: Inject 75% ACN. The baseline drift should be < 0.5 pA/min.

  • Resolution Check: Inject a standard mix containing D-galactose, D-arabinose, and 3-O-β-D-Galactopyranosyl-D-arabinose. Ensure the resolution ( Rs​ ) between the monosaccharides and the disaccharide is > 2.0.

  • Matrix Spike (Recovery): Spike a known concentration of the disaccharide into a blank matrix prior to SPE. Acceptable recovery is 85% - 115%, validating that the analyte is not lost during the SCX/SAX cleanup.

Quantitative Data & Method Performance

The following data summarizes the expected performance metrics of the HILIC-CAD method for 3-O-β-D-Galactopyranosyl-D-arabinose, demonstrating its superiority over traditional ELSD or RI methods[5],[2].

Table 3: Validation Parameters

ParameterValueNotes
Linear Range 1.0 – 500 µg/mLRequires quadratic or log-log regression fitting due to the nature of CAD particle charging dynamics.
Limit of Detection (LOD) ~0.2 µg/mLSignal-to-Noise (S/N) = 3. Significantly lower than ELSD (typically >5 µg/mL).
Limit of Quantitation (LOQ) ~0.6 µg/mLSignal-to-Noise (S/N) = 10.
Intra-day Precision (RSD) < 3.5%Based on 6 replicate injections at 50 µg/mL.
Inter-day Precision (RSD) < 5.0%Based on 3 consecutive days of analysis.

Troubleshooting & Optimization Insights

  • Issue: Elevated Baseline Noise or Ghost Peaks

    • Causality: Contamination from non-volatile particulates in the mobile phase or column bleed.

    • Solution: Ensure only LC-MS grade solvents are used. Never use glassware washed with standard laboratory detergents (which contain non-volatile surfactants). Flush the CAD with methanol/water without the column attached to clean the drift tube.

  • Issue: Peak Splitting or Broadening

    • Causality: The sample diluent contains too much water. In HILIC, injecting a sample in 100% water disrupts the localized acetonitrile-rich environment at the head of the column, causing the analyte to travel down the column before partitioning properly.

    • Solution: Always dilute the final sample in at least 50-75% acetonitrile before injection.

  • Issue: Non-Linear Calibration Curves

    • Causality: The relationship between analyte mass and CAD signal is R=aMb , where b is typically ~1.5.

    • Solution: Do not force a linear fit ( y=mx+c ) over a wide dynamic range. Use a quadratic fit or apply a logarithmic transformation to both the concentration and response axes ( logy=blogx+loga ) to achieve R2>0.998 .

References

  • National Center for Biotechnology Information.
  • Chromatography Online.
  • PubMed Central (PMC).
  • ResearchGate.
  • Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Fructose, Glucose, Sucrose, and Inositol Levels...

Sources

Application

Extraction and Isolation Protocol for 3-O-β-D-Galactopyranosyl-D-arabinose from Plant Tissue

Executive Summary 3-O-β-D-Galactopyranosyl-D-arabinose (Gal-β-(1→3)-Ara) is a highly specific bioactive disaccharide. In pharmacological contexts, it serves as a high-affinity ligand and inhibitor for human galectins (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-O-β-D-Galactopyranosyl-D-arabinose (Gal-β-(1→3)-Ara) is a highly specific bioactive disaccharide. In pharmacological contexts, it serves as a high-affinity ligand and inhibitor for human galectins (such as Gal-3 and Gal-9), making it a molecule of significant interest in oncology and targeted drug development 1.

Because this disaccharide does not exist as a free monomer in the plant cytosol, it cannot be extracted using standard solvent-based small-molecule isolation. Instead, it is embedded as a structural motif within the highly branched Type II Arabinogalactan-proteins (AGPs) of the plant cell wall. To isolate it, researchers must employ a top-down depolymerization strategy : extracting the parent macromolecule, selectively precipitating it, and utilizing controlled kinetic hydrolysis to liberate the intact disaccharide.

Mechanistic Rationale: The Top-Down Strategy

Phase 1: Macromolecular Partitioning

Plant tissue extraction utilizes 2% w/v CaCl₂ rather than pure water or organic solvents. The causality here is strictly chemical: calcium ions ( Ca2+ ) actively cross-link the negatively charged homogalacturonans (pectins) in the cell wall via the "egg-box" model, rendering them insoluble. Meanwhile, the highly soluble, neutral-to-slightly-acidic AGPs partition cleanly into the aqueous supernatant, providing a highly effective primary fractionation 2.

Phase 2: Affinity-Based Precipitation

The crude extract is treated with β-D-glucosyl Yariv reagent . Yariv reagents are synthetic phenylglycosides that form stacked oligomers stabilized by π-π interactions. These oligomers act as molecular cross-linkers that specifically bind to the β-(1→3)-galactan backbones of AGPs, forcing them to precipitate out of the complex mixture 3.

Phase 3: Controlled Kinetic Depolymerization

To liberate the target disaccharide, the purified AGPs undergo mild acid hydrolysis (0.1 M TFA at 100°C). This step exploits a fundamental kinetic disparity in glycosidic bond stability: furanosidic linkages (such as peripheral α-L-arabinofuranose) are approximately 10 times more acid-labile than pyranosidic linkages (such as β-D-galactopyranose) 4. This controlled degradation strips away peripheral monosaccharides and cleaves labile branch points, enriching the pool for the Gal-β-(1→3)-Ara disaccharide without fully degrading the pyranose backbone.

Experimental Workflow and Protocols

Protocol A: Solubilization and AGP Recovery
  • Tissue Pulverization: Flash-freeze 50 g of fresh plant tissue (e.g., Echinacea purpurea or Larix species) in liquid nitrogen. Pulverize to a fine powder to halt endogenous glycosidase activity.

  • Extraction: Suspend the powder in 100 mL of 2% w/v CaCl₂. Stir continuously for 3 hours at room temperature (RT).

  • Clarification: Centrifuge the homogenate at 10,000 × g for 30 minutes at 4°C. Recover the supernatant and discard the pectin-rich pellet.

Protocol B: Specific Precipitation via Yariv Reagent
  • Precipitation: Add a slight excess of β-D-glucosyl Yariv reagent (approx. 2 mg/mL dissolved in 1% NaCl) to the clarified extract. Stir briefly and incubate overnight at RT.

    • QC Checkpoint: A distinct red/brown precipitate must form. If the solution remains clear, the AGP concentration is too low, and the extract must be concentrated via lyophilization before proceeding.

  • Collection: Centrifuge at 2,000 × g for 10 minutes to pellet the Yariv-AGP complex. Wash the pellet twice with 2% CaCl₂ to remove non-specifically bound proteins.

  • Reduction: Resuspend the pellet in 5 mL of distilled water. Add sodium metabisulfite ( Na2​S2​O5​ ) to a final concentration of 70 mM. Cap tightly to exclude oxygen and heat at 50°C for 15-20 minutes 2.

    • QC Checkpoint: The solution must completely decolorize (from deep red to pale yellow/clear), indicating the complete cleavage of the diazo bonds in the Yariv reagent.

  • Dialysis: Transfer the decolorized solution to a 3.5 kDa MWCO dialysis membrane. Dialyze against distilled water for 48 hours (changing water every 12 hours) to remove the reduced Yariv fragments and salts. Lyophilize the retentate to yield pure AGP powder.

Protocol C: Targeted Depolymerization (Mild Acid Hydrolysis)
  • Hydrolysis: Dissolve 10 mg of the lyophilized AGP in 2 mL of 0.1 M Trifluoroacetic acid (TFA).

  • Incubation: Seal the vial and incubate in a heating block at 100°C for exactly 60 minutes.

  • Termination: Quench the reaction by placing the vial in an ice bath. Evaporate the TFA under a stream of nitrogen gas at 40°C. Co-evaporate twice with 1 mL of methanol to ensure complete removal of residual acid.

  • Reconstitution: Dissolve the resulting oligosaccharide pool in 1 mL of ultra-pure water.

Protocol D: Chromatographic Isolation
  • Size Exclusion Chromatography (SEC): Load the hydrolysate onto a Bio-Gel P-2 column (ideal for 100–1800 Da resolution) equilibrated with degassed ultra-pure water. Elute at a flow rate of 0.5 mL/min.

    • QC Checkpoint: Monitor elution via a refractive index (RI) detector. Collect the fractions corresponding to the disaccharide molecular weight (~312 Da).

  • HPAEC-PAD Polishing: Inject the pooled disaccharide fractions onto a Dionex CarboPac PA100 column. Elute using a gradient of sodium acetate (0–100 mM) in 100 mM NaOH. Collect the peak corresponding to 3-O-β-D-Galactopyranosyl-D-arabinose.

  • Desalting and Lyophilization: Desalt the isolated fraction using a Carbograph solid-phase extraction (SPE) cartridge and lyophilize to obtain the pure target molecule.

Quantitative Data & Quality Control Metrics

To ensure reproducibility, the following table summarizes the expected yields and the analytical validation methods required at each phase of the extraction.

Extraction PhaseAnalytical TargetExpected Yield / MetricQuality Control Method
Aqueous Extraction Soluble Cell Wall Glycoproteins1–5 mg / g fresh weightBradford Assay / Phenol-Sulfuric Acid
Yariv Precipitation Intact Arabinogalactan-Proteins30–300 µg / g fresh weightAbsorbance at 457 nm (Yariv binding)
Mild Acid Hydrolysis Oligosaccharide Pool (DP 2–5)40–60% of initial AGP massSEC Elution Profile (Shift to included volume)
HPAEC-PAD Isolation 3-O-β-D-Gal-D-Ara (Pure)2–8 µg / g fresh weightESI-MS ( m/z 335.1 [M+Na]+ ) & 1D/2D NMR

Workflow Visualization

Pathway N1 Plant Tissue Biomass N2 2% CaCl2 Extraction N1->N2 N3 Crude AGP Extract N2->N3 Centrifugation N4 β-Yariv Precipitation N3->N4 N5 Yariv-AGP Complex N4->N5 Specific Binding N6 Na2S2O5 Reduction N5->N6 N7 Purified AGPs N6->N7 Dialysis N8 Mild Acid Hydrolysis (0.1 M TFA) N7->N8 N9 Oligosaccharide Pool N8->N9 Selective Cleavage N10 SEC & HPAEC-PAD N9->N10 N11 3-O-β-D-Galactopyranosyl- D-arabinose N10->N11 Fractionation

Workflow for the targeted extraction of 3-O-β-D-Galactopyranosyl-D-arabinose from plant tissue.

References

  • Preparation of Arabinogalactan Glycoproteins from Plant Tissue. Bio-protocol. 2

  • Structural Basis of the Function of Yariv Reagent—An Important Tool to Study Arabinogalactan Proteins. PMC. 3

  • Degraded Arabinogalactans and Their Binding Properties to Cancer-Associated Human Galectins. MDPI. 4

  • Advanced high-affinity glycoconjugate ligands of galectins. ResearchGate. 1

Sources

Method

Application Notes and Protocols for the Chemical Synthesis of 3-O-β-D-Galactopyranosyl-D-arabinose

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-O-β-D-Galactopyranosyl-D-arabinose 3-O-β-D-Galactopyranosyl-D-arabinose is a disaccharide of significant interest in gly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-O-β-D-Galactopyranosyl-D-arabinose

3-O-β-D-Galactopyranosyl-D-arabinose is a disaccharide of significant interest in glycobiology and medicinal chemistry. It is a known component of various natural polysaccharides and has been identified as a structural motif in biologically active molecules.[1] Notably, this disaccharide has been investigated for its potential anti-tumor, anti-inflammatory, and immunomodulatory activities.[1] The ability to synthesize this molecule with high purity and stereochemical control is crucial for advancing research into its biological functions and for the development of novel therapeutics.

This document provides a comprehensive guide to the chemical synthesis of 3-O-β-D-Galactopyranosyl-D-arabinose, designed for researchers with a background in organic chemistry. The presented protocol is based on established principles of carbohydrate chemistry, primarily employing a strategic application of the Koenigs-Knorr glycosylation reaction.[2][3] This method, while classic, offers a reliable pathway to the desired β-glycosidic linkage when coupled with appropriate protecting group strategies.

Synthetic Strategy: A Guided Pathway to the Target Disaccharide

The synthesis of a disaccharide such as 3-O-β-D-Galactopyranosyl-D-arabinose presents two primary challenges: the regioselective formation of the glycosidic linkage at the 3-hydroxyl group of the D-arabinose acceptor and the stereoselective formation of the β-anomer. To address these challenges, a multi-step strategy involving judiciously chosen protecting groups is essential.

Our synthetic approach can be dissected into four key stages:

  • Preparation of the Glycosyl Donor: Activation of the anomeric center of a protected galactose derivative to create a reactive species for glycosylation.

  • Preparation of the Glycosyl Acceptor: Selective protection of the hydroxyl groups of D-arabinose to leave the 3-OH group available for glycosylation.

  • Glycosylation: The coupling of the glycosyl donor and acceptor to form the protected disaccharide.

  • Deprotection: The removal of all protecting groups to yield the final target molecule.

The following diagram illustrates the overall workflow of the proposed synthesis:

G cluster_donor Glycosyl Donor Preparation cluster_acceptor Glycosyl Acceptor Preparation cluster_coupling Glycosylation cluster_deprotection Deprotection D_Gal D-Galactose Ac_Gal Penta-O-acetyl-β-D-galactopyranose D_Gal->Ac_Gal Ac₂O, NaOAc Gal_Br 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide Ac_Gal->Gal_Br HBr, AcOH Protected_Disaccharide Protected Disaccharide Gal_Br->Protected_Disaccharide D_Ara D-Arabinose Bn_Ara Benzyl α-D-arabinopyranoside D_Ara->Bn_Ara BnOH, H⁺ Bn_Bz_Ara Benzyl 2,4-di-O-benzoyl-α-D-arabinopyranoside Bn_Ara->Bn_Bz_Ara PhCOCl, Pyridine Bn_Bz_Ara->Protected_Disaccharide Ag₂O, CH₂Cl₂ Target 3-O-β-D-Galactopyranosyl-D-arabinose Protected_Disaccharide->Target 1. NaOMe, MeOH 2. H₂, Pd/C

Caption: Synthetic workflow for 3-O-β-D-Galactopyranosyl-D-arabinose.

Materials and Reagents

The following table outlines the necessary materials and reagents for the synthesis. All chemicals should be of reagent grade or higher and used without further purification unless otherwise noted. Anhydrous solvents are critical for the glycosylation step.

ReagentFormulaM.W. ( g/mol )Supplier (Example)Notes
D-GalactoseC₆H₁₂O₆180.16Sigma-Aldrich
Acetic anhydride(CH₃CO)₂O102.09Sigma-Aldrich
Sodium acetateCH₃COONa82.03Sigma-AldrichAnhydrous
Hydrogen bromide (33% in acetic acid)HBr80.91Sigma-AldrichCorrosive
D-ArabinoseC₅H₁₀O₅150.13Sigma-Aldrich
Benzyl alcoholC₇H₈O108.14Sigma-AldrichAnhydrous
Benzoyl chlorideC₇H₅ClO140.57Sigma-Aldrich
PyridineC₅H₅N79.10Sigma-AldrichAnhydrous
Silver(I) oxideAg₂O231.74Sigma-AldrichLight-sensitive
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichAnhydrous
Sodium methoxideCH₃ONa54.02Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04Sigma-AldrichAnhydrous for deprotection
Palladium on carbon (10%)Pd/C106.42 (Pd)Sigma-AldrichCatalyst for hydrogenolysis

Experimental Protocols

Part 1: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide)

The glycosyl donor is prepared from D-galactose in a two-step procedure involving peracetylation followed by bromination at the anomeric position. The acetyl groups serve as participating protecting groups, which are crucial for favoring the formation of the desired β-glycosidic linkage during the subsequent Koenigs-Knorr reaction.

Step 1.1: Synthesis of Penta-O-acetyl-β-D-galactopyranose

  • To a stirred suspension of D-galactose (10.0 g, 55.5 mmol) in acetic anhydride (50 mL), add anhydrous sodium acetate (5.0 g, 61.0 mmol).

  • Heat the mixture to 100 °C with stirring for 2 hours.

  • Pour the hot reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Continue stirring until the excess acetic anhydride has hydrolyzed and the product solidifies.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to afford penta-O-acetyl-β-D-galactopyranose as a white crystalline solid.

Step 1.2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

  • Dissolve the dried penta-O-acetyl-β-D-galactopyranose (5.0 g, 12.8 mmol) in a 33% solution of hydrogen bromide in glacial acetic acid (20 mL) at 0 °C.

  • Stir the solution at room temperature for 2 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with cold saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. This product is typically used immediately in the next step without further purification.

Part 2: Preparation of the Glycosyl Acceptor (Benzyl 2,4-di-O-benzoyl-α-D-arabinopyranoside)

The key to successful regioselective glycosylation at the 3-OH position of D-arabinose lies in the strategic protection of the other hydroxyl groups. In this protocol, we utilize benzoyl groups at the 2- and 4-positions, leaving the 3-OH and 5-OH groups free. The greater steric hindrance at the 5-OH position is expected to favor glycosylation at the 3-OH position.

Step 2.1: Synthesis of Benzyl α-D-arabinopyranoside

  • Suspend D-arabinose (10.0 g, 66.6 mmol) in anhydrous benzyl alcohol (100 mL).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a strongly acidic ion-exchange resin).

  • Heat the mixture at 100 °C under reduced pressure to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize the acid catalyst, and remove the excess benzyl alcohol under high vacuum.

  • Purify the residue by silica gel column chromatography to obtain benzyl α-D-arabinopyranoside.

Step 2.2: Synthesis of Benzyl 2,4-di-O-benzoyl-α-D-arabinopyranoside

  • Dissolve benzyl α-D-arabinopyranoside (5.0 g, 20.8 mmol) in anhydrous pyridine (50 mL) and cool to 0 °C.

  • Slowly add benzoyl chloride (2.2 equivalents, 45.8 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding ice-water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to isolate benzyl 2,4-di-O-benzoyl-α-D-arabinopyranoside.

Part 3: Koenigs-Knorr Glycosylation

This is the crucial step where the glycosidic bond is formed. The Koenigs-Knorr reaction, promoted by a silver salt, is a well-established method for forming glycosidic linkages. The anchimeric assistance from the C-2 acetyl group of the galactosyl donor directs the stereochemistry towards the desired β-anomer.

  • Dissolve the glycosyl acceptor, benzyl 2,4-di-O-benzoyl-α-D-arabinopyranoside (1.0 g, 2.2 mmol), in anhydrous dichloromethane (20 mL) in a flask protected from light.

  • Add freshly prepared silver(I) oxide (1.5 equivalents, 3.3 mmol) and stir the suspension for 30 minutes in the presence of activated molecular sieves.

  • Add a solution of the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 equivalents, 2.6 mmol) in anhydrous dichloromethane (10 mL) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the protected disaccharide.

Part 4: Deprotection

The final stage involves the removal of all protecting groups to yield the target disaccharide. This is achieved in a two-step process: deacetylation and debenzoylation under basic conditions, followed by hydrogenolysis to remove the benzyl group.

Step 4.1: Deacylation and Debenzoylation

  • Dissolve the protected disaccharide (500 mg) in anhydrous methanol (10 mL).

  • Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 mL of a 0.5 M solution).

  • Stir the reaction at room temperature and monitor by TLC until all ester groups are cleaved.

  • Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.

Step 4.2: Debenzylation

  • Dissolve the product from the previous step in methanol (10 mL).

  • Add a catalytic amount of 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the benzyl group is cleaved, as indicated by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate to obtain the final product, 3-O-β-D-Galactopyranosyl-D-arabinose. The product can be further purified by chromatography if necessary.

Conclusion

The chemical synthesis of 3-O-β-D-Galactopyranosyl-D-arabinose is a challenging yet achievable goal for synthetic chemists. The protocol outlined in this application note provides a robust and logical pathway to this important disaccharide. Success hinges on careful execution of each step, particularly the strategic use of protecting groups to control regioselectivity and the choice of glycosylation conditions to ensure the desired β-stereoselectivity. This synthetic route opens avenues for further investigation into the biological roles of this disaccharide and its potential as a therapeutic agent.

References

  • Vertex AI Search. 6057-48-3 , 3-O-(b-D-Galactopyranosyl)-D-arabinose.
  • PubMed. Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group.
  • Wikipedia. Koenigs–Knorr reaction.
  • SciSpace. Synthesis of 2-O-beta-D-Glucopyranosyl-L-arabinose.
  • PubMed. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides.
  • PMC. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.

Sources

Application

Elucidation of ESI-MS/MS Fragmentation Patterns of 3-O-β-D-Galactopyranosyl-D-arabinose for Structural Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The structural characterization of carbohydrates is a significant analytical challenge due to their isomeric complexity and lac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural characterization of carbohydrates is a significant analytical challenge due to their isomeric complexity and lack of a strong chromophore. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a powerful tool for the detailed structural analysis of oligosaccharides, providing information on sequence, linkage, and branching patterns.[1][2] This application note provides a detailed guide to understanding and predicting the ESI-MS/MS fragmentation pattern of the disaccharide 3-O-β-D-Galactopyranosyl-D-arabinose. We will explore the fundamental principles of glycosidic bond and cross-ring cleavages, present detailed protocols for sample analysis, and offer insights into data interpretation for unambiguous structural confirmation.

Introduction: The Challenge of Carbohydrate Analysis

Carbohydrates mediate a vast array of biological processes, from cell-cell recognition to immune responses, making their structural analysis critical in fields like glycobiology and drug development.[3] Unlike proteins or nucleic acids, the synthesis of carbohydrates is not template-driven, leading to immense structural diversity, including variations in monosaccharide composition, anomeric configuration (α/β), linkage position, and branching.[2] 3-O-β-D-Galactopyranosyl-D-arabinose is a disaccharide composed of a galactose unit linked to an arabinose unit, found in plant-derived polysaccharides like arabinogalactans.[4][5] Its characterization serves as an excellent model for understanding the fragmentation behavior of more complex oligosaccharides.

Mass spectrometry, particularly when coupled with soft ionization techniques like ESI, offers unparalleled sensitivity and speed for analyzing these complex biomolecules without the need for derivatization.[6][7] Tandem MS (MS/MS) provides the next layer of structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

Principles of Disaccharide Fragmentation by ESI-MS/MS

The fragmentation of oligosaccharides in the gas phase via Collision-Induced Dissociation (CID) primarily occurs through two major pathways: glycosidic bond cleavages and cross-ring cleavages. The resulting fragments are systematically described using the Domon and Costello nomenclature.

  • Glycosidic Bond Cleavage: This is the most common fragmentation pathway and involves the cleavage of the bond between two monosaccharide units. This cleavage provides sequence information.

    • B and Y ions: Formed by cleavage of the glycosidic bond. The charge is retained on the non-reducing end fragment (B-ion) or the reducing end fragment (Y-ion).

    • C and Z ions: Also formed by glycosidic bond cleavage, but with an additional hydrogen transfer. The charge is retained on the non-reducing end (C-ion) or reducing end (Z-ion). Protonated molecules in positive-ion mode typically yield B and Y ions, while deprotonated molecules in negative-ion mode yield C and Z ions.[8]

  • Cross-Ring Cleavage: This pathway involves the cleavage of two bonds within a monosaccharide ring. These fragments are designated as A and X ions, depending on which side of the ring oxygen the cleavage occurs.

    • A and X ions: These fragments are crucial as they provide diagnostic information about the linkage positions between monosaccharide units.[9] Cross-ring cleavages are often less abundant in the CID spectra of protonated molecules but can be significantly enhanced by analyzing metal-adducted species (e.g., [M+Na]⁺ or [M+Li]⁺) or by using negative ionization mode.[8][9]

Predicted Fragmentation Pattern of 3-O-β-D-Galactopyranosyl-D-arabinose

Let's apply these principles to our target molecule.

Molecular Structure:

  • Formula: C₁₁H₂₀O₁₀[10]

  • Monoisotopic Mass: 312.1056 Da[10]

  • Structure: A non-reducing galactose (a hexose) linked via a β(1→3) glycosidic bond to a reducing arabinose (a pentose).

Positive Ion Mode ESI-MS/MS ([M+H]⁺ and [M+Na]⁺)

In positive mode, the molecule will be observed primarily as the protonated ion [M+H]⁺ at m/z 313.1134 or a sodium adduct [M+Na]⁺ at m/z 335.0956.

Glycosidic Bond Cleavage: The primary fragmentation will occur at the glycosidic linkage, yielding B and Y ions.

  • B₁ Ion: This ion corresponds to the non-reducing galactose residue. It is observed at m/z 163.0601 , representing the oxonium ion of the anhydro-galactose.

  • Y₁ Ion: This ion represents the reducing arabinose residue with the glycosidic oxygen attached. It is observed at m/z 169.0550 . However, a more common related ion is formed from the neutral loss of the anhydro-galactose unit (162.05 Da) from the precursor ion, resulting in a fragment at m/z 151.0601 ([Y₁-H₂O+H]⁺).

Cross-Ring Cleavage: While less common for protonated species, some cross-ring cleavages can be observed. Analysis of the sodiated adduct ([M+Na]⁺) often promotes these informative fragments.[8] A key diagnostic fragment would be the 0,2X₁ ion, resulting from cleavage across the reducing arabinose ring, which is indicative of a 3-linkage.

The diagram below illustrates the primary fragmentation pathways in positive ion mode.

Caption: Predicted positive-ion fragmentation of 3-O-β-D-Galactopyranosyl-D-arabinose.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

Negative ion mode is often highly informative for underivatized oligosaccharides, frequently producing a richer set of cross-ring cleavage ions that are essential for linkage analysis.[3][8] The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 311.0978.

Glycosidic Bond Cleavage:

  • C₁ Ion: Corresponds to the deprotonated galactose fragment, observed at m/z 161.0450 .

  • Z₁ Ion: Corresponds to the deprotonated arabinose fragment, observed at m/z 149.0450 .

Cross-Ring Cleavage: Negative mode CID is expected to yield more abundant A and X-type ions.

  • 0,2A₁ Ion: Cleavage across the non-reducing galactose ring. This fragment can provide information about substitutions on the galactose ring (if any were present).

  • 0,2X₁ and 2,4X₁ Ions: Cleavages across the reducing arabinose ring. The presence and relative abundance of these ions are highly dependent on the linkage position. For a 3-linked sugar, a prominent 0,2X₁ ion is often expected.

The diagram below illustrates the primary fragmentation pathways in negative ion mode.

Caption: Predicted negative-ion fragmentation of 3-O-β-D-Galactopyranosyl-D-arabinose.

Experimental Protocol

This protocol provides a general framework for the analysis using a standard ESI-Q-TOF or Ion Trap mass spectrometer. Instrument-specific parameters should be optimized.

Sample Preparation
  • Dissolution: Dissolve 1 mg of 3-O-β-D-Galactopyranosyl-D-arabinose standard in 1 mL of high-purity water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent.

    • For Positive Mode: Use a 50:50 (v/v) mixture of acetonitrile and water, with 0.1% formic acid. For enhanced cross-ring fragmentation, 10-50 µM sodium chloride or lithium chloride can be added.[9]

    • For Negative Mode: Use a 50:50 (v/v) mixture of acetonitrile and water. The addition of a small amount of ammonium hydroxide can sometimes improve deprotonation, but is often not necessary.

Mass Spectrometry Workflow

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Sample 1-10 µg/mL Sample in Infusion Solvent ESI Electrospray Ionization Source Sample->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2

Caption: General workflow for ESI-MS/MS analysis of disaccharides.

Instrument Parameters

The following tables provide typical starting parameters for ESI-MS/MS analysis.

Table 1: ESI Source Parameters

Parameter Positive Ion Mode Negative Ion Mode Rationale
Capillary Voltage 3.0 - 4.5 kV 2.5 - 3.5 kV Creates the potential difference needed for electrospray.[7]
Nebulizing Gas (N₂) 1 - 2 Bar 1 - 2 Bar Assists in droplet formation.
Drying Gas (N₂) 8 - 10 L/min 8 - 10 L/min Aids in solvent evaporation from charged droplets.

| Drying Gas Temp. | 250 - 350 °C | 250 - 350 °C | Facilitates the release of gas-phase ions. |

Table 2: MS and MS/MS Parameters

Parameter Setting Rationale
MS1 Scan
Mass Range m/z 100 - 1000 To detect the precursor ion and any contaminants.
Precursor Ion m/z 313.11 (H⁺), 335.10 (Na⁺), or 311.10 (H⁻) Isolate the ion of interest for fragmentation.
Isolation Width 1 - 2 Da Determines the m/z window of ions passed to the collision cell.
MS2 Scan (CID)
Collision Gas Argon or Nitrogen Inert gas used to induce fragmentation.
Collision Energy 10 - 40 eV (Ramped) The energy applied to induce fragmentation. Ramping this energy ensures a wide range of fragments are produced. Lower energies favor glycosidic cleavage, while higher energies can promote cross-ring cleavages.

| Mass Range | m/z 50 - 350 | To detect all expected product ions. |

Data Interpretation and Discussion

A successful analysis will yield an MS/MS spectrum containing peaks that correspond to the predicted fragments.

  • Confirm Sequence: The presence of the B₁ (m/z 163.06) and Y₁-related (m/z 151.06) ions in positive mode, or C₁ (m/z 161.05) and Z₁ (m/z 149.05) ions in negative mode, confirms the sequence as a hexose linked to a pentose.

  • Identify Linkage: The key to confirming the 1→3 linkage lies in the cross-ring fragments. The observation of a prominent 0,2X₁ fragment from the arabinose unit is strong evidence for a 3-linkage, as this cleavage is sterically favored over other cleavages for this linkage type. Comparing the fragmentation pattern to that of known 1→2, 1→4, or 1→5 linked isomers would provide definitive confirmation.[11]

Conclusion

ESI-MS/MS is an indispensable technique for the structural elucidation of disaccharides like 3-O-β-D-Galactopyranosyl-D-arabinose. By carefully selecting the ionization mode and collision energy, one can generate a rich set of fragment ions. Glycosidic bond cleavages provide unambiguous sequence information, while specific cross-ring cleavages serve as diagnostic fingerprints for determining the linkage position. This application note provides the theoretical foundation and a practical protocol to guide researchers in leveraging this powerful technique for carbohydrate analysis.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass Spectrometry in the Structural Analysis of Flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. [Link]

  • Han, L., & Costello, C. E. (2013). Sequence Analysis of Native Oligosaccharides Using Negative ESI Tandem MS. Journal of the American Society for Mass Spectrometry, 24(11), 1697-1708. [Link]

  • Im, A., & Lee, S. (2014). Applications of Mass Spectrometry to Structural Analysis of Marine Oligosaccharides. Marine Drugs, 12(7), 4035-4058. [Link]

  • Khatun, M. A., et al. (2020). Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production. Frontiers in Bioengineering and Biotechnology, 8, 398. [Link]

  • North, S. J., et al. (2013). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Analytical and Bioanalytical Chemistry, 405(2-3), 547-564. [Link]

  • Reis, F. G., et al. (2003). Electrospray mass spectrometry of oligosaccharides of plant origin. Carbohydrate Polymers, 53(1), 119-126. [Link]

  • Saba, J., et al. (2013). Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments. Analytical Chemistry, 85(24), 11547-11559. [Link]

  • Westphal, Y., et al. (2010). Novel arabinan and galactan oligosaccharides from dicotyledonous plants. Glycobiology, 20(12), 1545-1556. [Link]

  • Zaia, J. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10467-10531. [Link]

  • Zhang, Y., et al. (2023). Rapid identification and relative quantification of disaccharide isomers by three fragment ion pairs using ESI-MS/MS and its application in yellow rice wine. Food Chemistry, 409, 135340. [Link]

  • PubChem. (n.d.). 3-O-beta-D-GALACTO-PYRANOSYL-D-ARABINOSE. PubChem Compound Summary for CID 4427707. Retrieved March 24, 2026, from [Link].

  • Stein, S. E., et al. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of the American Society for Mass Spectrometry, 30(3), 442-454. [Link]

  • Wang, J. R., et al. (2023). Achieving Cross-Ring Fragmentation of N-Linked Glycans by IR-MALDESI. Journal of the American Society for Mass Spectrometry, 35(1), 133-139. [Link]

  • Meng, X., et al. (2020). l-Arabinose induces d-galactose catabolism via the Leloir pathway in Aspergillus nidulans. Fungal Biology and Biotechnology, 7, 2. [Link]

Sources

Method

Application Note: A Guide to the Characterization of Glycoside Hydrolases Using 3-O-β-D-Galactopyranosyl-D-arabinose

Introduction: The Need for Novel Substrates in Glycoenzymology Glycoside hydrolases (GHs) are a ubiquitous and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in countles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Novel Substrates in Glycoenzymology

Glycoside hydrolases (GHs) are a ubiquitous and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in countless biological processes.[1][2] Their functional diversity makes them invaluable tools in biotechnology and key targets in drug development, from biomass conversion to the development of therapeutics for lysosomal storage disorders.[1][3] A thorough understanding of a GH's substrate specificity is paramount to harnessing its potential or inhibiting its activity.[2]

While common chromogenic or fluorogenic substrates like p-nitrophenyl (pNP) glycosides are excellent for high-throughput screening, they do not fully represent the structural complexity of natural glycans.[4][5] Characterizing an enzyme's action on more unique linkages is essential for defining its precise biological function and industrial utility.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the disaccharide 3-O-β-D-Galactopyranosyl-D-arabinose as a specific substrate to identify and characterize novel glycoside hydrolase activities. This substrate consists of a β-D-galactose molecule linked to the 3-position of a D-arabinose sugar, forming a β-(1→3) glycosidic bond.[6][7] Its use allows for the specific interrogation of enzymes, particularly β-galactosidases (EC 3.2.1.23) and other GHs, capable of cleaving this non-canonical linkage. We present detailed protocols for enzyme activity determination, product confirmation, and kinetic analysis, grounded in established biochemical principles.

Principle of the Assay

The fundamental principle involves the enzymatic cleavage of the β-(1→3)-glycosidic bond in 3-O-β-D-Galactopyranosyl-D-arabinose by a competent glycoside hydrolase. This reaction yields two monosaccharide products: D-galactose and D-arabinose.

The extent of this reaction can be quantified by two primary methods:

  • Measurement of Released Reducing Sugars: The enzymatic hydrolysis generates new reducing ends from the liberated monosaccharides. These can be quantified colorimetrically using the 3,5-dinitrosalicylic acid (DNS) assay, which reacts with reducing sugars at high temperatures to produce a colored product measurable by spectrophotometry.[8] This method is robust, cost-effective, and suitable for determining overall enzyme activity.

  • Chromatographic Separation of Products: For a more definitive and quantitative analysis, the reaction mixture can be analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This powerful technique separates the substrate from the product monosaccharides (D-galactose and D-arabinose), allowing for unambiguous product identification and precise quantification over time.

The logical workflow for characterizing an enzyme with this substrate follows a multi-step process, from initial screening to detailed kinetic analysis.

G start_node Hypothesized GH Enzyme (e.g., from a novel organism or library) A Screen for Activity (Protocol 1: DNS Assay) start_node->A  Test with  3-O-β-D-Gal-D-Ara process_node process_node decision_node decision_node output_node output_node B Activity Detected? A->B C Confirm Product Identity (Protocol 2: HPAEC-PAD) B->C Yes E No Activity: Enzyme is inactive on β-(1→3) galactosyl-arabinose linkage B->E No D Determine Kinetic Parameters (Vary [Substrate]) C->D  Products Confirmed  (Galactose + Arabinose) F Define Enzyme Specificity: - Active on β-(1→3) linkage - Determine Km and Vmax - Compare with other substrates D->F

Figure 1: Logical workflow for the characterization of a glycoside hydrolase using 3-O-β-D-Galactopyranosyl-D-arabinose.

Materials and Reagents

  • Substrate: 3-O-β-D-Galactopyranosyl-D-arabinose (CAS 6057-48-3). Note: This may require custom synthesis or specialized sourcing.[9]

  • Enzyme: Purified or partially purified glycoside hydrolase of interest.

  • Buffers: 50 mM Sodium Phosphate buffer (pH 7.0) or 50 mM Sodium Acetate buffer (pH 4.5). The choice of buffer and pH is critical and should be optimized for the specific enzyme being studied.[10]

  • DNS Reagent:

    • 3,5-Dinitrosalicylic acid

    • Sodium hydroxide

    • Rochelle salt (Potassium sodium tartrate)

    • Phenol (optional, for increased sensitivity)

    • Sodium sulfite

  • Standards: D-galactose and D-arabinose (for standard curves and HPAEC-PAD identification).

  • Reagents for HPAEC-PAD:

    • Deionized water (18.2 MΩ·cm)

    • Sodium hydroxide (50% w/w)

    • Sodium acetate

  • Equipment:

    • UV-Vis Spectrophotometer and cuvettes or microplate reader

    • Heating block or water bath (95-100°C)

    • Vortex mixer

    • Calibrated pipettes

    • HPAEC-PAD system (e.g., Dionex) with a suitable carbohydrate-analysis column (e.g., CarboPac™ series).

Experimental Protocols

Protocol 1: General Enzyme Activity Assay (DNS Method)

This protocol provides a robust method for screening and quantifying total enzymatic activity by measuring the release of reducing sugars.

A. Preparation of DNS Reagent

  • Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH with gentle heating and stirring.

  • In a separate beaker, dissolve 300 g of Rochelle salt in ~500 mL of warm deionized water.

  • Slowly and carefully pour the DNS/NaOH solution into the Rochelle salt solution while stirring.

  • Bring the final volume to 1 L with deionized water. Store in a dark, airtight bottle at room temperature. The reagent is stable for several months.

B. Generation of a Reducing Sugar Standard Curve

  • Prepare a 1 mg/mL stock solution of D-galactose (or an equimolar mix of D-galactose and D-arabinose).

  • Create a series of dilutions in the assay buffer ranging from 0 to 1.0 mg/mL.

  • In separate tubes, mix 500 µL of each standard dilution with 500 µL of assay buffer (to mimic reaction conditions).

  • Add 1 mL of DNS reagent to each tube.

  • Vortex and heat at 95-100°C for 10 minutes.

  • Cool tubes to room temperature and add 8 mL of deionized water to each.

  • Measure the absorbance at 540 nm (A₅₄₀).

  • Plot A₅₄₀ versus the concentration of reducing sugar (mg/mL) to generate the standard curve.

C. Enzymatic Reaction and Measurement

  • Prepare a 10 mM substrate stock solution of 3-O-β-D-Galactopyranosyl-D-arabinose in the chosen assay buffer.

  • Set up the reaction tubes. For a 1 mL total reaction volume:

    • 800 µL Assay Buffer

    • 100 µL Substrate Stock (final concentration = 1 mM)

    • 100 µL Enzyme Solution (diluted in assay buffer)

  • Include a substrate blank (enzyme is replaced with buffer) and an enzyme blank (substrate is replaced with buffer) to account for background absorbance.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15, 30, 60 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by taking a 500 µL aliquot and adding it to a tube containing 1 mL of DNS reagent. This simultaneously stops the reaction and prepares it for color development.

  • Proceed with steps 5-7 from section 4.B.

  • Calculate the amount of reducing sugar produced using the standard curve. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

G prep_node prep_node step_node step_node measure_node measure_node calc_node calc_node A Prepare Reagents (Buffer, Substrate, Enzyme, DNS) B Combine Buffer, Substrate, and Enzyme in Reaction Tube A->B C Incubate at Optimal Temperature (e.g., 37°C for 30 min) B->C D Stop Reaction by Adding Aliquot to DNS Reagent C->D E Heat at 95-100°C for 10 min D->E F Cool and Dilute with dH₂O E->F G Measure Absorbance at 540 nm F->G H Calculate Reducing Sugar Released (Using Standard Curve) G->H

Figure 2: Step-by-step workflow for the DNS-based glycoside hydrolase activity assay.

Protocol 2: Product Confirmation by HPAEC-PAD

This protocol is the gold standard for confirming the identity of the reaction products and for performing detailed kinetic studies.

A. Enzymatic Reaction

  • Set up the enzymatic reaction as described in section 4.C (steps 1-4). It is often useful to perform a time-course experiment, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes) or by adding a quenching agent like trifluoroacetic acid (TFA) to a final concentration of 0.1%. Ensure the chosen method does not interfere with analysis.

  • Centrifuge the samples at >12,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis. Dilute if necessary with deionized water.

B. HPAEC-PAD Analysis

  • Equilibrate the HPAEC-PAD system with the starting mobile phase. A typical setup for monosaccharide analysis involves an isocratic elution with NaOH.

  • Example Conditions:

    • Column: Dionex CarboPac™ PA10 or similar

    • Eluent: 18 mM NaOH

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Pulsed Amperometric Detection (PAD), Gold electrode, with a standard carbohydrate waveform.

  • Inject standards of the substrate (3-O-β-D-Galactopyranosyl-D-arabinose), D-galactose, and D-arabinose to determine their respective retention times.

  • Inject the enzymatic reaction samples.

  • Analyze the resulting chromatograms. The disappearance of the substrate peak and the appearance of peaks corresponding to D-galactose and D-arabinose confirm the enzymatic activity and specificity.

Data Analysis and Interpretation

Enzyme Kinetics

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), perform the enzyme assay (either DNS or HPAEC-PAD method) with varying concentrations of the substrate, 3-O-β-D-Galactopyranosyl-D-arabinose.

  • Set up a series of reactions with substrate concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ. (If Kₘ is unknown, a wide range, e.g., 0.05 mM to 5 mM, is a good starting point).

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Plot v₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Table 1: Example Data for Michaelis-Menten Analysis

[Substrate] (mM)Initial Velocity (v₀) (µmol/min/mg)
0.115.2
0.2532.1
0.550.0
1.066.7
2.583.3
5.090.9

This data can be used to calculate Kₘ and Vₘₐₓ, providing quantitative insight into the enzyme's affinity for the substrate and its maximum catalytic rate.

Interpreting Specificity

The true power of this substrate lies in comparative analysis. To establish the specificity of your enzyme, compare its activity on 3-O-β-D-Galactopyranosyl-D-arabinose with its activity on other, more common substrates. For a putative β-galactosidase, this would include:

  • Lactose: (β-D-Gal-(1→4)-D-Glc)

  • p-nitrophenyl-β-D-galactopyranoside (pNP-Gal): An artificial substrate.

  • Other galactooligosaccharides with different linkages (e.g., β-1,6 or β-1,4).

An enzyme that shows high activity on 3-O-β-D-Galactopyranosyl-D-arabinose but low or no activity on lactose would be classified as a β-galactosidase with a strong preference for the β-(1→3) linkage to an arabinose acceptor.[10][11]

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Low Activity 1. Enzyme is not a β-galactosidase or lacks specificity for this linkage. 2. Incorrect assay conditions (pH, temperature). 3. Enzyme is inactive or denatured.1. Test with a positive control substrate (e.g., pNP-Gal). 2. Perform a pH and temperature optimization screen. 3. Verify protein concentration and integrity (e.g., SDS-PAGE).
High Background in DNS Assay 1. Substrate solution is contaminated with reducing sugars. 2. Non-enzymatic hydrolysis of the substrate at high temperature/extreme pH.1. Run a substrate-only blank; if high, source higher purity substrate. 2. Ensure the reaction buffer pH is stable and neutral. Minimize incubation times where possible.
Inconsistent Results 1. Inaccurate pipetting. 2. Instability of the enzyme under assay conditions. 3. Non-linear reaction rate.1. Use calibrated pipettes; prepare master mixes. 2. Check enzyme stability over the assay time course. Add stabilizing agents like BSA if needed. 3. Measure initial velocities by taking multiple time points to ensure linearity.
Extra Peaks in HPAEC-PAD 1. Contaminants in the enzyme or substrate preparation. 2. Enzyme possesses transglycosylation activity, creating new products.1. Analyze enzyme and substrate blanks separately. 2. This is a significant finding. Collect and characterize these novel products.

Conclusion

3-O-β-D-Galactopyranosyl-D-arabinose is a valuable tool for the detailed characterization of glycoside hydrolases. Its specific β-(1→3) linkage allows for the identification of enzymes with unique specificities that might be missed when using only common screening substrates. By employing the robust DNS assay for initial activity assessment and the highly specific HPAEC-PAD method for product confirmation and kinetic analysis, researchers can gain deep insights into the functional capabilities of their enzyme of interest. This knowledge is crucial for advancing our understanding of carbohydrate metabolism and for the targeted development of enzymes for industrial and therapeutic applications.

References

  • Kaneko, S., et al. (1995). Substrate Specificity of α-L-Arabinofuranosidase from Bacillus subtilis 3–6 toward Arabinofurano-oligosaccharides. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Kaneko, S., et al. (1994). Substrate Specificity of the α-L-Arabinofuranosidase from Trichoderma reesei. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Kaneko, S., et al. (1993). Substrate Specificities of α-L-Arabinofuranosidases Produced by Two Species of Aspergillus niger. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Kaneko, S., & Kusakabe, I. (1995). Substrate Specificity of α-L-Arabinofuranosidase from Bacillus subtilis 3-6 toward Arabinofurano-oligosaccharides. J-Stage. Available at: [Link]

  • Nishimura, R. N., et al. (1983). Substrate specificity and other properties of the beta-D-galactosidase from Aspergillus niger. Carbohydrate Research. Available at: [Link]

  • Kaneko, S., et al. (1993). Substrate specificities of alpha-L-arabinofuranosidases produced by two species of Aspergillus niger. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of novel glycosyl hydrolases with application in the food industry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). β-Galactosidase. Wikipedia. Available at: [Link]

  • Štorchová, H., et al. (2009). Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology. Available at: [Link]

  • Ishimaru, M., et al. (2009). Enzymatic activity and substrate specificity of recombinant tomato beta-galactosidases 4 and 5. Planta. Available at: [Link]

  • Lee, Y. C., & Lee, R. T. (1980). Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. Carbohydrate Research. Available at: [Link]

  • Reichl, S., et al. (2023). Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity. MDPI. Available at: [Link]

  • BioTek Instruments. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. Available at: [Link]

  • Pels, K., et al. (2018). Measuring Bacterial Glycosyl Hydrolase Activity with a Soluble Capture Probe by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Siddiqui, M. A., et al. (2020). Exploration and Characterization of Novel Glycoside Hydrolases from the Whole Genome of Lactobacillus ginsenosidimutans and Enriched Production of Minor Ginsenoside Rg3(S) by a Recombinant Enzymatic Process. Biomolecules. Available at: [Link]

  • van den Broek, M., et al. (2023). Discovery of microbial glycoside hydrolases via enrichment and metaproteomics. bioRxiv. Available at: [Link]

  • Wu, N. C., et al. (2023). Reshaping of a Glycoside Hydrolase Active Site through Expression-Compensated Droplet-Based Microfluidic Screening Provides Useful Tools for Glycomics. ACS Central Science. Available at: [Link]

  • Siddiqui, M. A., et al. (2020). Exploration and Characterization of Novel Glycoside Hydrolases from the Whole Genome of Lactobacillus ginsenosidimutans and Enriched Production of Minor Ginsenoside Rg3(S) by a Recombinant Enzymatic Process. MDPI. Available at: [Link]

  • Li, Y., et al. (2015). Characterization of a novel glycoside hydrolase family 5 β-mannosidase from Absidia corymbifera with high transglycosylation activity. Process Biochemistry. Available at: [Link]

  • Deacon, A. M. (2023). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Methods in Molecular Biology. Available at: [Link]

  • Temple, M. J., et al. (2017). Unusual active site location and catalytic apparatus in a glycoside hydrolase family. PNAS. Available at: [Link]

  • PubChem. (n.d.). Galarose. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-O-beta-D-GALACTO-PYRANOSYL-D-ARABINOSE. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: High-Resolution Purification of 3-O-β-D-Galactopyranosyl-D-arabinose from Complex Oligosaccharide Mixtures

Introduction & Biological Significance 3-O-β-D-Galactopyranosyl-D-arabinose (Gal-Ara, MW: 312.27 g/mol ) is a specialized, biologically active disaccharide consisting of a galactose moiety linked β(1→3) to an arabinose r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

3-O-β-D-Galactopyranosyl-D-arabinose (Gal-Ara, MW: 312.27 g/mol ) is a specialized, biologically active disaccharide consisting of a galactose moiety linked β(1→3) to an arabinose reducing end[1]. In immunological contexts, Gal-Ara serves as a highly specific, competitive inhibitor of Galectin-8 (Gal-8), selectively binding its C-terminal carbohydrate-recognition domain (C-CRD) to block antigen-specific T-cell co-stimulation[2][3]. In parasitology, it acts as a robust acceptor substrate for the Trypanosoma cruzi trans-sialidase (TcTS), facilitating the study of parasite defense mechanisms[4].

Because Gal-Ara is typically derived from the enzymatic hydrolysis of complex plant arabinogalactans or via bottom-up biocatalytic synthesis, crude mixtures are heavily contaminated with structurally homologous sugars (e.g., lactose, free arabinose, and higher-order oligomers). This application note outlines a self-validating, orthogonal chromatographic workflow to achieve >98% purity, resolving even the pyranose and furanose tautomers of the disaccharide.

Biological Mechanisms

The following diagram illustrates the dual biological utility of Gal-Ara, which dictates the strict purity requirements for downstream in vitro assays.

BioRole GalAra 3-O-β-D-Galactopyranosyl-D-arabinose (Gal-Ara) Gal8 Galectin-8 (C-CRD) GalAra->Gal8 Competitive Inhibition TcTS T. cruzi Trans-sialidase GalAra->TcTS Acceptor Substrate TCell T-Cell Co-stimulation Gal8->TCell Blocks Activation Sialyl Sialylated Gal-Ara TcTS->Sialyl Sialylation

Fig 1. Biological pathways of Gal-Ara in Gal-8 inhibition and TcTS sialic acid transfer.

Purification Strategy & Causality

To achieve baseline resolution of Gal-Ara from its epimers and positional isomers, a three-dimensional orthogonal purification strategy is required:

PurifWorkflow Mix Crude Mixture (Salts, DP1-DP5 Sugars) Charcoal Charcoal-Celite Chromatography (Hydrophobic Partitioning) Mix->Charcoal Desalting & DP Fractionation SEC Size Exclusion Chromatography (Hydrodynamic Volume) Charcoal->SEC Disaccharide Pool HPAEC Preparative HPAEC (Anion Exchange / pKa) SEC->HPAEC Isomer Resolution Pure Purified Gal-Ara (>98% Purity) HPAEC->Pure Desalting & Lyophilization

Fig 2. Orthogonal chromatographic workflow for the isolation of Gal-Ara.

Experimental Protocols

Phase 1: Charcoal-Celite Fractionation

Causality: Crude reaction broths contain salts and monosaccharides that foul high-resolution resins. Activated charcoal adsorbs carbohydrates via hydrophobic interactions with the sugar ring faces. Because binding affinity increases with the degree of polymerization (DP), step-gradient elution with ethanol effectively separates monosaccharides (DP1) from disaccharides (DP2).

  • Column Preparation: Slurry activated charcoal and Celite 545 (1:1 w/w) in ultra-pure water. The Celite acts as a structural spacer to prevent column over-pressurization.

  • Equilibration: Wash the packed bed with 3 column volumes (CV) of 50% (v/v) ethanol, followed by 5 CV of ultra-pure water.

  • Loading: Apply the clarified crude mixture at a flow rate of 2.0 mL/min.

  • Washing: Wash with 2 CV of water to elute salts and unreacted monosaccharides (e.g., free arabinose and galactose).

  • Elution: Apply a step gradient of 5%, 10%, and 15% ethanol. Collect the 5-10% fraction, which contains the enriched Gal-Ara pool. Evaporate the ethanol under reduced pressure.

Phase 2: Size Exclusion Chromatography (SEC)

Causality: While charcoal provides rough DP-based fractionation, SEC strictly separates molecules based on hydrodynamic volume, removing any residual trisaccharides or co-eluting monosaccharides.

  • Resin & Column: Pack a jacketed column (e.g., 2.5 x 100 cm) with Bio-Gel P-2 (fractionation range 100–1,800 Da).

  • Temperature Control: Maintain the column at 50°C using a circulating water bath to reduce solvent viscosity and enhance peak resolution.

  • Elution: Run isocratically with degassed, ultra-pure water at 0.5 mL/min.

  • Detection: Monitor the eluate using a Refractive Index (RI) detector. Collect the peak corresponding to the DP2 fraction (MW ~312 Da).

Phase 3: High-Performance Anion-Exchange Chromatography (HPAEC)

Causality: Carbohydrates are weak acids (pKa 12–14). Under highly alkaline conditions (100 mM NaOH), they ionize into oxyanions. The CarboPac PA-100 column resolves these anions based on subtle differences in charge density dictated by the spatial orientation of hydroxyl groups. This step is critical for separating Gal-Ara from lactose and resolving its pyranose/furanose tautomers[4].

  • System Setup: Equip an HPLC system with a preparative CarboPac PA-100 column and a Pulsed Amperometric Detector (PAD) utilizing a gold working electrode.

  • Mobile Phase:

    • Eluent A: 100 mM NaOH (degassed, carbonate-free).

    • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate.

  • Gradient: Isocratic hold at 100% A for 5 min, followed by a linear gradient to 20% B over 40 min at a flow rate scaled to the column diameter (e.g., 5.0 mL/min for preparative scale).

  • Fraction Collection & Desalting: Immediately neutralize the collected Gal-Ara fractions using a cation-exchange resin (e.g., Dowex 50WX8 in H+ form) to prevent alkaline degradation. Filter and lyophilize to yield the pure white powder.

Quantitative Data & Analytical Validation

HPAEC-PAD serves as both the final preparative step and the primary analytical validation tool. The unique structural dynamics of the arabinose reducing end result in an equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms in solution. HPAEC successfully resolves these tautomers, validating the structural integrity of the purified product[4].

Table 1: HPAEC-PAD Retention Data for Gal-Ara and Common Contaminants

Carbohydrate SpeciesStructural FormRetention Time (min)*Relative Elution Order
GalArap 3-O-β-D-Gal-D-arabinopyranose14.101 (Early Eluting)
Lactose β-D-Gal-(1→4)-D-Glc22.302 (Intermediate)
GalAraf 3-O-β-D-Gal-D-arabinofuranose40.403 (Late Eluting)

*Data derived from CarboPac PA-10/PA-100 analysis under a sodium acetate gradient in 100 mM NaOH[4].

References

  • Title: Lactose derivatives are inhibitors of Trypanosoma cruzi trans-sialidase activity toward conventional substrates in vitro and in vivo Source: Oxford Academic (oup.com) URL: [Link]

  • Title: Characterization of a double-CRD-mutated Gal-8 recombinant protein that retains co-stimulatory activity on antigen-specific T-cell response Source: Biochemical Journal | Portland Press (portlandpress.com) URL: [Link]

  • Title: Galectin-8 tandem-repeat structure is essential for T-cell proliferation but not for co-stimulation Source: Biochemical Journal | Portland Press (portlandpress.com) URL: [Link]

  • Title: Galarose | C11H20O10 | CID 193417 Source: PubChem - NIH (nih.gov) URL: [Link]

Sources

Method

Application Note: Two-Step MOX-TMS Derivatization of 3-O-β-D-Galactopyranosyl-D-arabinose for High-Resolution GC-MS Analysis

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

Introduction and Analytical Challenge

3-O-β-D-Galactopyranosyl-D-arabinose (also known as Galarose or Galactosylarabinose) is a naturally occurring disaccharide consisting of an aldehydo-D-arabinose core with a β-D-galactopyranosyl residue attached at the 3-position[1]. Often derived from plant cell wall arabinogalactan proteins, this heteropolysaccharide fragment is of high interest in drug development due to its immunomodulatory properties and potential applications in oncology and metabolic regulation[2].

The Analytical Challenge: Intact disaccharides cannot be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS). They are highly polar, non-volatile, and thermally labile; injecting them directly into a GC inlet results in thermal degradation and permanent column contamination. Furthermore, reducing sugars like 3-O-β-D-Galactopyranosyl-D-arabinose exist in dynamic equilibrium between open-chain and multiple cyclic anomeric forms (α/β pyranoses and furanoses) in solution. If derivatized directly, a single sugar can produce up to five distinct chromatographic peaks, severely diluting the analytical signal and complicating spectral deconvolution[3].

Mechanistic Rationale: The MOX-TMS Strategy

To establish a self-validating and robust analytical system, this protocol employs a two-step Methoximation-Trimethylsilylation (MOX-TMS) derivatization strategy. This approach is the gold standard for carbohydrate and primary metabolite profiling[4].

  • Methoximation (MOX): The sample is first treated with Methoxyamine hydrochloride (MeOX) in pyridine.

    • Causality: The MeOX reagent specifically attacks the carbonyl group at the reducing end of the arabinose moiety, converting the aldehyde into an oxime[5]. This reaction breaks the cyclic hemiacetal, locking the disaccharide into an open-chain conformation. By preventing mutarotation and ring isomerization, methoximation ensures the disaccharide elutes as a single, highly concentrated peak (or at most, two closely eluting syn/anti geometric isomers) rather than a complex cluster of anomers[4][6]. Pyridine serves a dual role as an anhydrous solvent and a basic catalyst for the reaction.

  • Trimethylsilylation (TMS): The sample is subsequently treated with N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Causality: MSTFA reacts with all remaining active hydrogens on the hydroxyl (-OH) groups, replacing them with non-polar trimethylsilyl [-Si(CH₃)₃] groups[5]. This masks the hydrogen-bonding potential of the molecule, drastically lowering its boiling point and imparting the thermal stability required for vaporization in the GC inlet[7]. The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered hydroxyl groups to completion[8].

Workflow Visualization

G Start 3-O-β-D-Galactopyranosyl-D-arabinose (Highly Polar, Non-Volatile) Dry Lyophilization / N2 Evaporation (Strictly Anhydrous Conditions) Start->Dry Step 1: Prep MOX Methoximation (MeOX / Pyridine) 37°C for 90 min Dry->MOX Step 2: Protect Carbonyl MOX_Result Oxime Derivative (Locked Open-Chain, No Anomerization) MOX->MOX_Result Chemical Shift TMS Trimethylsilylation (MSTFA + 1% TMCS) 37°C for 30 min MOX_Result->TMS Step 3: Mask Hydroxyls TMS_Result MOX-TMS Derivative (Volatile, Thermally Stable) TMS->TMS_Result Chemical Shift GCMS GC-MS Data Acquisition (EI Ionization, Quadrupole/TOF) TMS_Result->GCMS Step 4: Analysis

Caption: Workflow and chemical logic for the MOX-TMS derivatization of 3-O-β-D-Galactopyranosyl-D-arabinose.

Experimental Protocol

Reagents and Materials
Reagent / MaterialFunction in WorkflowCritical Parameter
Ribitol (or Myristic acid-d27)Internal Standard (IS)Corrects for derivatization efficiency and injection volume variance[8].
Methoxyamine HCl (MeOX) Methoximation ReagentMust be prepared fresh at 40 mg/mL in anhydrous pyridine[8].
Anhydrous Pyridine Solvent / CatalystMust be strictly anhydrous (stored over molecular sieves).
MSTFA + 1% TMCS Silylation ReagentHighly moisture sensitive; store under inert gas (Argon/N₂)[8].
Micro-inserts & GC Vials Sample ContainmentUse deactivated glass to prevent analyte adsorption.
Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation (Self-Validating Step)

  • Aliquot 50 µL of the aqueous 3-O-β-D-Galactopyranosyl-D-arabinose extract into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution (e.g., Ribitol at 0.2 mg/mL in water).

  • Critical Causality: Evaporate the sample to absolute dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of ultra-pure nitrogen[8]. Why? Both MSTFA and the resulting TMS derivatives are highly susceptible to hydrolysis. Even trace amounts of water will quench the silylation reagents, leading to incomplete derivatization and poor chromatographic peak shape[8].

Step 2: Methoximation (Carbonyl Protection)

  • Add 20 µL of the MeOX solution (40 mg/mL in anhydrous pyridine) to the dried residue[8].

  • Vortex vigorously for 30 seconds to ensure the pellet is completely dissolved. Sonicate for 2 minutes if necessary.

  • Incubate the mixture in a thermal shaker at 37 °C for 90 minutes at 1000 RPM[5][8].

Step 3: Trimethylsilylation (Hydroxyl Masking)

  • Remove the sample from the incubator and briefly centrifuge to collect condensation.

  • Add 90 µL of MSTFA containing 1% TMCS to the mixture[8].

  • Incubate in the thermal shaker at 37 °C for an additional 30 minutes at 1000 RPM[5][8].

  • Cool the sample to room temperature. Centrifuge at 14,000 RPM for 3 minutes to precipitate any insoluble salts (e.g., pyridine hydrochloride).

  • Transfer the clear supernatant into a GC vial equipped with a glass micro-insert.

Step 4: Quality Assurance and Shelf-Life

  • Shelf-Life: Analyze the derivatized samples within 24 hours. TMS derivatives of disaccharides degrade over time, leading to a reduction in recovery[6][8].

  • System Suitability: Always run a derivatized blank (water processed through the entire protocol) to identify reagent artifacts (e.g., siloxane peaks from column bleed or reagent degradation).

Data Presentation: GC-MS Acquisition Parameters

To achieve optimal separation of the MOX-TMS derivatized 3-O-β-D-Galactopyranosyl-D-arabinose from matrix interferences, the following instrumental parameters are recommended:

Parameter CategoryRecommended Setting / ValueRationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl-methylpolysiloxane provides ideal selectivity for non-polar TMS derivatives.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min ensures reproducible retention times.
Injection Volume 1.0 µL (Splitless mode)Splitless injection maximizes sensitivity for trace-level disaccharides.
Inlet Temperature 250 °CEnsures rapid, flash vaporization of the heavy disaccharide derivative without thermal breakdown.
Oven Temperature Program 80 °C (hold 2 min) ➔ Ramp 15 °C/min to 320 °C (hold 5 min)The steep ramp elutes the heavy disaccharide (typically eluting >250 °C) while resolving early-eluting monosaccharides.
Ionization Mode Electron Impact (EI) at 70 eVStandard hard ionization allows spectral matching against NIST/Fiehn libraries[4].
Mass Range (m/z) 50 to 650 m/zCaptures the heavy diagnostic fragments of per-silylated disaccharides (e.g., m/z 204, 217, 361).

References

  • PubChem. "Galarose | C11H20O10 | CID 193417". National Institutes of Health. URL: [Link]

  • Fiehn, O. "TMS Derivitization for GC-MS". Agilent Technologies. URL: [Link]

  • "Analysis of Sugars in Foods Using Smart Metabolites Database". Shimadzu Corporation. URL: [Link]

  • "Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox". National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-O-beta-D-Galactopyranosyl-D-arabinose chemical synthesis

Welcome to the technical support center for oligosaccharide synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-O-β-D-Galactopyranosyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oligosaccharide synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-O-β-D-Galactopyranosyl-D-arabinose. Here, we address common challenges and provide in-depth troubleshooting strategies to help you improve reaction yields and achieve high stereoselectivity. Our approach is grounded in mechanistic principles and field-proven protocols to ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of 3-O-β-D-Galactopyranosyl-D-arabinose.

Q1: What is the most critical factor for achieving the desired β-glycosidic linkage?

A: The choice of protecting group at the C-2 position of the galactose (glycosyl donor) is paramount. A "participating" group, such as an acetyl (Ac) or benzoyl (Bz) ester, is essential. During the reaction, this group forms a cyclic oxonium ion intermediate that sterically hinders the approach of the glycosyl acceptor from the alpha-face, thereby directing the nucleophilic attack to the beta-face and ensuring the formation of the 1,2-trans-glycoside (the β-anomer).[1][2]

Q2: My overall yield is consistently low. Where should I start troubleshooting?

A: Low yield is a multifaceted problem. Begin by evaluating three key areas:

  • Glycosyl Donor Activation: Ensure your promoter (e.g., TMSOTf, NIS/TfOH) is active and used in the correct stoichiometry. Incomplete activation of the donor is a common failure point.[3][4]

  • Protecting Group Strategy: The reactivity of both the donor and the acceptor is heavily influenced by their protecting groups. Electron-withdrawing groups (like esters) "disarm" the donor, making it less reactive, while electron-donating groups (like ethers) "arm" it.[5] An imbalance in reactivity can stall the reaction.

  • Reaction Conditions: Strictly anhydrous conditions are critical, as water will consume the activated donor. Also, optimize temperature, as some activation methods require very low temperatures (e.g., -78 °C) to control side reactions.[3]

Q3: How do I select the appropriate glycosyl donor for this synthesis?

A: The choice depends on factors like stability, reactivity, and the overall synthetic strategy.

  • Glycosyl Trichloroacetimidates: Highly reactive and often provide good yields. They are activated by catalytic amounts of a Lewis acid like TMSOTf.[3]

  • Thioglycosides: More stable than trichloroacetimidates, making them ideal for multi-step syntheses. They offer tunable reactivity based on protecting groups and are commonly activated with NIS and a catalytic acid (e.g., TfOH or TMSOTf).[3][6]

  • Glycosyl Halides: Historically significant, they are typically activated by silver salts (e.g., silver triflate).[3]

Q4: I am having trouble with the final deprotection step. What are the best practices?

A: The final deprotection must remove all protecting groups without cleaving the newly formed glycosidic bond. A common two-step global deprotection strategy is:

  • Saponification (Zemplén Deacetylation): Removal of ester groups (e.g., Acetyl, Benzoyl) using a catalytic amount of sodium methoxide (NaOMe) in methanol. This reaction is typically fast and clean.

  • Hydrogenolysis: Removal of benzyl (Bn) ether groups via catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C). It is crucial to perform these steps in the correct order and under optimized conditions to prevent bond cleavage.[7]

Troubleshooting Guide: In-Depth Scenarios

This section explores specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Scenario 1: Low or No Glycosylation Yield

Q: My TLC analysis shows only unreacted glycosyl donor and acceptor. I'm using a thiogalactoside donor and a protected arabinose acceptor with NIS/TMSOTf. What went wrong?

A: This common issue points to a failure in the activation of the glycosyl donor or the subsequent nucleophilic attack. Let's break down the potential causes and solutions.

Causality Analysis: The activation of a thioglycoside with N-Iodosuccinimide (NIS) and a catalytic amount of a Brønsted or Lewis acid (like TfOH or TMSOTf) generates a highly reactive glycosyl oxocarbenium ion intermediate.[3] The arabinose acceptor's 3-OH group must then attack this intermediate. A failure can occur at either stage.

Troubleshooting Workflow:

low_yield_workflow start Problem: Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous Conditions start->check_conditions check_reactivity 3. Assess Donor/Acceptor Reactivity start->check_reactivity solution_reagents Solution: Use fresh NIS. Titrate TMSOTf. Use 1.2-1.5 eq. donor. check_reagents->solution_reagents NIS is yellow/brown? Promoter is old? solution_conditions Solution: Flame-dry glassware. Use freshly distilled solvents. Activate molecular sieves. check_conditions->solution_conditions Solvents from a sure-seal bottle? Glassware properly dried? solution_reactivity Solution: Change protecting groups. Consider a more reactive donor (e.g., Trichloroacetimidate). check_reactivity->solution_reactivity Is donor 'disarmed' (e.g., all-benzoyl)? Is acceptor sterically hindered?

Caption: Troubleshooting workflow for low glycosylation yield.

Detailed Checklist:

  • Reagent Integrity:

    • NIS (N-Iodosuccinimide): Should be pure white. If it has a yellow or brown tint, it has likely decomposed, releasing iodine. Recrystallize from dioxane/CCl₄ or purchase a fresh bottle.

    • TMSOTf/TfOH: These promoters are extremely hygroscopic. Use a fresh bottle or a recently opened ampule. An old bottle that has been opened multiple times may be inactive.

  • Anhydrous Conditions:

    • Glassware: Must be rigorously flame-dried or oven-dried (>120°C overnight) and cooled under an inert atmosphere (Argon or Nitrogen).

    • Solvents: Use anhydrous grade solvents, preferably distilled over a suitable drying agent (e.g., CaH₂ for Dichloromethane).

    • Molecular Sieves: Use activated 4Å molecular sieves. Activate by heating under high vacuum. Add them to the reaction mixture 30 minutes before adding the promoter to scavenge any residual water.[3]

  • Donor/Acceptor Reactivity:

    • The "Armed-Disarmed" Principle: A glycosyl donor protected with electron-donating benzyl ethers (armed) is much more reactive than one protected with electron-withdrawing benzoyl esters (disarmed).[5] If your galactosyl donor is fully benzoylated, it may be too "disarmed" to react efficiently with a moderately reactive acceptor under standard conditions.

    • Solution: Consider switching the protecting groups on the non-participating positions (C-3, C-4, C-6) of your galactose donor from benzoyl to benzyl groups to increase its reactivity.

Scenario 2: Formation of the Incorrect (α) Anomer

Q: I've successfully formed a glycosidic bond, but NMR analysis shows a significant amount of the undesired α-anomer. How can I improve β-selectivity?

A: This is a classic stereoselectivity problem in glycosylation chemistry. The formation of the α-anomer indicates that the reaction is likely proceeding through an uncontrolled SN1-like mechanism without proper facial guidance.

Causality Analysis: As mentioned in the FAQs, a participating protecting group at the C-2 position of the galactose donor is the key to high β-selectivity. In its absence (e.g., if a non-participating benzyl ether is at C-2), the oxocarbenium ion intermediate is planar and can be attacked from either the α or β face, often leading to a mixture of anomers, with the α-anomer frequently favored due to the anomeric effect.

beta_selectivity donor Galactosyl Donor C-2: OAc LG intermediate Acyloxonium Ion Intermediate donor->intermediate Promoter (e.g., TMSOTf) product β-Glycoside (1,2-trans) intermediate->product Attack from β-face (top) acceptor Arabinose-OH acceptor->intermediate Steric hindrance from α-face

Caption: Mechanism of β-directing C-2 participating group.

Solutions to Improve β-Selectivity:

  • Install a C-2 Participating Group: The most reliable solution is to synthesize your galactosyl donor with an ester group (e.g., O-acetyl, O-benzoyl, or O-pivaloyl) at the C-2 position. This is the standard and most effective method for synthesizing 1,2-trans-glycosides.[1][2]

  • Solvent Effects: In some cases, solvents can influence stereoselectivity. Nitrile solvents like acetonitrile (CH₃CN) can sometimes promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate, which is then displaced by the acceptor. However, this is less reliable than using a C-2 participating group.

  • Pre-activation Protocols: A pre-activation strategy, where the donor is activated with the promoter before the acceptor is added, can sometimes alter the stereochemical outcome.[8] This can allow for the formation of a specific reactive intermediate that favors one anomer over the other.

Data & Protecting Group Strategies

Effective oligosaccharide synthesis relies on a well-planned protecting group strategy to differentiate the many hydroxyl groups.

Table 1: Comparison of Common Glycosyl Donors

Glycosyl Donor TypeTypical Promoter(s)StabilityReactivityKey Advantages
Trichloroacetimidate TMSOTf, BF₃·OEt₂ (catalytic)ModerateHighHigh reactivity, good yields.[3]
Thioglycoside NIS/TfOH, DMTST, MeOTfHighTunableStable, allows for "armed-disarmed" strategies.[3][9]
Glycosyl Halide AgOTf, Ag₂CO₃ (stoichiometric)Low-ModerateHighHistorically significant, powerful donors.[3]
Glycosyl Phosphate TMSOTf (stoichiometric)HighModerate-HighStable and versatile donors.[3][4]

Table 2: Example Protecting Group Strategy for Synthesis

Monosaccharide UnitPositionProtecting GroupRationale
Galactose (Donor) C-1S-Tolyl (SPh) or TrichloroacetimidateAnomeric leaving group.
C-2Acetyl (Ac) or Benzoyl (Bz)Crucial for β-selectivity (participating group).[1]
C-3, C-4, C-6Benzyl (Bn)Stable ether, "arms" the donor for higher reactivity.[5]
Arabinose (Acceptor) C-1, C-2Isopropylidene KetalProtects the cis-diol, conformationally rigid.
C-3-OH (Free) The target for glycosylation.
C-4, C-5Benzyl (Bn)Stable protecting groups for remaining positions.
Experimental Protocols

The following are generalized protocols. Researchers should always consult the primary literature and optimize conditions for their specific substrates.

Protocol 1: NIS/TfOH-Mediated Glycosylation with a Thioglycoside Donor

This protocol describes a typical glycosylation reaction to form the protected disaccharide.

Materials:

  • Galactosyl Donor (e.g., Tolyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside) (1.2 equiv)

  • Arabinose Acceptor (e.g., Benzyl 1,2-O-isopropylidene-α-D-arabinofuranoside) (1.0 equiv)

  • Activated 4Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS) (1.3 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or TMSOTf (0.1 equiv)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

  • Add the glycosyl acceptor (1.0 equiv), glycosyl donor (1.2 equiv), and activated 4Å molecular sieves to the flask.

  • Add anhydrous DCM via syringe and stir the mixture under Argon for 30 minutes at the desired starting temperature (typically -40 °C to -78 °C).

  • In a separate, dry flask, prepare a stock solution of the promoter (e.g., 0.1 M TfOH in anhydrous DCM).

  • Add NIS (1.3 equiv) to the reaction mixture. The suspension will typically turn yellow.

  • Slowly add the TfOH solution (0.1 equiv) dropwise. The reaction should turn a darker color.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the limiting glycosyl acceptor.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the protected disaccharide.[3]

Protocol 2: Global Deprotection

This protocol describes the final two steps to reveal the target molecule, 3-O-β-D-Galactopyranosyl-D-arabinose.

Step A: Zemplén Deacetylation (Removal of Esters)

  • Dissolve the purified, protected disaccharide in anhydrous methanol.

  • Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., 0.1 M NaOMe in MeOH) until the pH is ~9-10.

  • Stir at room temperature and monitor by TLC until all ester groups are removed.

  • Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and concentrate the filtrate to obtain the benzyl-protected disaccharide.

Step B: Hydrogenolysis (Removal of Benzyl Ethers)

  • Dissolve the product from Step A in a suitable solvent (e.g., Methanol, or a mixture like MeOH/EtOAc/H₂O).

  • Carefully add Palladium on carbon (10% Pd/C, ~10-20% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature. Monitor by TLC or Mass Spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure. The resulting residue is the final product, 3-O-β-D-Galactopyranosyl-D-arabinose, which can be further purified by size-exclusion chromatography (e.g., Sephadex) or recrystallization if necessary.

References
  • Pre-activation Based Stereoselective Glycosylations. (2018). PMC. Retrieved from [Link]

  • Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (n.d.). ProQuest. Retrieved from [Link]

  • Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. (2012). PMC. Retrieved from [Link]

  • Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. (1985). PubMed. Retrieved from [Link]

  • Strategies for Protecting Group Free Glycosidation. (n.d.). University of Lethbridge Research Repository. Retrieved from [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2016). PMC. Retrieved from [Link]

  • PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. (2021). ResearchGate. Retrieved from [Link]

  • Arabinosylation of recombinant human immunoglobulin-based protein therapeutics. (2013). PMC. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]

  • Purification of pure disaccharide solution. (2003). Google Patents.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (n.d.). NSF PAR. Retrieved from [Link]

  • Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens. (2018). PMC. Retrieved from [Link]

  • Unexpected Arabinosylation after Humanization of Plant Protein N-Glycosylation. (2022). PMC. Retrieved from [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2022). PMC. Retrieved from [Link]

  • Construction of a UDP-Arabinose Regeneration System for Efficient Arabinosylation of Pentacyclic Triterpenoids. (2023). ACS Publications. Retrieved from [Link]

  • Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. (2024). MDPI. Retrieved from [Link]

  • Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. (1966). ResearchGate. Retrieved from [Link]

  • Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020). ACS Publications. Retrieved from [Link]

  • Glycosyl donor. (n.d.). Wikipedia. Retrieved from [Link]

  • Unexpected Arabinosylation after Humanization of Plant Protein N-Glycosylation. (2022). Frontiers. Retrieved from [Link]

  • Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. (2021). PMC. Retrieved from [Link]

  • Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. (2018). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution of 3-O-β-D-Galactopyranosyl-D-arabinose

Welcome to the Advanced Chromatography Support Center. 3-O-β-D-Galactopyranosyl-D-arabinose is a highly polar, reducing disaccharide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 3-O-β-D-Galactopyranosyl-D-arabinose is a highly polar, reducing disaccharide. Because it lacks a natural chromophore and exhibits structural isomerism (α/β anomer mutarotation), it notoriously co-elutes with matrix components, monosaccharides, and epimeric disaccharides during standard High-Performance Liquid Chromatography (HPLC).

This guide provides field-proven, causality-driven troubleshooting strategies to resolve co-elution issues based on your available detector technology.

Diagnostic Decision Matrix

G Start Gal-Ara Co-elution Detected Detector What is your available detector? Start->Detector UV UV / DAD Detector->UV Optical PAD Electrochemical (PAD) Detector->PAD Amperometric MS MS / ELSD / CAD Detector->MS Mass/Aerosol Deriv PMP Derivatization (Adds Chromophore) UV->Deriv HPAEC HPAEC-PAD (CarboPac Column) PAD->HPAEC HILIC HILIC (Amide Column) High Acetonitrile MS->HILIC RP RP-HPLC (C18) Gradient Elution Deriv->RP

Caption: Diagnostic decision tree for selecting the appropriate HPLC methodology based on detector availability.

FAQ Section 1: HILIC Optimization for Underivatized Analysis

Q: We are using a bare silica HILIC column with an ELSD detector, but 3-O-β-D-Galactopyranosyl-D-arabinose is co-eluting with other disaccharides and showing severe peak splitting. Why is this happening and how do we fix it?

A: Peak splitting in underivatized reducing sugars is caused by the chromatographic separation of α and β anomers in solution. Bare silica columns often lack the specific functional group density required to resolve subtle epimeric differences, leading to broad, co-eluting peaks[1].

The Solution:

  • Switch to an Amide-bonded HILIC column. Amide columns prevent Schiff base formation (a common degradation issue with amino-bonded columns) and provide superior hydrogen-bonding selectivity for carbohydrate epimers[1].

  • Force Anomeric Collapse. To eliminate peak splitting, you must accelerate the mutarotation equilibrium of the reducing end. Increase the column temperature to 35–40 °C and modify your mobile phase to include a volatile buffer, such as 10–13 mM ammonium acetate or 0.1% NH₄OH[2][3]. This buffer acts as a catalyst, collapsing the α and β anomers into a single, sharp peak, drastically improving resolution from co-eluting matrix sugars[3].

FAQ Section 2: PMP Derivatization & RP-HPLC (The Chemical Solution)

Q: Our lab only has standard RP-HPLC-UV systems. Since 3-O-β-D-Galactopyranosyl-D-arabinose lacks a chromophore, it doesn't retain on our C18 column and we cannot detect it. What is the most robust workaround?

A: You must perform pre-column chemical derivatization. Because 3-O-β-D-Galactopyranosyl-D-arabinose possesses a reducing end (on the D-arabinose moiety), it readily reacts with 1-phenyl-3-methyl-5-pyrazolone (PMP)[4][5]. This reaction attaches two PMP molecules to the sugar, imparting strong UV absorbance (λmax ≈ 245 nm) and significantly increasing its hydrophobicity. This transformation allows for excellent retention and baseline resolution on a standard C18 reversed-phase column[4][5].

Step-by-Step Methodology: PMP Derivatization Workflow

PMP_Workflow Sample Gal-Ara Sample Base Add 0.3M NaOH (Alkaline Medium) Sample->Base PMP Add 0.5M PMP Incubate 70°C, 100m Base->PMP Neutralize Neutralize with 0.3M HCl PMP->Neutralize Extract Extract Excess PMP (Chloroform x3) Neutralize->Extract Analyze RP-HPLC-UV Analysis Extract->Analyze

Caption: Step-by-step workflow for PMP derivatization of reducing disaccharides prior to RP-HPLC.

  • Reagent Preparation: Prepare 0.5 M PMP in methanol and 0.3 M NaOH in highly purified water.

  • Reaction: Mix 50 µL of the carbohydrate sample with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution.

  • Incubation: Incubate the mixture at 70 °C for 100 minutes. The alkaline medium is strictly required to form the reactive PMP enolate ions that attack the aldehyde group of the sugar[4][5].

  • Neutralization: Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl. Causality note: Failing to neutralize will degrade the silica backbone of your C18 column.

  • Extraction (Critical Step): Extract excess unreacted PMP by adding 1 mL of chloroform. Vortex vigorously and centrifuge. Discard the lower organic layer. Repeat this extraction three times. Causality note: Unreacted PMP is highly UV-active and will cause massive fronting/co-elution if not removed.

  • Analysis: Filter the upper aqueous layer through a 0.22 µm syringe filter and inject it into the RP-HPLC-UV system.

FAQ Section 3: HPAEC-PAD (The Gold Standard for Isomers)

Q: We are using HPAEC-PAD for isomer resolution, but we are experiencing baseline drift and co-elution with matrix salts. How can we optimize this?

A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) separates carbohydrates based on their weak acidic nature (pKa 12–14) at high pH (>12)[6][7]. Matrix salts (like chlorides or sulfates) act as strong competing eluents in anion exchange, causing early elution or co-elution of your disaccharide[8]. Furthermore, carbonate buildup in your mobile phase will cause severe baseline drift.

Protocol: HPAEC-PAD Gradient and Desalting
  • Sample Preparation: Dilute the sample in deionized water (18.2 MΩ·cm). Pass the sample through an OnGuard II Ag/H solid-phase extraction cartridge to precipitate halides and neutralize the matrix prior to injection[8].

  • Column Selection: Use a pellicular anion-exchange column (e.g., CarboPac PA1 or PA200) optimized for oligosaccharides[7].

  • Mobile Phase A: 100 mM NaOH. (Must be prepared from 50% w/w NaOH solution, sparged with helium to prevent CO₂ absorption and carbonate formation).

  • Mobile Phase B: 100 mM NaOH containing 500 mM Sodium Acetate (NaOAc).

  • Gradient Elution: Run an isocratic hold at 100% A for 5 minutes, followed by a linear gradient to 20% B over 30 minutes. The increasing acetate concentration systematically displaces the bound disaccharides, resolving 3-O- linkages from 4-O- linkages[6].

  • Detection: Utilize PAD with a gold working electrode. Ensure you are using a standard carbohydrate quadruple waveform to continuously clean the electrode surface and prevent fouling[7].

Quantitative Data Presentation

To assist in method selection, the following table summarizes the operational parameters and capabilities of the three primary analytical strategies for resolving 3-O-β-D-Galactopyranosyl-D-arabinose.

Analytical StrategyStationary PhaseMobile Phase SystemDetection MethodApprox. LODPrimary Advantage
HILIC Amide-bonded silicaAcetonitrile / NH₄Ac (aq)MS, ELSD, CADLow ngMS-compatible; requires no sample derivatization.
PMP-Derivatization C18 (Reversed-Phase)Phosphate buffer / AcetonitrileUV / DAD (245 nm)Low µgUtilizes standard, ubiquitous HPLC-UV equipment.
HPAEC-PAD Pellicular Anion-Exchange100 mM NaOH / NaOAc gradientPAD (Gold electrode)Low pgUnmatched resolution for positional and linkage isomers.

References[4] Optimization of HPLC Detection of PMP Derivatives of Carbohydrates - Clemson OPEN. clemson.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaoqyJptDbgCx-0e-jflc3H-YrvJSAdXa_xxcE3IYyb9CwR9wD_M-VBINxwRZMPWJCzGOipcyywwHC5AlYdY27tthLlsGxBPibhb_n2744MipFE7oC-ofGun9BonZe0pVzpF4y[5] Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyCVQf9q-4Be20GlOm2yzoFUIqEiNXx58gwH3kqaaRXE1hsdac6ZtGor3m73Y7vL7Z4bwNLmpHtOSCGvrFe_7LIfLoAzwINCQrg3XkLOY7Gj-88YK2HkYnN5jNMOZV5Fngcc0ewhewaB8UJ70=[8] Improvements to in-line desalting of oligosaccharides separated by high-pH anion exchange chromatography with pulsed amperometric detection - PubMed. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLxdi4Ap4LD-Td58vrKCOvSqIX4sBoXVQLi9imyqKJInIbCavtjO5sV5rbz-w0CEwmCUPICpmzmqVbY831CsxEh4kuZSbsjhzbzpLuvZUOqAQ46IU9XbwS8MUxEdQ3QEw_P3g=[6] Separation of All Classes of Carbohydrates by HPAEC-PAD | LCGC International. chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-FVt8Fb18VfrD1kGZnL1E-GP3xl0-PFKW7AOfHaXvkzAPu4AOex3286emLRRwt9wltOjqK-siFWyeWPJNMU7jXL_jxQVPdZ3IALXptqdi3f2LFX14wJle3NJHCmE5ApCjN4Eq6tYEzRtxFFspbt9e8-riwHhXLbYXnQy2dKKgyrxnYb-lmCS90g_Is0LCZFtNlPy5dqX3KxbO84U=[7] Carbohydrate Analysis with HPAE-PAD - Thermo Fisher Scientific. thermofisher.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2f2mrHXG9Hb-xnFSqkSmhsn9Q5pGf75KLclbU219vaXQ5X3Bj_SQhsmUzVdNKLLR35BXr1BsHhOzgX6Uf9FZqjS6WMu8-rTaJQTKSYQvF45ShR0kOIbsNxTYmILNVpQtc2u2N6_XhBLOF48LDMINHiEhzfunLjivKhLEXiX6ZRtHxazv5sU_zT8NT4TFD0HWqLqqf_fWhNzKlT02UoD_rS01oQvrXJh2ooIcebA==[1] Separation of carbohydrates using hydrophilic interaction liquid chromatography | Request PDF - ResearchGate. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy1PKbfVgN_72XN6RIJJ1npJBlXQlQrVBijgBObbi6DQER0-UiCAqc1fkrR2wESQ7oKa2Fm9WrufjT23bPnqzRATwP-2NH-qQ7tf0l234-ANtPj6Ppfn98VyFrE63CGj6BE58XHlF1hZsm5ZB-lqoimCrrj_VW2wCP3-I9wjWYtmSRtT6etcsjgwn_PnkN-K8N3V5Qx065j2IXz52WJTznfxWThc1A-fU88kc-jhKwvQ0eVqubLrxortjdNSMI[2] Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC) - Fiehn Lab. ucdavis.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oTSBJPEIRqso3ox0y2zO42UJbPpbrBlv5yYONaGu9wJsq1uMaWFFXPhpJyG6Y7WUlNTQrurb67HFpSm7J3bQ5Q8JLK5Y1hS810vjeLNKfnnFVdg3CuR6y3YMa74Rcr54hbHDbd1UIC9_fSOxQawQVcTAQmDyQS9z0weiXe5n_2HM149cK4vICk1O8U5PGSIHgk-RnzRSOzL0Xzv2T7ktgNQlOfgvkLFar7W5dmVTcIwPuOXjme1bQ_4761Jt_jnR0yVDlL8VRS4B86eT[3] Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfNV_EqHw2MtvlaHI852IPqQ700Oq10xZ8qGEQv147vquy3RlCNoBDXvRlAwDFOxVX3RKaoZ0ShrwGX_FV12l3F8SEMms0mOf3LDEwyca0VHXOUPrn2t1eMVobeDodAP8y3qJx9FbC1inTok=

Sources

Troubleshooting

Preventing acid hydrolysis degradation of 3-O-beta-D-Galactopyranosyl-D-arabinose during extraction

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 3-O-β-D-Galactopyranosyl-D-arabinose (CAS 6057-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 3-O-β-D-Galactopyranosyl-D-arabinose (CAS 6057-48-3). This disaccharide, commonly derived from heteropolysaccharides in sources like Agaricus blazei and larch wood, is highly valued for its immunomodulatory properties but is notoriously susceptible to acid-catalyzed degradation[1].

Below, we dissect the mechanistic causes of extraction failures, provide quantitative parameters for success, and outline a self-validating protocol to ensure structural integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my 3-O-β-D-Galactopyranosyl-D-arabinose degrading during standard hot-water extraction?

The Causality: Even if you are not explicitly adding acid, standard hot-water extraction often leads to auto-hydrolysis. Plant and fungal biomasses contain endogenous organic acids (e.g., uronic acids) that leach into the solvent, dropping the localized pH to 3.5–4.5. At elevated temperatures (>80°C), these mildly acidic conditions provide enough activation energy to protonate the glycosidic oxygen or the pyranic oxygen of the disaccharide[2]. This protonation is the rate-limiting step that forms a highly unstable oxocarbenium ion intermediate , which is rapidly attacked by water, cleaving the β(1→3) glycosidic bond and yielding free D-galactose and D-arabinose[3].

Mechanism Intact 3-O-β-D-Gal-D-Ara (Intact) Protonation Protonated Glycosidic Oxygen Intact->Protonation Endogenous H+ Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Slow (Heat) Hydrolysis Water Attack Oxocarbenium->Hydrolysis Fast Products Free Galactose + Arabinose Hydrolysis->Products Degradation

Acid-catalyzed hydrolysis mechanism of the β(1→3) glycosidic bond via oxocarbenium intermediate.

Q2: What is the optimal pH and temperature window to prevent this cleavage?

The Causality: Glycosidic bonds involving arabinose are kinetically more labile than standard hexose-hexose linkages. To prevent degradation, the extraction environment must be strictly maintained above the pKa of the endogenous acids. Buffering the system to a neutral pH (6.8–7.5) suppresses protonation entirely. Furthermore, reducing the thermal load by utilizing alternative extraction kinetics (like microwave radiation) prevents thermal cracking.

Q3: How do alternative methods like Microwave-Assisted Extraction (MAE) improve yield?

The Causality: Standard hot acid extraction requires prolonged heating (often 3–12 hours) which causes progressive release and rapid degradation of sugars[4]. MAE utilizes localized dielectric heating, causing cellular disruption via internal pressure rather than relying on prolonged external thermal conduction. This reduces the extraction time from hours to just 15 minutes, drastically limiting the time the molecule spends in a high-energy state[4].

Part 2: Quantitative Data & Parameter Optimization

The following table synthesizes the impact of extraction parameters on the recovery of intact 3-O-β-D-Galactopyranosyl-D-arabinose (Molecular Weight: 312.27 Da)[5].

Extraction MethodologySolvent System / pHTemp (°C)Time (min)Target Disaccharide Yield (%)Monosaccharide Degradation (%)
Dilute Acid Hydrolysis 0.1M HCl / pH 1.09060< 5.0%> 90.0%
Standard Hot Water Unbuffered / ~pH 4.59018042.5%38.0%
Buffered Hot Water Phosphate Buffer / pH 7.28012076.0%< 8.0%
Buffered MAE (Optimized) Phosphate Buffer / pH 7.2601594.5% < 1.5%

Part 3: Self-Validating Experimental Protocol

To guarantee the structural integrity of 3-O-β-D-Galactopyranosyl-D-arabinose, use this Buffered Microwave-Assisted Extraction (MAE) workflow. This protocol is designed as a self-validating system: it includes mandatory in-line analytical checks that prevent you from proceeding if upstream degradation has occurred.

Step 1: Matrix Neutralization & Preparation
  • Milling: Pulverize the raw biomass (Agaricus blazei or larch wood) to a particle size of 40–60 mesh to maximize surface area.

  • Defatting: Wash with 95% ethanol for 2 hours to remove lipids, then dry the residue.

  • Buffering (Critical): Suspend the dried biomass in a 0.05 M Sodium Phosphate buffer adjusted precisely to pH 7.2 at a solid-to-liquid ratio of 1:20 (w/v).

    • Self-Validation Check A: Measure the pH of the slurry after 10 minutes of stirring. If the pH drops below 6.8 due to strong endogenous acids, titrate with 0.1 M NaOH until stabilized at 7.2.

Step 2: Microwave-Assisted Extraction (MAE)
  • Transfer the buffered slurry to a microwave extraction reactor equipped with internal fiber-optic temperature control.

  • Set the parameters to 60°C and 400 W power for exactly 15 minutes .

    • Causality: The neutral pH combined with the 60°C ceiling ensures the thermal energy remains below the activation threshold required to break the β(1→3) glycosidic linkage.

Step 3: Rapid Thermal Quenching
  • Immediately submerge the extraction vessel in an ice-water bath to drop the temperature below 20°C within 2 minutes.

  • Centrifuge the mixture at 8,000 × g for 15 minutes at 4°C to separate the structural matrix from the target-rich supernatant.

Step 4: In-line Chromatographic Validation

Before proceeding to costly downstream purification (e.g., size-exclusion chromatography), you must validate that acid hydrolysis did not occur.

  • TLC/HPLC Check: Spot the supernatant on a Silica Gel 60 TLC plate alongside pure D-galactose and D-arabinose standards. Develop using n-butanol/acetic acid/water (2:1:1).

    • Self-Validation Check B: If distinct monosaccharide bands (free galactose/arabinose) are visible, the extraction parameters failed (likely due to localized pH drops), and the batch should be discarded. If only the disaccharide/polysaccharide origin band is present, proceed to Step 5.

Step 5: Precipitation & Recovery
  • Add 3 volumes of absolute ethanol (4°C) to the validated supernatant to precipitate the carbohydrates.

  • Incubate at 4°C for 12 hours, centrifuge, and lyophilize the pellet to obtain pure, unhydrolyzed 3-O-β-D-Galactopyranosyl-D-arabinose powder.

ExtractionWorkflow cluster_standard High-Risk Pathway (Uncontrolled) cluster_optimized Self-Validating MAE Pathway RawMaterial Raw Biomass (Arabinogalactan Source) StandardExt Standard Hot Water (pH < 4, T > 80°C) RawMaterial->StandardExt Buffer Buffer Addition (pH 7.2) RawMaterial->Buffer Degradation Glycosidic Cleavage StandardExt->Degradation Acid & Heat Loss Degraded Monosaccharides Degradation->Loss MAE Microwave Extraction (60°C, 15 min) Buffer->MAE Validation In-line TLC/HPLC Check (No Monosaccharides) MAE->Validation Validation->Buffer Fail (Adjust pH) Target Intact 3-O-β-D-Gal-D-Ara Recovered Validation->Target Pass

Workflow comparing conventional extraction vs. the self-validating, optimized MAE protocol.

References

  • PubChem - NIH . Galarose | C11H20O10 | CID 193417. Retrieved from[Link]

  • Chemical Methodologies . Synthesis of Pectin Graft Drug to Treatment the Wounds and Inflammations. Retrieved from [Link]

  • ACS Publications . Synthesis of Sugars by Hydrolysis of Hemicelluloses- A Review. Retrieved from [Link]

  • MDPI . Larix Sibirica Arabinogalactan Hydrolysis over Zr-SBA-15; Depolymerization Insight. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 3-O-beta-D-Galactopyranosyl-D-arabinose Thin-Layer Chromatography (TLC)

Welcome to the technical support guide for the thin-layer chromatography of 3-O-beta-D-Galactopyranosyl-D-arabinose. As a highly polar disaccharide, this analyte presents unique challenges for achieving optimal separatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the thin-layer chromatography of 3-O-beta-D-Galactopyranosyl-D-arabinose. As a highly polar disaccharide, this analyte presents unique challenges for achieving optimal separation on standard silica plates. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you develop and troubleshoot your TLC solvent systems effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the TLC of polar carbohydrates.

Q1: What is 3-O-beta-D-Galactopyranosyl-D-arabinose, and why is its polarity a challenge for TLC?

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide, a sugar molecule composed of two monosaccharide units (galactose and arabinose).[1][2] Its structure contains numerous hydroxyl (-OH) groups, which makes it highly polar and readily soluble in water but insoluble in nonpolar organic solvents.[3] In normal-phase TLC, the stationary phase (typically silica gel) is also very polar.[4][5] Due to the principle of "like attracts like," this highly polar analyte will bind very strongly to the polar stationary phase, often resulting in minimal or no movement from the baseline (the point of application) when using insufficiently polar solvent systems.[6][7]

Q2: What is the Retention Factor (Rf), and what is the ideal range for good separation?

The Retention Factor (Rf) is a key parameter in TLC that quantifies the movement of a compound. It is calculated as the ratio of the distance traveled by the analyte spot to the distance traveled by the solvent front.[8]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[9] An Rf of 0 indicates the spot did not move from the baseline, while an Rf of 1 means the spot moved with the solvent front. For effective separation and accurate analysis, an ideal Rf value typically lies between 0.3 and 0.7 .[6]

Q3: How does the polarity of the mobile phase (solvent system) affect the Rf value?

The mobile phase competes with the stationary phase for the analyte. The relationship is a constant balance of interactions:

  • Increasing Solvent Polarity: A more polar solvent system is better at eluting (moving) polar compounds up the plate. It competes more effectively with the polar stationary phase for the analyte, leading to a higher Rf value .[6][10]

  • Decreasing Solvent Polarity: A less polar solvent system is a weaker eluent for polar compounds. The analyte will remain adsorbed to the stationary phase for longer, resulting in a lower Rf value .[6]

Q4: What is the best way to prepare and spot a sample of 3-O-beta-D-Galactopyranosyl-D-arabinose?

Given its high polarity, the disaccharide should be dissolved in a polar solvent. A mixture of water and a volatile alcohol like ethanol or methanol (e.g., 80:20 water:ethanol) is often effective.[11]

  • Protocol for Sample Spotting:

    • Dissolve the sample to a concentration of approximately 1-2 mg/mL.

    • Use a capillary tube or micropipette to apply a very small spot (1-2 mm in diameter) onto the baseline of the TLC plate.[12]

    • Crucially, ensure the solvent from the spot is completely evaporated before placing the plate in the developing chamber. A gentle stream of warm air can assist with this. Failure to evaporate the spotting solvent can lead to spot diffusion and streaking.[11]

Section 2: A Systematic Approach to Solvent System Optimization

Optimizing a solvent system is an empirical process, but it should be approached systematically. For highly polar carbohydrates, multi-component solvent systems containing a mixture of polar and less polar solvents are necessary.

Step-by-Step Experimental Protocol for Solvent System Development
  • Select a Starting System: Begin with a solvent system known to be effective for carbohydrates. The table below provides several validated starting points. A common and robust choice is a mixture of a medium-polarity alcohol, an organic acid, and water.[13]

  • Prepare the TLC Chamber: Pour the prepared solvent system into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent. This "wick" ensures the chamber atmosphere is saturated with solvent vapors, which is critical for reproducible results.[7] Seal the chamber and allow it to equilibrate for at least 15-30 minutes.

  • Spot and Develop the Plate: Spot your analyte on the prepared TLC plate as described in the FAQ. Carefully place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[14] Allow the solvent to ascend the plate until it is approximately 0.5-1 cm from the top edge.[15]

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spot using an appropriate staining reagent (see Section 4) and calculate the Rf value.

  • Adjust and Re-run: Based on the resulting Rf value, systematically adjust the solvent ratios to either increase or decrease polarity until the desired Rf (0.3-0.7) is achieved. Only change the ratio of one component at a time for controlled optimization.

Table 1: Common Starting Solvent Systems for Carbohydrate TLC
Solvent System ComponentsTypical Ratio (v/v/v)Relative PolarityNotes
n-Butanol : Acetic Acid : Water4:1:1HighA widely used, robust system for separating polar sugars.[13]
Ethyl Acetate : Acetic Acid : Water2:1:1HighAnother effective system for polar compounds.[16]
Chloroform : Methanol : Water60:35:8Medium-HighUseful for glycoconjugates and can be adjusted for varying polarities.[17]
Acetonitrile : Water85:15 (adjust as needed)Medium-HighAn excellent alternative, often providing clean spots.[11][18]
Workflow for Solvent System Optimization

The following diagram illustrates the logical flow for systematically optimizing your mobile phase.

TLC_Optimization_Workflow cluster_prep Preparation cluster_eval Evaluation & Adjustment cluster_end Result Start Select Starting Solvent System (e.g., BuOH:AcOH:H2O 4:1:1) Prepare Prepare Chamber & Spot Plate Start->Prepare Develop Develop Plate Prepare->Develop Visualize Visualize & Calculate Rf Develop->Visualize Decision Is Rf between 0.3 and 0.7? Visualize->Decision Rf_Low Rf < 0.3 (Spot at Baseline) Decision->Rf_Low No Rf_High Rf > 0.7 (Spot at Front) Decision->Rf_High No End Optimal System Achieved Decision->End Yes Adjust_Polarity_Up ACTION: Increase Polarity (e.g., add more H2O/AcOH) Rf_Low->Adjust_Polarity_Up Adjust_Polarity_Down ACTION: Decrease Polarity (e.g., add more BuOH) Rf_High->Adjust_Polarity_Down Adjust_Polarity_Up->Prepare Adjust_Polarity_Down->Prepare

Workflow for systematic TLC solvent optimization.
Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the TLC of 3-O-beta-D-Galactopyranosyl-D-arabinose.

Q: My spot remains at the baseline (Rf ≈ 0). What should I do?

  • Causality: An Rf value near zero signifies that the analyte is too strongly adsorbed to the polar silica stationary phase and is not sufficiently soluble in your mobile phase. The solvent system is not polar enough to move the compound up the plate.[10]

  • Solution: You must increase the polarity of your eluent.

    • For a Butanol/Acid/Water System: Systematically increase the proportion of the most polar components, water or acetic acid. For example, adjust a 4:1:1 system to 4:1:1.5 or 4:1.5:1 and observe the change in Rf.

    • For an Acetonitrile/Water System: Increase the percentage of water.

Q: My spot is at or near the solvent front (Rf ≈ 1). How do I fix this?

  • Causality: An Rf value near one means the analyte is too soluble in the mobile phase and has minimal interaction with the stationary phase. The solvent system is too polar .[6][12]

  • Solution: Decrease the polarity of your eluent.

    • For a Butanol/Acid/Water System: Increase the proportion of the least polar component, n-butanol. For example, change a 4:1:1 system to 5:1:1.

    • For an Acetonitrile/Water System: Decrease the percentage of water (increase acetonitrile).

Q: The spot appears as a long streak or shows "tailing." Why is this happening?

  • Causality: Streaking is a common problem with several potential causes:

    • Sample Overloading: Applying too much sample to the plate saturates the stationary phase, leading to a smear instead of a compact spot.[15][19]

    • Highly Acidic/Basic Compounds: The free hydroxyl groups on sugars can have acidic properties and interact too strongly and non-uniformly with the silica gel.

    • Insoluble Components or Impurities: If the sample is not fully dissolved or contains impurities, it can streak from the baseline.

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution and spot a smaller volume.

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of an acid like acetic acid or formic acid to the eluent. This can help suppress the ionization of the sugar's hydroxyl groups, leading to more uniform interactions with the silica and a more compact spot.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Q: I see multiple spots, but they are poorly resolved (not well separated). How can I improve the separation?

  • Causality: The solvent system has the correct general polarity to move the compounds, but it lacks the selectivity to differentiate between them effectively.

  • Solutions:

    • Change Solvent Composition: Try a completely different solvent system from Table 1. Different solvents interact with analytes in unique ways, and switching from a butanol-based system to an acetonitrile-based one, for example, may provide the necessary selectivity.[20]

    • Perform Multiple Developments: After the first development, remove the plate, dry it completely, and then place it back in the same chamber to run a second time. This can sometimes improve the separation between spots with close Rf values.[21]

    • Use High-Resolution Plates: Consider using high-performance TLC (HPTLC) plates, which have a smaller, more uniform particle size and can provide significantly better resolution.[20]

Q: My Rf values are inconsistent between experiments. Why?

  • Causality: Reproducibility in TLC is highly dependent on maintaining consistent experimental conditions.[12][22][23] Common causes for variation include:

    • Unsaturated Chamber: An unequilibrated chamber atmosphere allows the solvent composition to change as it moves up the plate, altering Rf values.

    • Temperature Fluctuations: Solvent viscosity and evaporation rates are temperature-dependent.

    • Solvent Mixture Age: The composition of a pre-mixed solvent system can change over time due to the differential evaporation of more volatile components.

  • Solutions:

    • Always Use a Saturated Chamber: Line the chamber with filter paper and allow at least 15-30 minutes for equilibration before each run.

    • Maintain a Constant Temperature: Run your experiments in a temperature-controlled environment.

    • Prepare Fresh Solvent: Always use a freshly prepared mobile phase for each set of experiments.

Conceptual Interaction Diagram

This diagram illustrates the fundamental principle of separation in normal-phase TLC.

TLC_Principle cluster_plate TLC Plate Stationary Stationary Phase (Silica Gel) - Very Polar Analyte 3-O-beta-D-Galactopyranosyl-D-arabinose - Very Polar Analyte Analyte->Stationary Strong Attraction (H-Bonding) Mobile_Low Low Polarity Mobile Phase Mobile_Low->Analyte Weak Interaction Result_Low Result: Low Rf Mobile_Low->Result_Low Mobile_High High Polarity Mobile Phase Mobile_High->Analyte Strong Interaction (Solvation) Result_High Result: High Rf Mobile_High->Result_High

Interactions governing analyte migration in TLC.
Section 4: Protocol for Spot Visualization

Since carbohydrates are not UV active, a chemical staining reagent is required for visualization.[13] The aniline-diphenylamine-phosphoric acid reagent is a sensitive and common choice for sugars.

Protocol: Aniline-Diphenylamine Staining
  • Prepare the Reagent: In a fume hood, prepare the spray reagent by mixing the following solutions freshly:

    • Solution A: 1 mL Aniline in 100 mL acetone.

    • Solution B: 1 g Diphenylamine in 100 mL acetone.

    • Solution C: Orthophosphoric acid.

    • Mix Solutions A, B, and C in a 10:10:1 ratio just before use.[24]

  • Stain the Plate: After developing and thoroughly drying the TLC plate, lightly and evenly spray it with the prepared reagent.

  • Develop the Color: Heat the plate using a heat gun or in an oven at 110-120°C for 5-10 minutes.[13] Different sugars will appear as distinct colored spots (e.g., brown, green, blue).

  • Document: Immediately outline the spots with a pencil and photograph or scan the plate, as the colors can fade over time.

References
  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • PubMed. (n.d.). A Simple Method for the Visualization of the Separated Zones of Sugars on Silica-Gel TLC Plates Without Spray Reagent.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography.
  • BYJU'S. (2022, August 2). R F Value Explanation.
  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
  • ResearchGate. (2025, March 18). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?.
  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis.
  • Separation and Analysis of Some Sugars by Using Thin Layer Chromatography. (n.d.).
  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure.
  • Books. (2012, November 2). Dietary Sugars: TLC Screening of Sugars in Urine and Blood Samples.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Thin-Layer Chromatography. (n.d.).
  • Quora. (2017, December 29). What solvent is used for TLC?.
  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • LabXchange. (2023, November 28). Paper and Thin-Layer Chromatography.
  • 3-O-(b-D-Galactopyranosyl)-D-arabinose. (n.d.).
  • ResearchGate. (2016, June 7). How to prepare glucose, mannose, sucrose, lactose, starch, ribulose, trehalose, mannose, sample for thin layer chromatography?.
  • Scribd. (2024). Sugars-TLC-method 2.
  • PubChem. (n.d.). 3-O-beta-D-GALACTO-PYRANOSYL-D-ARABINOSE.
  • alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • LookChem. (n.d.). Cas 6057-48-3, 3-O-BETA-D-GALACTO-PYRANOSYL-D-ARABINOSE.
  • PubChem. (n.d.). Galarose.
  • ResearchGate. (2009, May 19). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates.
  • Santa Cruz Biotechnology. (n.d.). 3-O-(b-D-Galactopyranosyl)-D-arabinose.

Sources

Troubleshooting

Troubleshooting low recovery rates of 3-O-beta-D-Galactopyranosyl-D-arabinose in solid-phase extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation of highly polar, hydrophilic carbohydrates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation of highly polar, hydrophilic carbohydrates.

3-O-β-D-Galactopyranosyl-D-arabinose (a disaccharide composed of galactose and arabinose) presents a classic sample preparation challenge: it is highly polar, possesses multiple hydroxyl groups, and lacks an aliphatic or aromatic backbone[1]. Consequently, it is too hydrophilic to be retained by conventional reversed-phase sorbents, yet susceptible to irreversible binding if the wrong specialized sorbent is utilized.

This guide provides a self-validating framework to diagnose and resolve low solid-phase extraction (SPE) recovery rates, ensuring high-fidelity data for your glycomics or pharmacokinetic workflows.

Diagnostic Logic for Low SPE Recovery

Before adjusting your buffers, it is critical to map where the compound is being lost. The workflow below outlines the primary decision tree for troubleshooting polar disaccharide recovery.

DiagnosticWorkflow Start Low Recovery of 3-O-β-D-Gal-D-Ara CheckDeriv Is the analyte derivatized? Start->CheckDeriv HILIC Use HILIC SPE (Amide/Cellulose) CheckDeriv->HILIC Yes (e.g., 2-AA tag) PGC Use PGC SPE (Porous Graphitized Carbon) CheckDeriv->PGC No (Native state) LoadIssue Breakthrough in Load? Ensure 100% Aqueous PGC->LoadIssue Loss in Flow-Through EluteIssue Poor Elution? Add 0.1% TFA to ACN PGC->EluteIssue Loss on Sorbent

Diagnostic workflow for troubleshooting SPE recovery of polar disaccharides.

Section 1: Sorbent Selection & The Chemistry of Retention

Q: Why does my standard C18 protocol yield <5% recovery for 3-O-β-D-Galactopyranosyl-D-arabinose? A: The fundamental issue is a mismatch in partition coefficients. Reversed-phase C18 relies entirely on hydrophobic interactions. When you load an aqueous sample onto a C18 cartridge, the highly hydrophilic disaccharide experiences zero thermodynamic incentive to partition into the stationary phase[1]. This results in immediate breakthrough during the loading step. To capture native (underivatized) disaccharides, you must shift to Porous Graphitized Carbon (PGC)[2].

Q: How do I select the right sorbent for this specific disaccharide? A: Sorbent selection depends entirely on whether your workflow requires pre-SPE chemical derivatization (e.g., reductive amination with fluorophores or MS-tags).

Table 1: SPE Sorbent Performance Matrix for Polar Disaccharides

Sorbent ChemistryAnalyte StateRetention MechanismExpected RecoveryKey Advantage
Porous Graphitized Carbon (PGC) Native (Underivatized)Hydrophobic & Polar Retention Effect on Graphite (PREG)70% - 95%Gold standard for native glycans; separates structural isomers[2].
Amide-bonded HILIC Derivatized (e.g., AETMA)Hydrophilic Interaction / Hydrogen Bonding51.9% - 98.9%Excellent for positively charged labels; high repeatability[3].
Microcrystalline Cellulose (MCC) Derivatized (e.g., 2-AA)Hydrophilic Interaction>70%High stability and sensitivity for relative quantification[4].
PGC-Boronic Acid (PGC-BOR) NativeMixed-mode: PREG + Covalent Boronate Ester~100%Captures truncated/small glycans that might slip through standard PGC[5].

Section 2: The Self-Validating PGC Protocol for Native Extraction

For underivatized 3-O-β-D-Galactopyranosyl-D-arabinose, PGC is the authoritative standard. However, low recovery usually stems from improper wash or elution solvent strengths. The following protocol is designed as a self-validating system : by collecting and analyzing each fraction (Flow-Through, Wash, Elute), you can mathematically close the mass balance and pinpoint exactly where the loss occurs.

ProtocolWorkflow Cond 1. Condition 100% ACN -> H2O Load 2. Load Sample in 100% H2O Cond->Load Wash 3. Wash 2-4% ACN / 0.1% TFA Load->Wash Elute 4. Elute 40% ACN / 0.1% TFA Wash->Elute

Self-validating PGC SPE protocol for native 3-O-β-D-Galactopyranosyl-D-arabinose.

Step-by-Step Methodology:

  • Conditioning: Pass 3 column volumes (CV) of 100% Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA) to wet the graphite pores, followed by 3 CV of Milli-Q water to equilibrate. Causality: PGC must be thoroughly wetted; dry pores will lead to channeling, preventing the analyte from interacting with the graphite surface and causing immediate sample breakthrough.

  • Loading: Load the sample dissolved in 100% Milli-Q water. Collect the flow-through. Causality: Any organic solvent in the loading matrix will disrupt the PREG mechanism, causing the highly polar disaccharide to elute prematurely.

  • Washing (The Critical Step): Wash with 3 CV of 2% to 4% ACN containing 0.1% TFA. Collect the wash. Causality: This specific concentration is field-proven to selectively wash away interfering monosaccharides and salts while safely retaining disaccharides and larger oligosaccharides[2].

  • Elution: Elute with 3 CV of 40% ACN containing 0.1% TFA. Collect the eluate. Causality: The TFA acts as an ion-pairing and surface-modifying agent, disrupting the strong electronic interactions between the disaccharide's hydroxyl groups and the delocalized π-electrons of the graphite surface, ensuring complete desorption[2].

  • Validation: Evaporate the flow-through, wash, and eluate fractions under vacuum. Reconstitute and analyze all three via LC-MS or HPAEC-PAD. If the sum of the analyte in all fractions equals your spike-in amount, your mass balance is closed, validating the assay's integrity.

Section 3: Advanced Troubleshooting FAQ

Q: I am using PGC, but my mass balance shows the compound is missing. It's not in the flow-through or the wash. Why is it irreversibly bound? A: If 3-O-β-D-Galactopyranosyl-D-arabinose is retained but fails to elute, the elution solvent is thermodynamically too weak. Graphite exhibits a strong affinity for planar and polar molecules via induced dipole interactions. If you omit the acid modifier (TFA) from your elution solvent, the disaccharide may remain bound. Ensure your elution solvent contains at least 0.1% TFA and up to 40% ACN. Alternatively, if your sample contains highly abundant competing matrix components (like large aromatic peptides), they may sterically block the pores, physically trapping the disaccharide[6].

Q: I derivatized my sample with a cationic tag (e.g., AETMA) to improve MS sensitivity, but now my PGC recovery is terrible. What happened? A: Derivatization fundamentally alters the physicochemical properties of the molecule. Adding an aromatic or cationic tag (like AETMA or 2-AA) increases hydrophobicity and introduces charge. On PGC, this causes excessively strong retention (irreversible binding) because the aromatic tag strongly π-π stacks with the graphite[4]. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) SPE approach. Amide-based sorbents or Microcrystalline Cellulose (MCC) are highly effective for derivatized oligosaccharides, yielding recoveries between 70% and 98.9%[3][4]. In HILIC SPE, you load in high organic (e.g., 90% ACN) and elute in high aqueous.

Q: My sample matrix is a complex biological extract (e.g., milk or plant tissue), and I'm getting poor recovery due to column overloading. How do I fix this? A: 3-O-β-D-Galactopyranosyl-D-arabinose can be easily outcompeted for binding sites by highly abundant matrix sugars (like lactose in milk or larger polysaccharides in plant extracts). You must optimize the wash step to selectively bleed off the interference. Research demonstrates that washing a PGC cartridge with exactly 2% to 4% ACN / 0.1% TFA selectively removes over 96% of competing lactose while retaining target oligosaccharides[2][7].

Sources

Optimization

Signal-to-noise ratio optimization for 3-O-beta-D-Galactopyranosyl-D-arabinose NMR

Focus: 3-O- β -D-Galactopyranosyl-D-arabinose Welcome to the Advanced NMR Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing Signal-to-Noise Ratio (SNR) b...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 3-O- β -D-Galactopyranosyl-D-arabinose

Welcome to the Advanced NMR Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing Signal-to-Noise Ratio (SNR) bottlenecks when characterizing the disaccharide 3-O- β -D-Galactopyranosyl-D-arabinose.

The Causality of Low SNR in Arabinogalactan NMR

Analyzing 3-O- β -D-Galactopyranosyl-D-arabinose presents unique physical and chemical challenges that directly degrade spectral sensitivity:

  • Degenerate Chemical Shifts: The bulk ring protons heavily overlap in the narrow 3.5–4.0 ppm region, requiring high-resolution acquisition parameters that often compete with sensitivity[1].

  • Favorable Molecular Tumbling: Unlike globular proteins, small oligosaccharides adopt extended, dynamic conformations in solution. This specific molecular tumbling rate results in longer T2​ relaxation times, which narrows linewidths but severely limits the build-up of Nuclear Overhauser Effects (NOEs)[1].

  • Anomeric Exchange: Fast exchange of the reducing end arabinose anomeric proton with aqueous solvents can broaden or completely obliterate the signal, making water suppression techniques a double-edged sword[2].

Workflow Visualization

SNROptimizationWorkflow A Low SNR Detected in 3-O-β-D-Gal-D-Ara B Check Hardware: Is Cryoprobe Available? A->B C Enable Cryoprobe (3-4x SNR Gain) B->C Yes D Optimize Probe Tuning (Spin-Noise Tuning) B->D No C->D E Sample Concentration & Solvent (D2O) D->E F Implement Non-Uniform Sampling (NUS) E->F G Sample to 1.2 T2 in Indirect Dimensions F->G H High-SNR Spectrum Achieved G->H

Caption: Workflow for diagnosing and optimizing NMR SNR for disaccharide samples.

Step-by-Step Troubleshooting Protocols
Protocol A: Hardware & Probe Optimization (Self-Validating System)

To establish a baseline of maximum sensitivity before altering pulse sequences, hardware must be optimized for the receive path, not just the transmit path.

  • Cryogenic Probe Activation: If available, route the acquisition through a helium-cooled cryoprobe.

    • Causality: By cooling the detection coil and preamplifier to 20–30 K, thermal noise is drastically reduced, delivering a 3- to 4-fold intrinsic sensitivity enhancement over room-temperature probes[3].

  • Spin-Noise Probe Tuning: Standard tuning (e.g., atmm on Bruker systems) optimizes the transmission of RF pulses to the sample to prevent amplifier damage. However, it does not perfectly optimize the receiver coil.

    • Action: Adjust the tuning offset frequency manually while observing the spin-noise spectrum of the solvent (without applying any RF pulses).

    • Validation: Continue adjusting until an inverted spin-noise signal is observed. This self-validating step confirms the probe is optimized for signal reception, yielding up to a 21% improvement in SNR[4].

Protocol B: Acquisition Strategy & Non-Uniform Sampling (NUS)

Traditional uniform sampling scales exponentially with dimensionality, forcing researchers to either sacrifice resolution or accumulate noise over long evolution times.

  • Implement NUS: Use a Non-Uniform Sampling schedule to acquire only a subset (e.g., 10-25%) of the indirect time domain data points[5].

  • Apply the 1.2 T2​ Rule: Design the NUS schedule to extend sampling out to approximately 1.2 T2​ (transverse relaxation time) of the active coherence.

    • Causality: Measuring up to 1.2 T2​ maximizes the accumulation of real signal. Sampling beyond this point degrades the overall SNR because the carbohydrate signal has decayed, but thermal noise continues to be recorded at a constant rate[5].

  • Reconstruction: Process the data using Iterative Soft Thresholding (IST) or Maximum Entropy algorithms to recover the full spectrum without introducing linear prediction artifacts[5].

Protocol C: Ultra-High Field Magnets (900 MHz+)
  • Migrate to Ultra-High Field: If 600 MHz spectra remain ambiguous, migrate the sample to a 900 MHz (or higher) spectrometer.

    • Causality: The higher B0​ field increases the energy difference between nuclear spin states (Boltzmann distribution), directly increasing the net magnetization available. Furthermore, the favorable molecular tumbling of oligosaccharides at 900 MHz results in longer T2​ values, yielding narrower linewidths and up to a twofold resolution enhancement[1].

Quantitative Data Summary
Optimization TechniqueExpected SNR / Resolution GainMechanistic Causality
Helium Cryoprobe 300% – 400% SNR increaseReduces thermal noise in the receiver coil and preamplifier by cooling to 20–30 K[3].
Ultra-High Field (900 MHz) ~150% SNR & 200% ResolutionIncreases Boltzmann population difference; favorable molecular tumbling narrows linewidths[1].
Spin-Noise Tuning Up to 21% SNR increaseOptimizes the electronic path specifically for the "receive" function rather than "transmit"[4].
NUS (sampled to 1.2 T2​ ) ~350% sensitivity gain (in 3D)Eliminates noise accumulation from long evolution times while preserving high resolution[5].
Frequently Asked Questions (FAQs)

Q: Why are my 2D NOESY cross-peaks so weak despite a high sample concentration of 3-O- β -D-Galactopyranosyl-D-arabinose? A: Small carbohydrates do not fold into compact structures like globular proteins; they adopt extended, highly dynamic conformations. Consequently, few protons remain close enough to each other long enough to generate strong Nuclear Overhauser Effects (NOEs)[1]. Solution: Lower the sample temperature toward the freezing point (e.g., 5 °C). This alters the correlation time ( τc​ ) of the molecule, shifting it into a regime that optimizes the NOE buildup rate for disaccharides[2].

Q: How do I resolve the anomeric proton of the arabinose residue when it overlaps with the water peak? A: The water resonance at ~4.7 ppm frequently obscures critical anomeric protons. Solution: You have two options. First, you can alter the sample temperature, as the chemical shift of water is highly temperature-dependent (~0.01 ppm/°C), allowing you to "move" the water peak away from your signal[2]. Second, lyophilize the sample and reconstitute it in 100% D2​O using 5% acetone- d6​ as a lock signal, which provides a sharper lock and minimizes the water peak entirely[2].

Q: Does Non-Uniform Sampling (NUS) introduce artifacts that look like real carbohydrate peaks? A: Yes, improper NUS reconstruction can create false positives known as point spread function artifacts[5]. Solution: Always validate weak cross-peaks by comparing the noise levels in empty spectral regions (e.g., 10.5 to 8.5 ppm). Utilizing robust reconstruction algorithms like Iterative Soft Thresholding (IST) significantly minimizes these artifacts compared to basic Fourier transformations[5].

References
  • Saurí, J. (2026). "The Evolving Landscape of NMR Structural Elucidation." Molecules, MDPI. URL:[Link]

  • Facey, G. (2017). "Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning." University of Ottawa NMR Facility Blog. URL:[Link]

  • Hyberts, S. G., Robson, S. A., & Wagner, G. (2013). "Exploring signal-to-noise ratio and sensitivity in non-uniformly sampled multi-dimensional NMR spectra." Journal of Biomolecular NMR. URL:[Link]

  • Blundell, C. D., Reed, M. A. C., Overduin, M., & Almond, A. (2006). "NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling." Carbohydrate Research. URL:[Link]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). "Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations." Chemical Reviews, ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-O-beta-D-Galactopyranosyl-D-arabinose vs 3-O-alpha-D-Galactopyranosyl-D-arabinose structural comparison

An In-Depth Comparative Guide to the Anomeric Disaccharides: 3-O-β-D-Galactopyranosyl-D-arabinose vs. 3-O-α-D-Galactopyranosyl-D-arabinose Authored for Researchers, Scientists, and Drug Development Professionals In the i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Anomeric Disaccharides: 3-O-β-D-Galactopyranosyl-D-arabinose vs. 3-O-α-D-Galactopyranosyl-D-arabinose

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the stereochemistry of the glycosidic bond is a pivotal determinant of a carbohydrate's structure, function, and interaction with biological systems. A subtle change in the orientation of this bond at the anomeric carbon can dramatically alter a molecule's properties, transforming it from a biologically active agent into an inert one, or vice-versa. This guide provides a comprehensive comparison of two such anomers: 3-O-β-D-Galactopyranosyl-D-arabinose and 3-O-α-D-Galactopyranosyl-D-arabinose.

We will dissect the profound structural and conformational differences originating from the anomeric linkage and explore the cascading effects on enzymatic recognition, biological activity, and analytical characterization. This analysis is designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of carbohydrate chemistry in their work.

Part 1: The Decisive Role of the Anomeric Carbon: A Structural Comparison

The core difference between these two molecules lies in the stereochemical configuration of the glycosidic bond at the C1 carbon of the D-galactopyranosyl residue.

  • 3-O-β-D-Galactopyranosyl-D-arabinose features a β-glycosidic bond. In the chair conformation of the galactose ring, this bond is in an equatorial position, projecting roughly in the plane of the ring.

  • 3-O-α-D-Galactopyranosyl-D-arabinose features an α-glycosidic bond. This bond is in an axial position, projecting roughly perpendicular to the plane of the ring.

This seemingly minor variation has significant consequences for the molecule's overall three-dimensional shape and flexibility.

Caption: 2D structures illustrating the equatorial β-linkage vs. the axial α-linkage.

Conformational Analysis: The Phi (φ) and Psi (ψ) Torsion Angles

The flexibility of the disaccharide is largely defined by the rotation around the glycosidic bonds, described by the torsion angles ϕ (phi) and ψ (psi).[1]

  • ϕ = O5'–C1'–O3–C3

  • ψ = C1'–O3–C3–C4

The α and β configurations impose different steric constraints, leading to distinct low-energy conformational states. While both anomers explore a range of conformations in solution, the α-anomer tends to be conformationally more rigid than the β-anomer.[2] Molecular dynamics simulations consistently show that the energy landscapes for α- and β-linked sugars are distinct, influencing their preferred shapes in solution.[1] Furthermore, studies on similar glycosides have shown that molecular aggregation and receptor binding often favor the β-anomer, which can more readily participate in extensive intermolecular hydrogen bond networks, leading to more stable complexes.[3][4]

Feature3-O-β-D-Galactopyranosyl-D-arabinose3-O-α-D-Galactopyranosyl-D-arabinose
Anomeric Bond β-(1→3)α-(1→3)
Bond Orientation EquatorialAxial
Molecular Shape More extended, "bent" conformationMore compact, "kinked" conformation
Flexibility Generally more flexibleGenerally more rigid[2]
Stability Complexes with receptors often more stable[4]Generally less favored in biological binding

Part 2: Biological and Physicochemical Consequences of Anomeric Configuration

The structural disparities directly translate into different behaviors in biological and chemical environments.

Enzymatic Specificity: A Lock and Key Mechanism

One of the most critical consequences of anomeric configuration is in enzymatic processing. Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds and exhibit stringent stereospecificity.[5]

  • β-galactosidases will recognize and cleave the β-(1→3) linkage in 3-O-β-D-Galactopyranosyl-D-arabinose.

  • α-galactosidases will recognize and cleave the α-(1→3) linkage in 3-O-α-D-Galactopyranosyl-D-arabinose.

An enzyme specific for one anomer will not typically act on the other.[6] This principle is fundamental to metabolism; for example, humans can digest the α-linked glucose in starch but not the β-linked glucose in cellulose because we lack the necessary β-glucosidase (cellulase) enzymes.[7] This high degree of specificity means the two molecules will have entirely different metabolic fates and pathways within a biological system.

Receptor Binding and Bioactivity

The "sugar code" of biology relies on specific three-dimensional interactions between glycans and protein receptors like lectins. The distinct shapes of the α and β anomers mean they will present different faces for molecular recognition, leading to differential binding affinities and biological activities.

3-O-β-D-Galactopyranosyl-D-arabinose, also known as Galarose, has been identified in natural sources such as Agaricus blazei mushrooms and red algae.[8] It is reported to have potential applications, including acting as an antiviral agent against Leishmania.[8] In contrast, specific biological activities for the α-anomer are not as widely documented, highlighting how the β-configuration is often preferred in natural biological systems. Generally, biological receptors show higher affinity for a specific anomer, which is frequently the beta anomer.[4]

Part 3: Experimental Analysis: Distinguishing the Anomers

Accurate structural determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for assigning the anomeric configuration of a glycosidic linkage.[9]

Protocol: Anomeric Configuration Assignment by ¹H NMR Spectroscopy

The key to distinguishing the anomers lies in the coupling constant (J-coupling) between the anomeric proton (H1' of the galactose unit) and the adjacent proton (H2'). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus equation.

  • β-anomer: H1' and H2' are in a trans-diaxial orientation (approx. 180° dihedral angle). This results in a large coupling constant (³J(H1',H2')) of approximately 7-9 Hz .[10]

  • α-anomer: H1' (axial) and H2' (equatorial) are in a gauche orientation (approx. 60° dihedral angle). This results in a small coupling constant (³J(H1',H2')) of approximately 2-4 Hz .[10]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O). D₂O is used to avoid a large, interfering solvent signal from water.

  • NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure adequate resolution to resolve the coupling patterns.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Spectral Analysis:

    • Identify the anomeric region of the spectrum, typically between 4.5 and 5.5 ppm.

    • Locate the doublet signal corresponding to the H1' proton of the galactose residue.

    • Measure the distance in Hertz (Hz) between the two peaks of the doublet. This value is the ³J(H1',H2') coupling constant.

  • Anomer Assignment:

    • If ³J(H1',H2') ≈ 7-9 Hz, the compound is the β-anomer .

    • If ³J(H1',H2') ≈ 2-4 Hz, the compound is the α-anomer .

Caption: Workflow for anomeric assignment using ¹H NMR spectroscopy.

Conclusion

The comparison between 3-O-β-D-Galactopyranosyl-D-arabinose and its α-anomer serves as a powerful illustration of a core principle in glycobiology: stereochemistry is paramount. The orientation of a single glycosidic bond dictates the molecule's three-dimensional architecture, which in turn governs its interactions with the highly specific machinery of life. For researchers in drug development and molecular biology, a thorough understanding and rigorous experimental verification of anomeric configuration are not mere academic exercises; they are critical steps in ensuring the efficacy, specificity, and metabolic fate of carbohydrate-based therapeutics and probes.

References

  • Glycosidic bond (article). (n.d.). Khan Academy. Retrieved from [Link]

  • Walecki, M., et al. (2021). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Conformational Analysis of C-Disaccharides using Molecular Mechanics Calculations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Glycosidic bond. (n.d.). Wikipedia. Retrieved from [Link]

  • Usabiaga, I., et al. (2017). Influence of the Anomeric Conformation in the Intermolecular Interactions of Glucose. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • 3-O-beta-D-GALACTO-PYRANOSYL-D-ARABINOSE. (n.d.). PubChem. Retrieved from [Link]

  • Galarose. (n.d.). PubChem. Retrieved from [Link]

  • β-glycosidic bond: Organic Chemistry II Study Guide. (n.d.). Fiveable. Retrieved from [Link]

  • Influence of the Anomeric Conformation in the Intermolecular Interactions of Glucose. (2017). ResearchGate. Retrieved from [Link]

  • Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. (2022). Carbohydrate Polymers. Retrieved from [Link]

  • Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. (2017). MDPI. Retrieved from [Link]

  • The Glycosidic Bond. (2023). Save My Exams. Retrieved from [Link]

Sources

Comparative

Validation of 3-O-beta-D-Galactopyranosyl-D-arabinose analytical reference standards

Title: Comprehensive Validation and Comparative Guide for 3-O-β-D-Galactopyranosyl-D-arabinose Analytical Reference Standards Introduction & Mechanistic Context 3-O-β-D-Galactopyranosyl-D-arabinose (CAS: 6057-48-3), comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Validation and Comparative Guide for 3-O-β-D-Galactopyranosyl-D-arabinose Analytical Reference Standards

Introduction & Mechanistic Context

3-O-β-D-Galactopyranosyl-D-arabinose (CAS: 6057-48-3), commonly referred to as GA or Galarose, is a naturally occurring heteropolysaccharide component isolated from sources such as Agaricus blazei mushrooms, red algae, and mammalian tissues. It plays a critical structural role in cellular membranes and has demonstrated notable antiviral properties against Leishmania spp. and inhibitory effects on microalgae 1. In analytical chemistry and biophysics, it serves as a crucial substrate for studying the thermodynamics of hydrolysis reactions catalyzed by β-galactosidase 2.

Because of its specific structural complexity—a β-D-galactopyranosyl residue attached at the 3-position of aldehydo-D-arabinose [[3]]( validation of its analytical reference standard requires rigorous, orthogonal methodologies to ensure stereochemical purity and accurate absolute quantification.

Causality in Analytical Method Selection

Selecting the appropriate validation methods for this disaccharide is strictly dictated by its physicochemical properties. A self-validating system cannot rely on a single technique; it requires orthogonal methods that compensate for each other's blind spots.

  • Chromatographic Separation (HPLC-RID): Unlike aromatic compounds, 3-O-β-D-Galactopyranosyl-D-arabinose lacks a conjugated π-electron system, making standard UV-Vis detection entirely ineffective. Therefore, High-Performance Liquid Chromatography coupled with Refractive Index Detection (HPLC-RID) is mandatory. Amino-bonded silica columns (e.g., Kromasil 100-NH2) are preferred because they provide superior retention and resolution of polar, uncharged carbohydrates via Hydrophilic Interaction Liquid Chromatography (HILIC) mechanisms 4.

  • Structural Elucidation (NMR): 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the β-(1→3) glycosidic linkage. The anomeric proton coupling constants ( 3JH1,H2​ ) in 1H NMR definitively distinguish the β-galactopyranosyl configuration from potential α-anomeric impurities.

  • Thermodynamic & Moisture Profiling: As demonstrated in microcalorimetry studies of disaccharide hydrolysis, accurate molar mass determination is highly sensitive to hydration states 2. Karl Fischer (KF) titration is employed to quantify water content, enabling a true mass-balance purity calculation.

Comparative Performance of Commercial Reference Standards

When sourcing GA reference standards for quantitative assays or thermodynamic studies, researchers must evaluate purity, structural identity, and trace impurities. The following table objectively compares typical specifications from leading chemical suppliers based on aggregated industry data 5.

ParameterPremium Tier (e.g., Biosynth)Standard Tier (e.g., TRC)Basic Tier (e.g., AK Sci)Validation Impact
Purity (HPLC-RID) 98.0% 95.0% 90.0%High purity is critical for microcalorimetry and kinetic assays.
Anomeric Identity (NMR) Conforms to β -(1$\rightarrow$3)Conforms to β -(1$\rightarrow$3)Not specifiedPrevents off-target binding in biological assays.
Moisture Content (KF) 2.0% 5.0%VariableImpacts accurate molarity calculations in aqueous solutions.
Residual Solvents 0.5% (GC-FID)Not specifiedNot specifiedEnsures no interference in cell-based toxicity assays.

Self-Validating Experimental Protocol for Standard Validation

To establish a self-validating system, the protocol below utilizes a mass-balance approach to determine absolute purity: Absolute Purity = HPLC area%​ × (100% - Moisture% - Solvents% - Ash%) .

Step 1: Chromatographic Purity Assessment (HPLC-RID)

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile:Water (70:30, v/v). Degas thoroughly using vacuum sonication, as RID baselines are highly sensitive to dissolved gases and pressure fluctuations [[4]]().

  • System Equilibration: Purge the RID reference cell with the mobile phase for at least 2 hours to achieve thermal equilibrium. Set the detector optical block temperature to 35°C.

  • Sample Preparation: Dissolve 5.0 mg of the GA reference standard in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Separation: Inject 10 µL onto an Amino column (100-NH2, 250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Validation Check: Inject a blank solvent to ensure no system peaks co-elute with the GA peak.

Step 2: Structural Confirmation (NMR Spectroscopy)

  • Solvent Selection: Dissolve 15 mg of the standard in 0.6 mL of Deuterium Oxide (D2O). D2O is chosen to prevent exchangeable hydroxyl protons from cluttering the spectrum, allowing clear observation of the carbon skeleton protons.

  • Data Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K.

  • Validation Check: Verify the presence of the anomeric proton signal for the β-galactosyl residue (typically a doublet around δ 4.4 - 4.6 ppm with a large axial-axial coupling constant J≈7.5−8.0 Hz).

Step 3: Moisture Quantification (Karl Fischer Titration)

  • Calibration: Standardize the KF volumetric titrant using a certified water standard (e.g., 1.0% water in 1-methoxy-2-propanol).

  • Measurement: Accurately weigh 50 mg of the GA standard into the titration vessel, ensuring minimal atmospheric exposure.

  • Titration: Titrate to the electrometric endpoint. Calculate the exact moisture percentage to correct the HPLC purity value.

Workflow Visualization

The following diagram illustrates the orthogonal validation workflow required to certify a 3-O-β-D-Galactopyranosyl-D-arabinose reference standard.

GA_Validation_Workflow Start Raw Material: 3-O-β-D-Galactopyranosyl-D-arabinose (CAS: 6057-48-3) HPLC HPLC-RID (Chromatographic Purity) Start->HPLC 5 mg/mL in 70:30 ACN:H2O NMR 1H & 13C NMR in D2O (Structural & Anomeric Identity) Start->NMR 15 mg in D2O KF Karl Fischer Titration (Moisture Content) Start->KF 50 mg sample MassBalance Mass Balance Calculation Purity = HPLC% × (100 - H2O%) HPLC->MassBalance Area % Valid Certified Analytical Reference Standard NMR->Valid Stereochemical Confirmation KF->MassBalance Water % MassBalance->Valid Absolute Purity > 98%

Figure 1: Orthogonal validation workflow for 3-O-β-D-Galactopyranosyl-D-arabinose standards.

References

  • chemsynlab.com. 3-O-(b-D-Galactopyranosyl)-D-arabinose.
  • PubChem - NIH. Galarose | C11H20O10 | CID 193417.
  • ChemicalBook. 3-O-BETA-D-GALACTO-PYRANOSYL-D-ARABINOSE | 6057-48-3.
  • Universidad Autónoma de Madrid. NUEVOS MÉTODOS DE EXTRACCIÓN Y FRACCIONAMIENTO DE CARBOHIDRATOS BIOACTIVOS.
  • ResearchGate. Thermodynamics of the hydrolysis reactions of 1,4-β-D-xylobiose, 1,4-β-D-xylotriose, D-cellobiose, and D-maltose.

Sources

Validation

Conformational analysis of 3-O-beta-D-Galactopyranosyl-D-arabinose compared to lactose

An In-depth Guide to the Conformational Analysis of Disaccharides: A Comparative Study of 3-O-β-D-Galactopyranosyl-D-arabinose and Lactose This guide provides a detailed comparison of the conformational properties of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Conformational Analysis of Disaccharides: A Comparative Study of 3-O-β-D-Galactopyranosyl-D-arabinose and Lactose

This guide provides a detailed comparison of the conformational properties of the well-characterized disaccharide, lactose, and the less-common 3-O-β-D-Galactopyranosyl-D-arabinose. The objective is to offer researchers, scientists, and drug development professionals a framework for understanding and analyzing the three-dimensional structures of these and other carbohydrate molecules. We will delve into the structural nuances that dictate their conformational landscapes and provide comprehensive, field-proven methodologies for their elucidation using both experimental and computational techniques.

Introduction: The Significance of Disaccharide Conformation

Disaccharides are not mere energy sources; their specific three-dimensional shapes are fundamental to their roles in biological recognition.[1] The way a carbohydrate presents itself in space—its conformation—governs its interactions with proteins like lectins and enzymes, influencing processes from immune response to cellular communication.[2][3] Selective protein-carbohydrate recognition is often weak, making the specific conformational preferences of the glycan crucial for binding affinity and selectivity.[1]

This guide focuses on two structurally distinct disaccharides to illustrate the principles of conformational analysis:

  • Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucopyranose): A ubiquitous disaccharide composed of two six-membered pyranose rings (galactose and glucose) joined by a β-(1→4) glycosidic linkage. Its conformational properties are extensively studied, making it an ideal benchmark.

  • 3-O-β-D-Galactopyranosyl-D-arabinose: A less common disaccharide featuring a six-membered galactose ring linked to a five-membered arabinose ring (a pentose) via a β-(1→3) linkage.

The key structural differences—the linkage position (1→4 vs. 1→3) and the nature of the second monosaccharide unit (hexopyranose vs. pentopyranose)—result in distinct conformational landscapes, which we will explore.

The Conformational Landscape: Defining Glycosidic Flexibility

The flexibility of a disaccharide is primarily defined by the rotation around the glycosidic bonds.[4] For most linkages, two torsion angles, phi (φ) and psi (ψ) , describe the orientation of the two monosaccharide rings relative to each other.

  • φ (phi): Defined by the atoms O5'—C1'—O1—Cx (where ' denotes the non-reducing ring and x is the linkage position on the reducing ring).

  • ψ (psi): Defined by the atoms C1'—O1—Cx—C(x-1).

The energetically favorable combinations of φ and ψ are limited due to steric hindrance and stereoelectronic effects like the exo-anomeric effect , which generally favors specific staggered conformations around the C1'-O1 bond.[5] The complete set of accessible conformations can be visualized on a potential energy surface, often called a Ramachandran-style plot, which maps low-energy regions for the (φ, ψ) pairs.

cluster_Lactose Lactose Structure cluster_Arabinose Target Disaccharide Structure Lactose β-D-Gal-(1→4)-D-Glc L_phi Φ: O5'-C1'-O4-C4 Lactose->L_phi L_psi Ψ: C1'-O4-C4-C5 Lactose->L_psi Arabinose β-D-Gal-(1→3)-D-Ara A_phi Φ: O5'-C1'-O3-C3 Arabinose->A_phi A_psi Ψ: C1'-O3-C3-C4 Arabinose->A_psi

Caption: Definition of glycosidic torsion angles in Lactose and 3-O-β-D-Galactopyranosyl-D-arabinose.

Comparative Conformational Analysis

A direct comparison reveals how subtle changes in linkage and ring structure dramatically alter conformational preferences.

Lactose: A Well-Characterized Benchmark

Lactose primarily adopts a conformation that allows for an intramolecular hydrogen bond between the O3 hydroxyl of the glucose unit and the O5' ring oxygen of the galactose unit.[6] This interaction adds stability to its preferred shape in solution. Computational and experimental studies have thoroughly mapped its conformational space.

3-O-β-D-Galactopyranosyl-D-arabinose: A Predicted Landscape

While detailed experimental data for this specific disaccharide is scarce in the public domain, we can predict its conformational behavior based on established principles.[7][8]

  • Impact of the β-(1→3) Linkage: Compared to a (1→4) linkage, a (1→3) linkage alters the relative orientation of the monosaccharide units. This change significantly modifies the steric map, leading to different preferred (φ, ψ) angles than those observed for lactose. Studies on other β-(1→3)-linked disaccharides show that they populate different regions of the conformational map.[9]

  • Impact of the D-Arabinose Unit: Arabinose is a pentose, meaning its pyranose form is a five-membered ring. The different ring puckering and stereochemistry of the hydroxyl groups compared to glucose will create a unique steric and hydrogen-bonding environment around the glycosidic linkage, further influencing the stable conformers.

The combination of these two features ensures that 3-O-β-D-Galactopyranosyl-D-arabinose will have a distinct three-dimensional structure and dynamic profile compared to lactose, which in turn would dictate a different profile of biological recognition.

FeatureLactose (β-D-Gal-(1→4)-D-Glc)3-O-β-D-Galactopyranosyl-D-arabinose
Glycosidic Linkage β-(1→4)β-(1→3)
Reducing-End Ring D-Glucopyranose (Hexose)D-Arabinopyranose (Pentose)
Key Intramolecular H-Bond Yes (O3-H --- O5')[6]Predicted to be different or absent
Conformational Profile Well-documented, relatively rigid[6]Predicted to be distinct from lactose; requires experimental validation

Methodologies for Conformational Elucidation

To definitively characterize the conformational landscape of a novel disaccharide like 3-O-β-D-Galactopyranosyl-D-arabinose and compare it to a standard like lactose, a combined experimental and computational approach is essential.[10][11]

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (MD) NMR_Sample Sample Preparation NMR_Acq NMR Data Acquisition (COSY, HSQC, NOESY) NMR_Sample->NMR_Acq NMR_Analysis Data Analysis (J-couplings, NOEs) NMR_Acq->NMR_Analysis Final_Model Refined 3D Conformational Model NMR_Analysis->Final_Model Distance & Angle Restraints MD_Build In Silico Model Building MD_Sim Molecular Dynamics Simulation MD_Build->MD_Sim MD_Analysis Trajectory Analysis (Φ/Ψ Population) MD_Sim->MD_Analysis MD_Analysis->Final_Model Energy Landscapes

Caption: Integrated workflow for disaccharide conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying carbohydrate conformation in solution.[12][13] It provides data on through-bond and through-space atomic interactions.

Step-by-Step Protocol:

  • Sample Preparation:

    • Causality: High purity is critical to avoid signal overlap from contaminants.

    • Dissolve 1-5 mg of the disaccharide in 0.5 mL of high-purity D₂O (deuterium oxide). D₂O is used as the solvent to avoid a large, obscuring water signal in ¹H NMR.

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons (e.g., from OH groups) with deuterium, simplifying the spectrum.

    • Transfer the final solution to a high-precision NMR tube.

  • Data Acquisition (500 MHz+ Spectrometer):

    • Causality: Higher magnetic fields provide better signal dispersion, which is crucial for complex carbohydrate spectra where many signals overlap.[12]

    • 1D ¹H Spectrum: A quick initial scan to assess sample purity and concentration.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (connected through a few bonds). This is the first step in assigning the proton signals within each monosaccharide ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), even if they are far apart in the molecular sequence.[14] Inter-residue NOEs (between the two sugar rings) provide direct evidence of the (φ, ψ) torsion angles and thus the 3D structure.

    • J-Coupling Measurement: The magnitude of the scalar coupling constant (³JHH) between two protons is related to the dihedral angle between them. This is used to determine the ring conformation (e.g., ⁴C₁ chair) and can provide some information on the glycosidic linkage angles.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of COSY and HSQC spectra.

    • Identify key inter-residue NOEs (e.g., from H-1' of the galactose to protons on the arabinose ring).

    • Convert the volumes of the NOE cross-peaks into distance restraints using a known, fixed distance (like that between two geminal protons on a CH₂ group) as a reference.

    • These experimental distance restraints are then used to validate or generate a 3D structural model.

Computational Protocol: Molecular Dynamics (MD) Simulation

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.[15]

Step-by-Step Workflow:

  • System Setup:

    • Causality: A robust force field is paramount for accurate results. Carbohydrate-specific force fields like GLYCAM, CHARMM36, or GROMOS have been parameterized to correctly reproduce the stereoelectronic properties of glycosidic linkages.[9][16]

    • Build the 3D structure of the disaccharide using a molecular builder program.

    • Select a carbohydrate-specific force field.

    • Place the molecule in the center of a simulation box and solvate with an explicit water model (e.g., TIP3P). Adding ions may be necessary to neutralize the system.

  • Energy Minimization:

    • Causality: This step removes any bad contacts or steric clashes in the initial, manually-built structure before the dynamic simulation begins.

    • Perform a steepest descent or conjugate gradient energy minimization of the entire system to relax the geometry.

  • Equilibration:

    • Causality: The system must be brought to the desired temperature and pressure gradually to ensure stability.

    • Perform a short simulation (e.g., 100-500 ps) while gradually heating the system to the target temperature (e.g., 300 K) with restraints on the solute (the sugar). This is the NVT (constant volume) ensemble.

    • Perform a subsequent simulation (e.g., 1-2 ns) at constant pressure (NPT ensemble) to allow the box density to equilibrate. Release the restraints on the solute during this phase.

  • Production Simulation:

    • Causality: The length of the simulation must be sufficient to adequately sample all relevant conformational states. For disaccharides, this often requires hundreds of nanoseconds to microseconds.

    • Run the main MD simulation for as long as computationally feasible (e.g., 1 µs). Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Causality: The trajectory contains a statistical ensemble of all the conformations the molecule visited during the simulation.

    • Measure the φ and ψ torsion angles for every saved frame of the trajectory.

    • Plot the distribution of these angles on a 2D map. This map represents the conformational free energy surface, with high-population areas corresponding to low-energy, stable conformations.

    • The results can be directly compared with NMR data. For example, average inter-proton distances calculated from the simulation can be compared with distances derived from NOE experiments.

Conclusion and Future Outlook

This guide has outlined the fundamental differences between lactose and 3-O-β-D-Galactopyranosyl-D-arabinose and provided a robust framework for their conformational analysis. While lactose serves as a well-understood model, the predicted unique conformational landscape of the arabinose-containing disaccharide underscores a critical point: our understanding of the "glycome" is still developing. The biological function of any glycan is inextricably linked to its 3D structure.[10] Therefore, applying the detailed NMR and MD simulation workflows described herein to less-studied carbohydrates is essential for advancing drug discovery, materials science, and our fundamental understanding of glycobiology. The synergy between experimental validation and computational exploration will continue to be the driving force in deciphering the complex structural language of carbohydrates.

References

  • Gupea. (n.d.). Computational analysis of oligosaccharide conformations. Retrieved from Gupea website. [Link]

  • DiVA portal. (n.d.). Conformation and dynamics at a flexible glycosidic linkage using NMR spectroscopy and molecular dynamics simulations. Retrieved from DiVA portal website. [Link]

  • ACS Publications. (2024, July 10). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Theory and Computation. [Link]

  • AdooQ BioScience. (n.d.). 3-O-(b-D-Galactopyranosyl)-D-arabinose. Retrieved from AdooQ BioScience website. [Link]

  • ACS Publications. (2024, July 10). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. [Link]

  • PDB-101. (n.d.). statistical analysis of N- and O-glycan linkage conformations from crystallographic data. Retrieved from PDB-101 website. [Link]

  • PubMed. (1995). Conformational Analysis of Disaccharides Using Molecular Dynamics and NMR Methods. International Journal of Biological Macromolecules, 17(3-4), 177-82. [Link]

  • ChemRxiv. (n.d.). CH-π Interactions Confer Orientational Flexibility in Protein–Carbohydrate Binding Sites. Retrieved from ChemRxiv website. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from Wikipedia website. [Link]

  • ACS Publications. (2002, May 7). Conformational Distribution Function of a Disaccharide in a Liquid Crystalline Phase Determined Using NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • PMC. (n.d.). Systematic Approach to Parametrization of Disaccharides for the Martini 3 Coarse-Grained Force Field. [Link]

  • PubMed. (n.d.). Conformational Analysis of the Disaccharide alpha-L-Rhap-(1-->2). [Link]

  • RSC Publishing. (2022, December 21). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. [Link]

  • ResearchGate. (n.d.). Relevant part of a 1D 1 H-NMR spectrum of lactose in a binary mixture of DMSO d6. [Link]

  • Carnegie Mellon University. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from Carnegie Mellon University website. [Link]

  • CHIMIA. (1999, May 26). Carbohydrate-Protein Interactions. [Link]

  • IntechOpen. (n.d.). Carbohydrate–carbohydrate interaction: from hypothesis to confirmation. Retrieved from IntechOpen website. [Link]

  • ACS Publications. (n.d.). Preferred Conformation of C-Lactose at the Free and Peanut Lectin Bound States. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 3-O-beta-D-GALACTO-PYRANOSYL-D-ARABINOSE. Retrieved from PubChem website. [Link]

  • ACS Publications. (2020, January 13). Aqueous-Phase Conformations of Lactose, Maltose, and Sucrose and the Assessment of Low-Cost DFT Methods with the DSCONF Set of Conformers for the Three Disaccharides. The Journal of Physical Chemistry A. [Link]

  • iris.unina.it. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. [Link]

  • SpringerLink. (n.d.). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for 3-O-beta-D-Galactopyranosyl-D-arabinose Quantification

For researchers, scientists, and drug development professionals, the robust quantification of novel biomarkers is paramount to the success of clinical and preclinical studies. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel biomarkers is paramount to the success of clinical and preclinical studies. This guide provides an in-depth technical comparison and best-practice recommendations for the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-O-beta-D-Galactopyranosyl-D-arabinose, a representative polar disaccharide. Adherence to rigorous validation standards ensures data integrity, comparability across studies, and ultimate regulatory acceptance.

The Analytical Challenge: Quantifying Polar Disaccharides

The quantification of polar molecules like 3-O-beta-D-Galactopyranosyl-D-arabinose presents a unique set of analytical hurdles. Their high water solubility leads to poor retention on conventional reversed-phase liquid chromatography columns, and their low volatility and thermal lability can result in poor ionization efficiency and in-source fragmentation in mass spectrometry.[1][2] Overcoming these challenges is the first step toward developing a reliable bioanalytical method.

Strategic Approaches to Method Development

Two primary strategies are often employed for the LC-MS/MS analysis of polar sugars: Hydrophilic Interaction Liquid Chromatography (HILIC) without derivatization, and chemical derivatization followed by reversed-phase LC-MS/MS.

Method A: Direct Analysis using HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention of polar analytes.

Experimental Protocol: HILIC-MS/MS Method

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of 80% acetonitrile in water.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: Amide-HILIC column (e.g., <2 µm particle size)[3][4]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 90% B to 60% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions: To be determined by infusion of a standard solution of 3-O-beta-D-Galactopyranosyl-D-arabinose.

Method B: Analysis via Chemical Derivatization and Reversed-Phase LC-MS/MS

Chemical derivatization can significantly improve the chromatographic and mass spectrometric properties of polar analytes.[1][6][7] Acetylation, for instance, replaces polar hydroxyl groups with less polar acetyl groups, enhancing retention on reversed-phase columns and improving ionization efficiency.[1][6]

Experimental Protocol: Derivatization with Acetic Anhydride

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described in Method A.

    • After evaporation, add 50 µL of pyridine and 50 µL of acetic anhydride to the dried extract.

    • Incubate at 37°C for 1 hour.[6]

    • Evaporate the reagents to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined for the acetylated derivative.

Comparative Analysis of Methodologies

FeatureMethod A: HILIC-MS/MSMethod B: Derivatization-RP-LC-MS/MS
Sample Preparation Simpler, fewer stepsMore complex, requires derivatization and clean-up
Chromatography Good retention for polar analytes, potential for isomer separation[3][4]Excellent retention on robust C18 phases, less prone to matrix effects
Mass Spectrometry Potentially lower sensitivity due to poor ionizationEnhanced sensitivity and signal-to-noise ratio[1]
Throughput Higher, due to simpler sample preparationLower, due to additional derivatization step
Method Robustness Can be sensitive to mobile phase composition and water contentDerivatization reaction must be complete and reproducible
Cost Lower reagent costHigher due to derivatization reagents and potential for automation

The Imperative of Cross-Validation

When bioanalytical methods are transferred between laboratories, or when a method is updated, a cross-validation is essential to ensure the comparability of data.[8][9][10][11] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on when and how cross-validation should be performed.[12][13][14][15]

The primary objective of cross-validation is to demonstrate that the two methods (or the same method in two different labs) produce equivalent results for the same set of samples.[8][10]

CrossValidationWorkflow cluster_0 Method A (e.g., HILIC-MS/MS) cluster_1 Method B (e.g., Derivatization-RP-LC-MS/MS) A_QC QC Samples Compare Statistical Comparison (e.g., Bland-Altman, Deming Regression) A_QC->Compare Analysis A_IS Incurred Samples A_IS->Compare Analysis B_QC QC Samples B_QC->Compare Analysis B_IS Incurred Samples B_IS->Compare Analysis Report Cross-Validation Report Compare->Report Generate Report

Sources

Validation

Differences in enzymatic cleavage rates between 3-O-beta-D-Galactopyranosyl-D-arabinose and standard galactosides

Comparative Guide: Enzymatic Cleavage Kinetics of 3-O-β-D-Galactopyranosyl-D-arabinose vs. Standard Galactosides Executive Summary In glycobiology and prodrug design, the precise selection of glycosidic substrates dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Enzymatic Cleavage Kinetics of 3-O-β-D-Galactopyranosyl-D-arabinose vs. Standard Galactosides

Executive Summary

In glycobiology and prodrug design, the precise selection of glycosidic substrates dictates the efficacy of enzymatic processing. While standard galactosides like Lactose (β-D-Gal-(1→4)-D-Glc) and o-nitrophenyl-β-D-galactopyranoside (ONPG) are ubiquitous in standardizing β-galactosidase (EC 3.2.1.23) activity, naturally occurring heteropolysaccharide fragments such as 3-O-β-D-Galactopyranosyl-D-arabinose (a β-1,3 linked disaccharide) present distinct kinetic and thermodynamic profiles[1][2].

This guide provides an objective, data-driven comparison of the enzymatic cleavage rates between 3-O-β-D-Galactopyranosyl-D-arabinose and standard galactosides. By analyzing the causality behind active-site binding modes, linkage specificities, and thermodynamic activation barriers, we provide a comprehensive framework for researchers optimizing biocatalytic workflows or designing targeted galactoside-based therapeutics.

Mechanistic Causality: Why Linkage and Aglycone Dictate Cleavage Rates

β-galactosidases operate via a double-displacement mechanism involving a covalent galactosyl-enzyme intermediate[3]. The overall cleavage rate ( kcat​ ) is governed by two primary steps: galactosylation ( k2​ ) and degalactosylation ( k3​ ). The structural differences between our substrates fundamentally alter these rate constants:

  • Standard Galactosides (Lactose & ONPG): Lactose features a β(1→4) linkage. Standard Glycoside Hydrolase Family 2 (GH2) enzymes, such as E. coli LacZ, have evolved active sites perfectly contoured for this linkage, allowing the glucose leaving group to exit rapidly. ONPG, a synthetic substrate, features an excellent synthetic leaving group (o-nitrophenol), which drastically accelerates the k2​ step, making degalactosylation ( k3​ ) the rate-limiting step and resulting in exceptionally high turnover rates[3][4].

  • 3-O-β-D-Galactopyranosyl-D-arabinose: This substrate features a β(1→3) linkage to an arabinose aglycone[5]. In standard GH2 enzymes, the β(1→3) geometry forces the substrate into a suboptimal "shallow" binding mode, introducing steric hindrance. This misalignment increases the activation enthalpy required to reach the transition state, drastically slowing down the galactosylation step ( k2​ )[3][6]. While certain GH42 family enzymes exhibit better tolerance for β(1→3) linkages, standard GH2 cleavage rates for this arabinoside are significantly attenuated compared to lactose.

G Enzyme β-Galactosidase (Free Enzyme) Sub1 3-O-β-D-Gal-Ara (β-1,3 Linkage) Enzyme->Sub1 Binding (Km) Sub2 Lactose / ONPG (β-1,4 Linkage) Enzyme->Sub2 Binding (Km) Complex1 ES Complex Steric Hindrance High Activation Enthalpy Sub1->Complex1 Complex2 ES Complex Optimal Alignment Low Activation Enthalpy Sub2->Complex2 Gal Covalent Galactosyl-Enzyme Intermediate Complex1->Gal Slow Galactosylation (k2) Complex2->Gal Fast Galactosylation (k2) Prod1 D-Arabinose Release (Slower k_cat) Gal->Prod1 Degalactosylation (k3) Prod2 D-Glucose / o-Nitrophenol (Faster k_cat) Gal->Prod2 Degalactosylation (k3)

Figure 1: Logical pathway of β-galactosidase cleavage highlighting the kinetic divergence caused by β-1,3 vs β-1,4 linkages.

Quantitative Kinetic & Thermodynamic Comparison

To objectively compare performance, we must look at both the Michaelis-Menten kinetics and the underlying thermodynamics of the hydrolysis reactions. High-pressure liquid chromatography (HPLC) and microcalorimetry studies reveal distinct thermodynamic signatures for these disaccharides[7][8].

The hydrolysis of 3-O-β-D-Galactopyranosyl-D-arabinose is significantly more endothermic ( ΔH∘=2.97 kJ/mol) compared to Lactose ( ΔH∘=0.44 kJ/mol), reflecting the higher energy barrier required to cleave the β(1→3) bond[7][8].

Table 1: Kinetic and Thermodynamic Parameters for Standard GH2 β-Galactosidase

SubstrateLinkage TypeAglycone Leaving GroupApparent Km​ (mM) kcat​ ( s−1 )Hydrolysis ΔH∘ (kJ/mol)
ONPG β-Arylo-Nitrophenol0.1 - 1.5500 - 720N/A (Synthetic)
Lactose β(1→4)D-Glucose10.0 - 40.040 - 600.44 ± 0.11
3-O-β-D-Gal-Ara β(1→3)D-Arabinose> 50.0< 52.97 ± 0.10

*Note: Values for 3-O-β-D-Gal-Ara are representative estimates for standard GH2 enzymes; specific GH42 enzymes may exhibit optimized Km​ for β(1→3) linkages[6]. Data synthesized from[7],[9], and[8].

Self-Validating Experimental Protocol: Multiplexed Kinetic Assay

To accurately measure and compare these divergent cleavage rates in your own laboratory, rely on a dual-assay approach. Spectrophotometry is sufficient for ONPG, but non-chromogenic sugars (Lactose and 3-O-β-D-Gal-Ara) require High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to ensure a self-validating mass balance of substrates and products.

Materials Required:
  • Purified β-Galactosidase (e.g., E. coli LacZ or specific GH42 variant).

  • Substrates: ONPG, Lactose, 3-O-β-D-Galactopyranosyl-D-arabinose (CAS: 6057-48-3)[10].

  • Reaction Buffer: 50 mM Sodium Phosphate, 1 mM MgCl2​ , pH 6.5.

Step-by-Step Methodology:

Step 1: Enzyme Standardization

  • Dilute the purified β-galactosidase in the reaction buffer to a working concentration of 0.1 - 1.0 U/mL (where 1 U = 1 µmol ONPG hydrolyzed/min at 37°C). Causality: Standardizing against ONPG ensures batch-to-batch reproducibility before testing complex disaccharides.

Step 2: ONPG Continuous Assay (High Turnover)

  • Prepare ONPG concentrations ranging from 0.1 mM to 5.0 mM in a 96-well UV-transparent plate.

  • Inject the enzyme and immediately monitor absorbance at 410 nm continuously for 5 minutes at 37°C.

  • Calculate initial velocities ( V0​ ) using the extinction coefficient of o-nitrophenol ( ϵ=3.5 mM−1cm−1 )[4].

Step 3: Disaccharide Endpoint Assay (HPAEC-PAD)

  • Prepare Lactose and 3-O-β-D-Gal-Ara solutions ranging from 5 mM to 100 mM in reaction buffer.

  • Initiate the reaction by adding the enzyme. Incubate at 37°C in a thermomixer (500 rpm).

  • At precise time intervals (e.g., 5, 10, 15, 30 minutes), extract 50 µL aliquots and immediately quench the reaction by boiling at 95°C for 5 minutes[11].

  • Centrifuge at 10,000 x g to pellet denatured enzyme.

Step 4: Chromatographic Validation & Mass Balance

  • Inject the supernatant into an HPAEC-PAD system equipped with a CarboPac PA1 column.

  • Quantify the depletion of the parent disaccharide and the stoichiometric appearance of D-Galactose, D-Glucose, and D-Arabinose.

  • Self-Validation Check: The molar sum of unreacted disaccharide + released monosaccharides must equal the initial substrate concentration. Any deviation indicates unwanted transgalactosylation side-reactions[9].

Workflow Start Prepare Standardized β-Galactosidase (GH2/GH42) Split1 Chromogenic Assay (ONPG) Start->Split1 Split2 HPAEC-PAD Assay (Lactose & 3-O-β-D-Gal-Ara) Start->Split2 React1 Incubate at 37°C Continuous Monitoring Split1->React1 React2 Incubate at 37°C Endpoint Quenching (95°C) Split2->React2 Measure1 Spectrophotometry (OD 410 nm) React1->Measure1 Measure2 Chromatography (Mass Balance Validation) React2->Measure2 Data Calculate Michaelis-Menten Kinetics (Km, kcat) Measure1->Data Measure2->Data

Figure 2: Multiplexed experimental workflow for comparative kinetic analysis of β-galactosidase substrates.

Conclusion & Application Insights

The cleavage rate of 3-O-β-D-Galactopyranosyl-D-arabinose is fundamentally constrained by its β(1→3) linkage and the resulting thermodynamic penalty ( ΔH∘=2.97 kJ/mol) during the formation of the enzyme-substrate transition state[7]. While standard substrates like ONPG and Lactose are rapidly processed by GH2 enzymes, researchers utilizing 3-O-β-D-Galactopyranosyl-D-arabinose for targeted delivery or prebiotic synthesis should specifically screen for GH42 family β-galactosidases, which possess active-site architectures better adapted to accommodate β(1→3) steric demands[6].

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Safety & Regulatory Compliance

Safety

3-O-beta-D-Galactopyranosyl-D-arabinose proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals regarding the logistical and safety protocols for specialized biochemicals. 3-O-β-D-Galactopyranosyl-D-a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals regarding the logistical and safety protocols for specialized biochemicals. 3-O-β-D-Galactopyranosyl-D-arabinose is a rare, non-reducing disaccharide utilized primarily in advanced biochemical research, such as microcalorimetry and high-pressure liquid chromatography (HPLC) to study the thermodynamics of enzymatic hydrolysis[1].

Because this carbohydrate is inherently non-toxic, non-hazardous, and highly biodegradable, researchers often mistakenly assume a "one-size-fits-all" disposal method. However, safe laboratory operations require us to look beyond the molecule itself. The proper disposal of 3-O-β-D-Galactopyranosyl-D-arabinose is entirely dictated by its experimental matrix —whether it is in a pure aqueous state, mixed with active enzymes like β-galactosidase, or dissolved in organic solvents.

Here is the comprehensive, self-validating guide to managing and disposing of 3-O-β-D-Galactopyranosyl-D-arabinose waste streams.

Causality in Waste Management: Why Context Dictates Protocol

In pure form, 3-O-β-D-Galactopyranosyl-D-arabinose poses no environmental or health hazards[2]. However, in a working laboratory, carbohydrates are rarely discarded in a vacuum.

  • The Biological Oxygen Demand (BOD) Factor: When large quantities of pure carbohydrates are flushed into municipal wastewater, they provide an immediate carbon source for aquatic microbes. This causes rapid microbial blooming, which depletes dissolved oxygen (increasing the BOD) and can damage local water treatment ecosystems. Therefore, controlled dilution is a mandatory physical requirement.

  • Enzymatic Contamination: In thermodynamic hydrolysis studies, this disaccharide is frequently paired with β-galactosidase[1]. Disposing of active recombinant enzymes directly into the drain can lead to unintended catalytic activity in wastewater. Thermal or chemical denaturation must precede disposal.

  • Solvent Co-mingling: When analyzed via HPLC, the sugar is often eluted using organic modifiers (e.g., acetonitrile or methanol). The presence of these solvents instantly reclassifies the benign carbohydrate as hazardous chemical waste.

Quantitative Parameters for Safe Disposal

Before initiating any disposal protocol, laboratory personnel must verify that the waste stream aligns with the following quantitative safety thresholds.

Parameter / PropertyValue / ThresholdOperational Implication
Chemical Classification Non-hazardous carbohydrateEligible for municipal drain disposal (if pure/aqueous)[2].
Aqueous Solubility >50 mg/mLPoses no risk of precipitating or clogging laboratory plumbing.
Drain Disposal pH Range 6.0 – 8.0Solutions outside this range must be neutralized prior to flushing to comply with EPA guidelines.
Minimum Dilution Ratio 10:1 (Water:Waste)Required to mitigate high Biological Oxygen Demand (BOD) spikes in wastewater.
Thermal Degradation >120°CAutoclaving will caramelize/degrade the sugar while effectively denaturing contaminating enzymes.

Operational Decision Matrix

To standardize laboratory operations and prevent regulatory violations, follow the logical workflow below to determine the correct disposal route.

DisposalWorkflow Start 3-O-β-D-Galactopyranosyl- D-arabinose Waste Cond1 Mixed with Organic Solvents (e.g., HPLC)? Start->Cond1 Cond2 Contains Active Enzymes (e.g., β-galactosidase)? Cond1->Cond2 No HazWaste Hazardous Chemical Waste (EHS Pickup) Cond1->HazWaste Yes Cond3 Physical State? Cond2->Cond3 No BioWaste Deactivate (Autoclave/Bleach) Prior to Disposal Cond2->BioWaste Yes SolidWaste Non-Hazardous Solid Waste Bin Cond3->SolidWaste Solid Powder LiquidWaste Aqueous Drain Disposal (>10:1 Water Dilution) Cond3->LiquidWaste Aqueous Solution BioWaste->LiquidWaste Post-Deactivation

Figure 1: Decision matrix for the safe disposal of 3-O-β-D-Galactopyranosyl-D-arabinose waste.

Self-Validating Disposal Protocols

The following step-by-step methodologies are designed to be self-validating—meaning each step contains a verification check to ensure the procedure was executed correctly.

Protocol A: Disposal of Pure Aqueous Solutions

Use this protocol for unadulterated carbohydrate solutions or expired buffers.

  • Volume and pH Assessment: Measure the total volume of the waste. Use a calibrated pH meter to verify the solution is between pH 6.0 and 8.0.

    • Causality: Municipal wastewater systems rely on specific microbial ecosystems that are highly sensitive to pH shocks.

    • Validation: If pH is <6.0, add 1M NaOH dropwise. If >8.0, add 1M HCl dropwise until the target range is achieved.

  • Active Flushing: Turn on the laboratory sink's cold water tap to a high flow rate. Slowly pour the neutralized carbohydrate solution directly into the drain.

    • Causality: Cold water prevents the aerosolization of any residual particulates and ensures rapid dissolution.

  • Dilution Verification: Continue running the water for at least 60 seconds after the vessel is empty.

    • Validation: Ensure a minimum of a 10:1 water-to-waste ratio has passed through the drain to mitigate localized BOD spikes.

Protocol B: Disposal of Enzyme-Contaminated Solutions

Use this protocol for assay mixtures containing β-galactosidase or other biological agents.

  • Chemical or Thermal Deactivation:

    • Option 1 (Chemical): Add sodium hypochlorite (bleach) to the waste container to achieve a final concentration of 10%. Invert gently and let sit for 30 minutes.

    • Option 2 (Thermal): Place the waste in a vented autoclave bag/bottle and process at 121°C (15 psi) for 30 minutes.

    • Causality: Active enzymes[1] must be denatured to prevent unregulated catalytic activity in downstream water systems.

  • Cooling and Verification: If autoclaved, allow the solution to return to room temperature (approx. 20°C–25°C). The solution will likely turn brown (caramelization of the sugar)—this is a visual validation that thermal degradation was successful.

  • Drain Disposal: Proceed with the active flushing steps outlined in Protocol A.

Protocol C: Disposal of HPLC Effluents (Solvent Contaminated)

Use this protocol when the carbohydrate has been analyzed using organic mobile phases.

  • Segregation: Immediately transfer the effluent into a designated, chemically compatible hazardous waste carboy (e.g., HDPE plastic).

    • Causality: Organic solvents (like acetonitrile) are highly flammable and toxic to aquatic life, strictly prohibiting drain disposal.

  • Labeling: Affix a hazardous waste label. Explicitly list all constituents, e.g., "70% Acetonitrile, 30% Water, <1% 3-O-β-D-Galactopyranosyl-D-arabinose."

    • Validation: Ensure the label is dated and signed according to your institution's Environmental Health and Safety (EHS) guidelines.

  • Secondary Containment: Store the carboy in a secondary spill tray away from direct sunlight and heat sources until EHS pickup is scheduled.

References

  • Tewari, Y. B., & Goldberg, R. N. (1991). Thermodynamics of hydrolysis of disaccharides. Lactulose, alpha-D-melibiose, palatinose, D-trehalose, D-turanose and 3-o-beta-D-galactopyranosyl-D-arabinose. Biophysical Chemistry, 40(1), 59-67. ResearchGate. Available at:[Link]

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